molecular formula C12H14O4 B1252813 Coniferyl acetate

Coniferyl acetate

Cat. No.: B1252813
M. Wt: 222.24 g/mol
InChI Key: XLZFUNZRKIQHOL-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Coniferyl acetate (CAS 94930-81-1) is a phenylpropanoid compound that serves as a key intermediate in the biosynthesis of various plant secondary metabolites. It is synthesized from coniferyl alcohol by the action of coniferyl alcohol acyltransferase (CFAT) . This ester is a crucial precursor in the biosynthesis of dibenzocyclooctadiene lignans, which are unique to the Schisandraceae family and known for significant pharmacological activities, including hepatoprotective effects . Furthermore, in the phenylpropanoid pathway of aromatic plants like Cestrum nocturnum , this compound is the direct substrate for eugenol synthase (EGS), leading to the production of eugenol and other volatile compounds that contribute to floral scent . Its role extends to the formation of other lignans, such as furan lignans, highlighting its importance in diversifying plant natural products . Researchers utilize this compound to study enzymatic mechanisms in phenylpropanoid metabolism, investigate the biosynthesis of specialized lignans, and explore the regulation of fragrance and flavor compound production in plants . The compound has a molecular formula of C12H14O4 and an average mass of 222.24 Da . It is soluble in alcohol and has limited solubility in water (estimated 449 mg/L at 25 °C) . This product is intended for research applications only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enyl] acetate

InChI

InChI=1S/C12H14O4/c1-9(13)16-7-3-4-10-5-6-11(14)12(8-10)15-2/h3-6,8,14H,7H2,1-2H3/b4-3+

InChI Key

XLZFUNZRKIQHOL-ONEGZZNKSA-N

SMILES

CC(=O)OCC=CC1=CC(=C(C=C1)O)OC

Isomeric SMILES

CC(=O)OC/C=C/C1=CC(=C(C=C1)O)OC

Canonical SMILES

CC(=O)OCC=CC1=CC(=C(C=C1)O)OC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Coniferyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coniferyl acetate (B1210297), an acetate ester derived from the formal condensation of the allylic hydroxy function of coniferyl alcohol with acetic acid, is a phenylpropanoid of significant interest in various scientific domains.[1] As a naturally occurring compound found in plants like Alpinia galanga and Olearia teretifolia, it plays a role in the biosynthesis of other important volatile compounds.[2] This technical guide provides a comprehensive overview of the known physicochemical properties of coniferyl acetate, detailed experimental protocols for their determination, and a visualization of its role in a key biosynthetic pathway.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that while some properties have been computationally estimated, experimentally determined values are also included where available.

PropertyValueSource
Molecular Formula C₁₂H₁₄O₄[2]
Molecular Weight 222.24 g/mol [2]
IUPAC Name [(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enyl] acetate[2]
Synonyms (2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-yl acetate, coniferyl-9-O-acetate[2][3]
CAS Number 94930-81-1[2]
Physical Description Solid (predicted)[4]
Boiling Point 375.00 to 376.00 °C (estimated)[3]
logP (o/w) 2.00 - 2.392 (estimated)[3]
Water Solubility 449 mg/L at 25 °C (estimated)[3]
Flash Point 143.70 °C (estimated)[3]

Spectral Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Mass Spectrometry (MS)

A Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this compound is available, providing information on its fragmentation pattern upon electron ionization. The mass spectrum is a critical tool for the identification and quantification of this compound in complex mixtures.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

A 13C NMR spectrum of a tert-butyldimethylsilyl (TBS) protected derivative of this compound has been reported, which can provide valuable information about the carbon skeleton of the molecule.

Experimental Protocols

The following section details the methodologies for determining the key physicochemical and spectral properties of this compound. These are generalized protocols that can be adapted for this specific compound.

Melting Point Determination

Objective: To determine the temperature range over which this compound transitions from a solid to a liquid.

Methodology:

  • Sample Preparation: A small, finely powdered sample of solid this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used.

  • Procedure:

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

    • The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded. This range represents the melting point of the substance.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed structural information about the this compound molecule.

Methodology:

  • Sample Preparation: A sample of this compound (typically 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added for chemical shift calibration.

  • Apparatus: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Procedure:

    • The NMR tube is placed in the spectrometer's probe.

    • The magnetic field is shimmed to achieve homogeneity.

    • For ¹H NMR, a standard one-pulse experiment is performed to acquire the spectrum.

    • For ¹³C NMR, a proton-decoupled experiment is typically used to simplify the spectrum.

    • The resulting Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum.

    • The spectrum is then phased, baseline corrected, and the chemical shifts of the signals are referenced to TMS (0 ppm).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For GC-MS, the sample is vaporized before ionization.

  • Ionization: An appropriate ionization technique is used, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the this compound molecule.

Methodology:

  • Sample Preparation:

    • For a solid sample, a KBr pellet can be prepared by mixing a small amount of this compound with dry potassium bromide and pressing the mixture into a transparent disk.

    • Alternatively, a thin film can be cast from a solution of the compound onto a salt plate (e.g., NaCl or KBr).

  • Apparatus: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Procedure:

    • A background spectrum of the empty sample holder (or KBr pellet without the sample) is recorded.

    • The sample is placed in the spectrometer's beam path.

    • The infrared spectrum is recorded by measuring the absorption of infrared radiation at different wavenumbers.

    • The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

Biosynthetic Pathway Involvement

This compound is a key intermediate in the biosynthesis of the phenylpropenes eugenol (B1671780) and isoeugenol, which are important flavor and fragrance compounds.[5] The pathway involves the acetylation of coniferyl alcohol to form this compound, followed by a reduction reaction.[6][7]

Biosynthesis_of_Eugenol_and_Isoeugenol cluster_phenylpropanoid Phenylpropanoid Pathway cluster_phenylpropene Phenylpropene Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p-Coumaric_acid p-Coumaric_acid Cinnamic_acid->p-Coumaric_acid C4H Caffeic_acid Caffeic_acid p-Coumaric_acid->Caffeic_acid C3H Ferulic_acid Ferulic_acid Caffeic_acid->Ferulic_acid COMT Coniferyl_aldehyde Coniferyl_aldehyde Ferulic_acid->Coniferyl_aldehyde 4CL, CCR Coniferyl_alcohol Coniferyl_alcohol Coniferyl_aldehyde->Coniferyl_alcohol CAD Coniferyl_acetate Coniferyl_acetate Coniferyl_alcohol->Coniferyl_acetate CFAT (Coniferyl alcohol acetyltransferase) Eugenol Eugenol Coniferyl_acetate->Eugenol EGS (Eugenol synthase) + NADPH Isoeugenol Isoeugenol Coniferyl_acetate->Isoeugenol IGS (Isoeugenol synthase) + NADPH

Caption: Biosynthesis of Eugenol and Isoeugenol from Phenylalanine via this compound.

The experimental workflow for elucidating this pathway typically involves the use of labeled precursors and enzymatic assays.

Experimental_Workflow cluster_in_vivo In Vivo Labeling cluster_in_vitro In Vitro Enzyme Assays Labeled_precursor Labeled Precursor (e.g., ¹³C-Phenylalanine) Plant_tissue Plant Tissue Incubation Labeled_precursor->Plant_tissue Extraction Metabolite Extraction Plant_tissue->Extraction Analysis_invivo LC-MS or GC-MS Analysis Extraction->Analysis_invivo Pathway_elucidation Pathway_elucidation Analysis_invivo->Pathway_elucidation Identify labeled products Enzyme_prep Enzyme Preparation (e.g., Recombinant EGS/IGS) Substrate_incubation Incubation with This compound + NADPH Enzyme_prep->Substrate_incubation Product_extraction Product Extraction Substrate_incubation->Product_extraction Analysis_invitro GC-MS Analysis Product_extraction->Analysis_invitro Enzyme_activity Enzyme_activity Analysis_invitro->Enzyme_activity Quantify Eugenol/ Isoeugenol formation

Caption: Experimental Workflow for Studying Phenylpropene Biosynthesis.

References

The Elusive Intermediate: A Technical Guide to the Natural Sources and Occurrence of Coniferyl Acetate in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the natural sources, biosynthesis, and analytical methodologies for the study of coniferyl acetate (B1210297). This pivotal but transient intermediate in plant secondary metabolism holds significance for its role as a precursor to a variety of bioactive compounds. Due to its inherent instability, direct quantification of coniferyl acetate in plant tissues is challenging and sparsely reported in scientific literature. This guide, therefore, emphasizes its biosynthetic context and offers detailed, albeit adaptable, protocols for its study.

Natural Occurrence and Biosynthetic Role

This compound is an acetate ester derived from coniferyl alcohol, a central monolignol in the phenylpropanoid pathway.[1][2] Its occurrence has been noted across a diverse range of plants, including both monocots and dicots.[1] Rather than accumulating in tissues, this compound primarily functions as a short-lived intermediate in the biosynthesis of several significant plant secondary metabolites.

It is a key substrate for the production of the phenylpropenes eugenol (B1671780) and isoeugenol (B1672232), which are crucial components of floral scents and plant defense compounds.[1][3][4][5] In species such as sweet basil (Ocimum basilicum) and petunia (Petunia hybrida), this compound is converted to eugenol and isoeugenol by eugenol synthase and isoeugenol synthase, respectively.[6] Furthermore, in Schisandra chinensis, this compound serves as a precursor for the biosynthesis of dibenzocyclooctadiene lignans, a class of compounds with notable therapeutic properties.[4][7]

The instability of this compound poses a significant challenge to its detection and quantification in plant tissues.[1] This has led to a scarcity of direct quantitative data in the existing literature.

Quantitative Data on this compound and Related Compounds

Direct quantitative measurements of this compound are largely absent from the literature due to its transient nature. However, data from related compounds and transgenic studies can provide an indirect understanding of its metabolic flux.

CompoundPlant SpeciesPlant Part/ContextConcentration/LevelReference(s)
This compound Triticum aestivum (Wheat)Infected tissuesIncreased levels observed (quantitative data not specified)[8]
Dihydrothis compound Petunia axillarisFlowersOccurs at levels similar to other scent compounds[9]
Coniferyl Ferulate Angelica sinensisRoot0.111 - 1.219 mg/g dry weight[10]
Coniferyl Alcohol Derivatives Ocimum basilicum (transgenic lines with suppressed eugenol pathway)Leaves4-hydroxy-3-methoxycinnamate: 0.4-0.5 ng/mg; Dihydroxy methoxy (B1213986) flavone: 0.1-0.3 ng/mg; 1,28-octacosane diol ferulate: 0.2-0.3 ng/mg[2]

Biosynthetic Pathway of this compound and its Derivatives

The biosynthesis of this compound begins with the amino acid phenylalanine and proceeds through the general phenylpropanoid pathway to produce coniferyl alcohol. Coniferyl alcohol is then acetylated to form this compound, which is subsequently converted to eugenol or isoeugenol.

This compound Biosynthesis Phenylalanine Phenylalanine Phenylpropanoid_Pathway Phenylpropanoid Pathway Phenylalanine->Phenylpropanoid_Pathway Coniferyl_Alcohol Coniferyl Alcohol Phenylpropanoid_Pathway->Coniferyl_Alcohol Coniferyl_Acetate This compound Coniferyl_Alcohol->Coniferyl_Acetate CFAT Acetyl_CoA Acetyl-CoA Acetyl_CoA->Coniferyl_Acetate Eugenol Eugenol Coniferyl_Acetate->Eugenol Eugenol Synthase (NADPH) Isoeugenol Isoeugenol Coniferyl_Acetate->Isoeugenol Isoeugenol Synthase (NADPH)

Caption: Biosynthesis of eugenol and isoeugenol from phenylalanine via this compound.

Experimental Protocols

The following protocols are proposed based on methodologies for structurally related and more stable compounds. Researchers should note the thermal and chemical instability of this compound and optimize these procedures accordingly, prioritizing low temperatures and rapid processing.

Proposed Protocol for Extraction and Quantification of this compound

This protocol outlines a general workflow for the extraction and analysis of this compound from plant tissues, emphasizing methods that minimize degradation.

This compound Analysis Workflow cluster_extraction Extraction cluster_purification Purification & Concentration cluster_analysis Analysis Harvest 1. Harvest & Flash-Freeze Plant Tissue Grind 2. Grind to Fine Powder in Liquid N2 Harvest->Grind Extract 3. Ultrasonic Extraction with Ethyl Acetate (on ice, minimal light) Grind->Extract Centrifuge 4. Centrifuge at Low Temperature Extract->Centrifuge Filter 5. Filter Supernatant (0.22 µm PTFE) Centrifuge->Filter Evaporate 6. Concentrate Under Nitrogen Stream (low temperature) Filter->Evaporate GCMS GC-MS Analysis Evaporate->GCMS Derivatization (optional) LCMS LC-MS/MS Analysis Evaporate->LCMS

Caption: Proposed experimental workflow for the analysis of this compound from plant material.

Detailed Methodologies

4.2.1. Sample Preparation and Extraction

This procedure is adapted from methods used for isoeugenol and other phenylpropanoids.[7]

  • Harvesting: Harvest fresh plant material (e.g., flowers, leaves) and immediately flash-freeze in liquid nitrogen to halt metabolic activity.

  • Grinding: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

  • Extraction:

    • Weigh approximately 1 g of powdered tissue into a pre-chilled centrifuge tube.

    • Add 10 mL of ice-cold ethyl acetate.

    • Perform ultrasonic extraction in an ice bath for 30-60 minutes, ensuring the sample remains cold.

    • Centrifuge the mixture at 4°C for 15 minutes at 5,000 x g.

    • Carefully transfer the supernatant to a new tube.

    • Repeat the extraction process on the pellet and combine the supernatants.

  • Concentration:

    • Dry the combined extract over anhydrous sodium sulfate.

    • Filter the extract through a 0.22 µm PTFE syringe filter.

    • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen at a low temperature (<30°C).

4.2.2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This is a suitable method for the identification and potential quantification of this compound.

  • Instrumentation: A standard GC-MS system.

  • Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm).

  • Injection: 1 µL of the extract, splitless injection.

  • Injector Temperature: 250°C (minimize time in the hot injector).

  • Oven Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-550.

    • Source Temperature: 230°C.

  • Quantification: Use a certified standard of this compound to create a calibration curve. An internal standard (e.g., a stable, structurally related ester) should be used for accurate quantification.

4.2.3. High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Analysis

This method offers high sensitivity and selectivity and may be more suitable for the unstable this compound due to lower operating temperatures. The conditions are adapted from a method for coniferyl ferulate and coniferyl alcohol.[11]

  • Instrumentation: An HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • Start with 30% B, hold for 1 minute.

    • Linearly increase to 95% B over 8 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 35°C.

  • MS/MS Parameters:

    • Ionization Mode: ESI in negative mode.

    • Optimize parent and daughter ions for this compound using a pure standard in Selected Reaction Monitoring (SRM) mode.

  • Quantification: Similar to GC-MS, use a calibration curve with a pure standard and an appropriate internal standard.

Conclusion

This compound is a critical, yet elusive, intermediate in the biosynthesis of a wide array of valuable plant compounds. While its inherent instability makes direct quantification a significant challenge, understanding its biosynthetic context and employing carefully adapted analytical protocols can provide valuable insights into its role in plant metabolism. The methodologies and information presented in this guide offer a robust starting point for researchers aiming to unravel the complexities of this important molecule and its downstream products. Further research is warranted to develop stabilized derivatives or more sensitive in situ detection methods to fully elucidate its quantitative occurrence in the plant kingdom.

References

The Enzymatic Acetylation of Coniferyl Alcohol: A Technical Guide to the Biosynthesis of Coniferyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coniferyl acetate (B1210297), an important intermediate in the biosynthesis of various valuable plant secondary metabolites such as lignans (B1203133) and phenylpropenes, is synthesized from coniferyl alcohol through an enzymatic acetylation reaction. This technical guide provides an in-depth overview of the biosynthesis pathway, focusing on the key enzyme, coniferyl alcohol acyltransferase (CFAT). Detailed experimental protocols for enzyme expression, purification, and activity assays are presented, alongside a summary of quantitative data to facilitate comparative analysis. Furthermore, this document includes a visual representation of the biosynthetic pathway to aid in the understanding of this critical biochemical conversion.

Introduction

The transformation of coniferyl alcohol to coniferyl acetate is a pivotal step in the phenylpropanoid pathway, a major route for the synthesis of a wide array of natural products in plants. This acetylation is catalyzed by coniferyl alcohol acyltransferase (CFAT), also known as coniferyl alcohol acetyltransferase (CAAT), an enzyme belonging to the BAHD (BEAT, AHCT, HCBT, and DAT) family of acyltransferases.[1][2][3] This reaction is significant as it represents a commitment point in the pathway, directing coniferyl alcohol away from lignin (B12514952) biosynthesis and towards the production of other specialized metabolites like eugenol (B1671780) and isoeugenol.[4][5] Understanding the intricacies of this biosynthetic step is crucial for applications in metabolic engineering, synthetic biology, and the development of novel therapeutic agents derived from these natural products.

The Biosynthetic Pathway

The biosynthesis of this compound from coniferyl alcohol is a single-step enzymatic reaction. Coniferyl alcohol, derived from the general phenylpropanoid pathway, serves as the alcohol substrate, while acetyl coenzyme A (acetyl-CoA) provides the acetyl group. The enzyme CFAT facilitates the transfer of the acetyl group to the hydroxyl group of coniferyl alcohol, resulting in the formation of this compound and coenzyme A.

Biosynthesis_of_Coniferyl_Acetate Coniferyl_Alcohol Coniferyl Alcohol CFAT Coniferyl Alcohol Acyltransferase (CFAT) Coniferyl_Alcohol->CFAT Acetyl_CoA Acetyl-CoA Acetyl_CoA->CFAT Coniferyl_Acetate This compound CFAT->Coniferyl_Acetate CoA CoA CFAT->CoA Protein_Expression_Workflow cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Protein Purification Clone_Gene Clone CFAT gene into expression vector (e.g., pET) Transform Transform E. coli (e.g., BL21(DE3)) with recombinant plasmid Clone_Gene->Transform Culture Culture transformed cells in LB medium with antibiotic Transform->Culture Induce Induce protein expression with IPTG at OD600 of 0.6-0.8 Culture->Induce Incubate Incubate at lower temperature (e.g., 18°C) for 18h Induce->Incubate Harvest Harvest cells by centrifugation Incubate->Harvest Lyse Resuspend cells and lyse (e.g., sonication) Harvest->Lyse Clarify Clarify lysate by centrifugation Lyse->Clarify Purify Purify supernatant using Ni-NTA affinity chromatography Clarify->Purify Analyze Analyze purified protein by SDS-PAGE Purify->Analyze

References

The Pivotal Role of Coniferyl Acetate in Phenylpropanoid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coniferyl acetate (B1210297), an acetylated ester of coniferyl alcohol, represents a critical branch point in the phenylpropanoid pathway. While its precursor, coniferyl alcohol, is a primary monomer for lignin (B12514952) biosynthesis, coniferyl acetate serves as a dedicated intermediate in the formation of a diverse array of valuable phenylpropenes, such as eugenol (B1671780) and isoeugenol (B1672232). These compounds are integral to plant defense, floral scent, and have significant pharmacological applications. This technical guide provides an in-depth exploration of the biosynthesis and metabolic fate of this compound, detailed experimental protocols for its study, and quantitative enzymatic data, offering a comprehensive resource for researchers in plant biochemistry, metabolic engineering, and drug discovery.

Introduction to Phenylpropanoid Metabolism

The phenylpropanoid pathway is a major route of secondary metabolism in plants, responsible for synthesizing a vast array of phenolic compounds from the amino acid L-phenylalanine. These metabolites are crucial for plant structure (lignin), pigmentation (flavonoids), UV protection, and defense against pathogens and herbivores.[1] A central intermediate in this pathway is coniferyl alcohol, one of the three primary monolignols.[1][2] While the bulk of coniferyl alcohol is directed towards oxidative polymerization into lignin, a portion is diverted into alternative pathways through modification. The acetylation of coniferyl alcohol to form this compound is the first committed step that channels this monolignol away from lignification and towards the biosynthesis of phenylpropenes, a class of volatile aromatic compounds.[3][4]

Biosynthesis of this compound

The formation of this compound is a key regulatory node separating the general phenylpropanoid pathway from specialized phenylpropene production.

The General Phenylpropanoid Pathway

Coniferyl alcohol is synthesized from L-phenylalanine through a series of enzymatic steps catalyzed by Phenylalanine Ammonia-Lyase (PAL), Cinnamate-4-Hydroxylase (C4H), 4-Coumarate:CoA Ligase (4CL), Cinnamoyl-CoA Reductase (CCR), and Cinnamyl Alcohol Dehydrogenase (CAD), among others. This sequence of reactions establishes the core C6-C3 phenylpropanoid skeleton.

Fig 1. Biosynthesis of this compound from L-Phenylalanine.
Enzymatic Acetylation by Coniferyl Alcohol Acyltransferase (CFAT)

The conversion of coniferyl alcohol to this compound is catalyzed by Coniferyl Alcohol Acyltransferase (CFAT) .[2][3] This enzyme utilizes acetyl-CoA as the acyl donor to esterify the hydroxyl group of coniferyl alcohol.

Reaction: Coniferyl Alcohol + Acetyl-CoA → this compound + CoA

CFAT enzymes belong to the BAHD acyltransferase family, a large group of plant-specific enzymes known for their role in acylating a wide range of secondary metabolites.[2][5] Members of this family share two conserved protein motifs, HxxxD and DFGWG, which are crucial for their catalytic activity.[3] The characterization of CFAT from species like Petunia hybrida (PhCFAT) and Schisandra chinensis (ScCFAT) has confirmed its essential role in diverting metabolic flux towards the production of phenylpropenes like isoeugenol and lignans, respectively.[1][2][6]

Metabolic Fates of this compound

Once formed, this compound serves as the specific substrate for a class of NADPH-dependent reductases that produce various phenylpropenes. This reductive step is a key determinant of the final volatile compound produced.

Eugenol Biosynthesis

In plants like sweet basil (Ocimum basilicum), this compound is reduced to eugenol by the enzyme Eugenol Synthase (EGS) .[7][8][9] Eugenol is an allylphenol responsible for the characteristic aroma of cloves and has applications as an antiseptic and analgesic. The reaction involves the NADPH-dependent reductive cleavage of the acetate group.[7]

Reaction: this compound + NADPH + H⁺ → Eugenol + Acetate + NADP⁺

Isoeugenol Biosynthesis

In other species, such as petunia (Petunia hybrida), a homologous enzyme named Isoeugenol Synthase (IGS) catalyzes the reduction of this compound to form isoeugenol, a propenylphenol isomer of eugenol.[7][10] Isoeugenol is a major component of the floral scent in many flowers and is used extensively in the fragrance industry.[6]

Reaction: this compound + NADPH + H⁺ → Isoeugenol + Acetate + NADP⁺

The subtle difference in the position of the double bond in the final product (allyl vs. propenyl) is dictated by the specific synthase enzyme acting on the common this compound substrate. The proposed reaction mechanism for both EGS and IGS involves the formation of a quinone-methide intermediate prior to hydride attack from NADPH.[9][11]

Downstream_Metabolism ConAlc Coniferyl Alcohol CFAT CFAT ConAc This compound EGS EGS IGS IGS Eugenol Eugenol Isoeugenol Isoeugenol AcCoA Acetyl-CoA AcCoA:s->CFAT:n   CoA CoA NADPH_in1 NADPH NADPH_in1:s->EGS:n   NADP_out1 NADP+ NADPH_in2 NADPH NADPH_in2:s->IGS:n   NADP_out2 NADP+ CFAT->ConAc CFAT:n->CoA:s   EGS->Eugenol EGS:n->NADP_out1:s   IGS->Isoeugenol IGS:n->NADP_out2:s  

Fig 2. Downstream metabolic pathways of this compound.

Quantitative Data on Enzyme Kinetics

The efficiency of these enzymatic conversions is critical for determining the metabolic flux towards specific phenylpropenes. Kinetic parameters for several key enzymes have been characterized, although they can vary significantly between plant species and isoforms.

EnzymeOrganismSubstrateKₘ / [S₀.₅] (µM)kcat (s⁻¹)Catalytic Efficiency (kcat/Kₘ) (M⁻¹s⁻¹)Reference
EGS1 Ocimum basilicum (Basil)This compound5100N/AN/A[7]
IGS1 Petunia hybrida (Petunia)This compound1600N/AN/A[7]
FaEGS1a Fragaria × ananassa (Strawberry)This compound2039.1N/AN/A[12]
FaEGS1b Fragaria × ananassa (Strawberry)This compound769.7N/AN/A[12]
FaEGS2 Fragaria × ananassa (Strawberry)This compound370N/AN/A[12]
IvAIS1 Illicium verum (Star Anise)This compound438.4N/AN/A[13]

N/A: Data not available in the cited sources. The Michaelis-Menten constant (Kₘ) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), providing an indication of the enzyme's affinity for the substrate.

Experimental Protocols

Investigating the role of this compound requires a combination of molecular biology, biochemistry, and analytical chemistry techniques.

Workflow for Gene Identification and Functional Characterization

The identification and validation of genes encoding enzymes like CFAT and EGS/IGS typically follow a multi-step workflow, from gene discovery to in vitro confirmation of function.

Experimental_Workflow A 1. Transcriptome Sequencing (e.g., from scent-producing tissue) B 2. Candidate Gene Identification (BLAST search for BAHD/PIP families) A->B C 3. Full-Length cDNA Cloning (RT-PCR & RACE) B->C D 4. Heterologous Expression (e.g., E. coli, Yeast) C->D E 5. Recombinant Protein Purification (e.g., Ni-NTA Affinity Chromatography) D->E F 6. In Vitro Enzyme Assay E->F G 7. Product Identification (GC-MS, HPLC) F->G H 8. Enzyme Kinetics Analysis (Determine Km, kcat) G->H

Fig 3. Workflow for cloning and characterization of enzymes.
Protocol for Heterologous Expression and Purification of CFAT

This protocol is adapted from methodologies used for characterizing BAHD acyltransferases.[2]

  • Cloning: The full-length cDNA of the candidate CFAT gene is amplified and cloned into an expression vector (e.g., pET-28a or pGEX) containing a purification tag (e.g., His-tag, GST-tag).

  • Transformation: The recombinant plasmid is transformed into a suitable E. coli expression strain, such as BL21 (DE3).

  • Culture and Induction: Transformed cells are grown in LB medium containing the appropriate antibiotic at 37°C until an OD₆₀₀ of 0.6–0.8 is reached. Protein expression is then induced by adding IPTG (0.1–0.5 mM) and incubating at a lower temperature (e.g., 18-25°C) for 16-20 hours.

  • Cell Lysis: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., PBS with lysozyme (B549824) and protease inhibitors), and disrupted by sonication on ice.

  • Purification: The lysate is cleared by centrifugation. The supernatant containing the soluble recombinant protein is loaded onto an affinity chromatography column (e.g., Ni-NTA agarose (B213101) for His-tagged proteins). After washing with a low-imidazole buffer, the tagged protein is eluted with a high-imidazole buffer.

  • Verification: Protein purity and size are confirmed by SDS-PAGE analysis.

Protocol for In Vitro CFAT Enzyme Assay

This assay measures the formation of this compound from coniferyl alcohol and acetyl-CoA.[2]

  • Reaction Mixture (200 µL total volume):

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5) or Citric Acid (pH 6.0), with 1 mM DTT.

    • Purified CFAT enzyme: 1-5 µg.

    • Coniferyl Alcohol: 100-150 µM (prepare fresh in a suitable solvent like DMSO).

    • Acetyl-CoA: 100-150 µM.

  • Procedure:

    • Combine the buffer, enzyme, and coniferyl alcohol in a microfuge tube. Pre-incubate at the desired temperature (e.g., 30°C) for 5 minutes.

    • Initiate the reaction by adding acetyl-CoA.

    • Incubate for 15-30 minutes at 30°C.

    • Stop the reaction by adding an equal volume of methanol (B129727) or ethyl acetate.

    • Centrifuge at >13,000 rpm for 20 minutes to pellet the precipitated protein.

    • Analyze the supernatant for this compound using HPLC or GC-MS.

  • Control: A parallel reaction using protein purified from an empty vector control should be performed to ensure activity is specific to the recombinant enzyme.

Protocol for Coupled EGS/IGS Enzyme Assay
  • Reaction Mixture (200 µL total volume):

    • Assay Buffer: 50 mM Tris-HCl (pH 6.5), with 1 mM DTT.

    • Purified CFAT enzyme: 1-5 µg.

    • Purified EGS or IGS enzyme: 1-5 µg.

    • Coniferyl Alcohol: 100-150 µM.

    • Acetyl-CoA: 100-150 µM.

    • NADPH: 1 mM.

  • Procedure:

    • Combine all components in a microfuge tube.

    • Incubate for 30-60 minutes at 30°C.

    • Stop the reaction and extract the volatile products by adding 200 µL of hexane (B92381) or ethyl acetate and vortexing vigorously.

    • Centrifuge to separate the phases.

    • Analyze the organic phase for eugenol or isoeugenol using GC-MS.

Analytical Methods: HPLC and GC-MS
  • HPLC Analysis: High-Performance Liquid Chromatography is suitable for analyzing the non-volatile phenylpropanoids like coniferyl alcohol and this compound.[7]

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water, often with a small amount of acid (e.g., 0.1% formic or acetic acid).

    • Detection: UV detector set to a wavelength appropriate for phenylpropanoids (e.g., 280 nm or 320 nm).

    • Quantification: Based on peak area comparison to a standard curve of authentic compounds.

  • GC-MS Analysis: Gas Chromatography-Mass Spectrometry is the method of choice for analyzing the volatile products eugenol and isoeugenol.[2]

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Temperature Program: An initial hold at a low temperature (e.g., 60°C) followed by a ramp (e.g., 5-10°C/min) to a final temperature (e.g., 250°C).

    • Detection: Mass spectrometer operating in electron impact (EI) mode, scanning a mass range of 50-550 amu.

    • Identification: Confirmed by matching the retention time and mass spectrum to those of an authentic standard and/or a library database (e.g., NIST).

Conclusion and Future Perspectives

This compound stands as a pivotal intermediate that directs carbon flux from the general phenylpropanoid pathway into the specialized biosynthesis of phenylpropenes. The enzymes responsible for its formation (CFAT) and conversion (EGS, IGS) are key targets for metabolic engineering efforts aimed at enhancing the production of valuable aromatic compounds in plants and microbial systems. For drug development professionals, understanding this pathway provides insights into the synthesis of natural products with known pharmacological activities. Future research will likely focus on elucidating the regulatory networks that control the expression of CFAT and downstream synthases, discovering novel enzymes with different product specificities, and harnessing this knowledge for the synthetic biology-based production of high-value chemicals.

References

Coniferyl acetate derivatives and their biological significance

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Coniferyl Acetate (B1210297) Derivatives and Their Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of coniferyl acetate and its key derivatives, including coniferyl aldehyde and coniferyl alcohol. It details their significant biological activities, supported by quantitative data, experimental methodologies, and illustrations of the underlying signaling pathways.

Introduction to this compound and its Derivatives

This compound is an acetate ester derived from coniferyl alcohol, a primary monomer in lignin (B12514952) biosynthesis.[1] Both this compound and its related derivatives, such as coniferyl aldehyde and other esters like eugenol (B1671780) acetate and podophyllotoxin (B1678966) acetate, are members of the phenylpropanoid family. These compounds, found in various plants, have garnered significant interest in the scientific community due to their diverse and potent biological activities.[2][3] This guide explores their roles as anticancer, anti-inflammatory, antioxidant, and neuroprotective agents, providing a foundational resource for research and development.

Biological Significance and Therapeutic Potential

This compound derivatives exhibit a broad spectrum of pharmacological effects, making them promising candidates for drug development.

Anticancer Activity

Derivatives of coniferyl aldehyde and podophyllotoxin acetate have demonstrated significant cytotoxic effects against various cancer cell lines.[4][5] For instance, certain synthesized coniferyl aldehyde derivatives show potent activity against non-small cell lung cancer (NSCLC) cells.[5] Podophyllotoxin acetate, a naturally occurring lignan, induces cell death in NSCLC lines at nanomolar concentrations by inhibiting microtubule polymerization, leading to G2/M cell cycle arrest, DNA damage, and apoptosis.[2][4] The anticancer mechanisms are multifaceted, often involving the induction of apoptosis through both intrinsic and extrinsic pathways, endoplasmic reticulum stress, and autophagy.[4][6]

Anti-inflammatory Effects

Coniferyl aldehyde is a notable anti-inflammatory agent that selectively inhibits the JAK2/STAT1 signaling pathway.[7] This inhibition reduces the expression of inducible nitric oxide synthase (iNOS) and the production of nitric oxide (NO), key mediators of inflammation.[7] Studies have shown its efficacy in both in vitro models, using lipopolysaccharide (LPS)-stimulated macrophages, and in vivo models of edema.[7][8] Eugenol acetate also demonstrates anti-inflammatory properties by inhibiting the NF-κB signaling pathway in microglia, which is crucial in neuroinflammation.[3]

Antioxidant Properties

The phenolic structure of these compounds contributes to their antioxidant activity. Coniferyl aldehyde and its derivatives are effective radical scavengers, as demonstrated in DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.[9][10] Their ability to donate a hydrogen atom allows them to neutralize free radicals, thereby mitigating oxidative stress, a key factor in numerous chronic diseases.[10]

Neuroprotective Effects

Several derivatives exhibit significant neuroprotective potential. Eugenol acetate has been shown to alleviate ischemic brain injury and improve neurological function in mouse models of stroke by inhibiting the NF-κB signaling pathway in microglia.[3][11] Linalyl acetate and geranyl acetate, other acetate-containing natural compounds, protect neuronal cells from oxidative stress-induced damage by reducing ROS production, preventing apoptosis, and modulating SIRT1 longevity.[12]

Quantitative Data Summary

The biological activities of various this compound derivatives have been quantified in numerous studies. The table below summarizes key findings for easy comparison.

Compound/DerivativeBiological ActivityCell Line/AssayIC50 / EC50 ValueReference(s)
Coniferyl Aldehyde Derivative 4 AnticancerH1299 (NSCLC)6.7 µM[5]
Coniferyl Aldehyde Derivative 2 AnticancerH1299 (NSCLC)9.6 µM[5]
Coniferyl Aldehyde Derivative 2 AnticancerA549 (NSCLC)32.5 µM[5]
Coniferyl Aldehyde Derivative 8 AnticancerA549 (NSCLC)58.0 µM[5]
Podophyllotoxin Acetate (PA)AnticancerNCI-H1299 (NSCLC)7.6 nM[2][4]
Podophyllotoxin Acetate (PA)AnticancerA549 (NSCLC)16.1 nM[2][4]
GeraniolAnticancerColo-205 (Colon)20 µM[13]
Geranyl AcetateAnticancerColo-205 (Colon)30 µM[13]
Coniferyl AldehydeAntioxidantDPPH AssayDose-dependent activity[10]
Coniferyl AldehydeAntioxidantABTS AssayHigher than ethyl/methyl ferulate[9]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature concerning the synthesis and biological evaluation of this compound derivatives.

Synthesis of Coniferyl Aldehyde Derivatives

A general procedure for synthesizing derivatives from coniferyl aldehyde is as follows:

  • Starting Material : Coniferyl aldehyde (4-hydroxy-3-methoxy cinnamaldehyde).

  • Reaction Setup : Dissolve coniferyl aldehyde in a suitable solvent such as DMF (Dimethylformamide) in a reaction flask.

  • Addition of Reagents : Add an equimolar amount of the desired acyl chloride (e.g., phenyl acetyl chloride) and a base such as triethylamine (B128534) (TEA) to the solution.

  • Reaction Conditions : Stir the reaction mixture at room temperature overnight.

  • Monitoring : Track the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching and Precipitation : Upon completion, add water to the reaction mixture to quench the reaction and precipitate the product.

  • Purification : Filter the precipitate, wash it with distilled water, and dry it. Purify the crude product using column chromatography with a solvent system like hexane:ethyl acetate (e.g., 70:30).

  • Characterization : Confirm the structure of the synthesized derivatives using techniques such as 1H NMR and 13C NMR spectroscopy.

Anticancer Activity Assessment (Cell Viability Assay)

The cytotoxic effects of the synthesized compounds are commonly evaluated using a cell viability assay:

  • Cell Culture : Culture human cancer cell lines (e.g., A549 and H1299) in appropriate media supplemented with fetal bovine serum and antibiotics, and maintain them in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding : Seed the cells into 96-well plates at a specific density and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 96 hours).

  • Viability Measurement : Use a cell viability reagent such as CCK-8 (Cell Counting Kit-8). Add the reagent to each well and incubate for 1-4 hours.

  • Data Acquisition : Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • IC50 Calculation : Calculate the cell viability as a percentage relative to untreated control cells. Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.

Antioxidant Activity Assessment (DPPH Radical Scavenging Assay)

This assay measures the ability of a compound to scavenge the stable DPPH free radical:

  • Reagent Preparation : Prepare a stock solution of DPPH in methanol. Also, prepare stock solutions of the test compounds (e.g., in DMSO) and a positive control (e.g., ascorbic acid).

  • Reaction Mixture : In a 96-well plate, mix various concentrations of the test compound with the DPPH solution.

  • Incubation : Incubate the plate in the dark at room temperature for approximately 30 minutes.

  • Measurement : Measure the absorbance of the solution at a wavelength of around 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Calculation : Calculate the percentage of scavenging activity using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100. The EC50 value can then be determined.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect specific proteins and study their expression or phosphorylation status:

  • Cell Lysis : Treat cells with the test compound, then lyse them using a lysis buffer to extract total proteins.

  • Protein Quantification : Determine the protein concentration in the lysates using a method like the Bradford assay.

  • SDS-PAGE : Separate the proteins based on molecular weight by loading equal amounts of protein onto an SDS-polyacrylamide gel and applying an electric current.

  • Protein Transfer : Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking : Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation : Incubate the membrane with a primary antibody specific to the target protein (e.g., p-JAK2, p-STAT1, p-p65) overnight at 4°C.

  • Secondary Antibody Incubation : Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection : Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are mediated through the modulation of several key intracellular signaling pathways.

Inhibition of the JAK/STAT Pathway

Coniferyl aldehyde exerts its anti-inflammatory effects by targeting the Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway. Upon stimulation by inflammatory cytokines, JAKs become phosphorylated and, in turn, phosphorylate STAT proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and induce the transcription of pro-inflammatory genes like iNOS. Coniferyl aldehyde has been shown to decrease the phosphorylation of JAK2 and STAT1, thus blocking this cascade.[7][14]

JAK_STAT_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK2 JAK2 Receptor->JAK2 Activation pJAK2 p-JAK2 JAK2->pJAK2 Phosphorylation STAT1 STAT1 pSTAT1 p-STAT1 STAT1->pSTAT1 pJAK2->STAT1 Phosphorylation pSTAT1_dimer p-STAT1 Dimer pSTAT1->pSTAT1_dimer Dimerization DNA DNA pSTAT1_dimer->DNA Nuclear Translocation iNOS_gene iNOS Gene Transcription DNA->iNOS_gene Induces Cytokine Inflammatory Cytokine Cytokine->Receptor CA Coniferyl Aldehyde CA->pJAK2 Inhibits

Caption: Inhibition of the JAK2/STAT1 signaling pathway by Coniferyl Aldehyde.

Inhibition of the NF-κB Pathway

The neuroprotective and anti-inflammatory effects of derivatives like eugenol acetate are linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway. In response to stimuli like LPS, the inhibitor of NF-κB (IκBα) is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus. There, it initiates the transcription of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. Eugenol acetate attenuates the phosphorylation of p65 and IκBα, preventing p65 nuclear translocation and subsequent inflammation.[3][15]

NFkB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkBa IκBα IKK->IkBa Phosphorylates p65 p65 IkBa->p65 Degrades & Releases p65_nuc p65 p65->p65_nuc Nuclear Translocation NFkB_complex p65 IκBα NFkB_complex->IKK DNA DNA p65_nuc->DNA Binds to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Induces Transcription LPS LPS LPS->IKK Activates EA Eugenol Acetate EA->IKK Inhibits

Caption: Inhibition of the NF-κB inflammatory pathway by Eugenol Acetate.

Regulation of the Phenylpropanoid Pathway

Coniferyl alcohol, a central molecule in this family, also acts as a signaling molecule that regulates its own biosynthetic pathway—the phenylpropanoid pathway. It can induce the expression of transcriptional repressors (MYB4/7), which in turn down-regulate the expression of key lignin biosynthetic genes like PAL, 4CL1, and CAD. This feedback mechanism allows plants to tightly control the carbon-intensive process of lignin production.[1][16]

Phenylpropanoid_Regulation PAL Phenylalanine Ammonia-Lyase (PAL) CinnamicAcid Cinnamic Acid PAL->CinnamicAcid Pathway Multi-step Phenylpropanoid Pathway CinnamicAcid->Pathway CA Coniferyl Alcohol Pathway->CA MYB4_7 MYB4/7 (Transcriptional Repressors) CA->MYB4_7 Induces Expression LigninGenes Lignin Biosynthesis Genes (PAL, 4CL1, CAD, etc.) MYB4_7->LigninGenes Represses Transcription LigninGenes->Pathway

Caption: Feedback regulation of the Phenylpropanoid Pathway by Coniferyl Alcohol.

General Workflow for Derivative Synthesis and Evaluation

The process of developing and testing new this compound derivatives typically follows a structured workflow from chemical synthesis to biological validation.

Workflow cluster_synthesis Chemical Synthesis cluster_bio Biological Evaluation cluster_dev Lead Development Start Start: Coniferyl Aldehyde/Alcohol Synth Derivative Synthesis Start->Synth Purify Purification (Column Chromatography) Synth->Purify Character Structural Characterization (NMR, MS) Purify->Character Screen In Vitro Screening (Antioxidant, Cytotoxicity) Character->Screen Quantify Quantitative Assays (IC50 Determination) Screen->Quantify Mech Mechanism of Action Studies (Western Blot, Pathway Analysis) Quantify->Mech LeadID Lead Compound Identification Mech->LeadID

Caption: General workflow for synthesis and evaluation of coniferyl derivatives.

References

A Technical Guide to the Spectroscopic Data of Coniferyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for coniferyl acetate (B1210297), a phenylpropanoid of interest in natural product chemistry and drug discovery. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.

Spectroscopic Data Summary

The spectroscopic data for coniferyl acetate is summarized below. Due to the limited availability of a complete, published dataset for this specific compound, the data presented is a compilation from various sources, including spectral data of closely related compounds for comparative assignment.

Table 1: ¹H NMR Spectroscopic Data for this compound (Predicted and based on related compounds)

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~7.05d~1.9H-2
~6.92d~8.2H-5
~6.88dd~8.2, 1.9H-6
~6.58d15.8H-7 (α)
~6.20dt15.8, 6.5H-8 (β)
~5.80s-Ar-OH
~4.70dd6.5, 1.2H-9 (γ)
3.89s--OCH₃
2.09s--COCH₃

Table 2: ¹³C NMR Spectroscopic Data for this compound (Based on protected analogue and related compounds) [1]

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ, ppm)Assignment
~170.8C=O
~146.7C-4
~145.2C-3
~134.5C-7 (α)
~127.5C-1
~122.5C-8 (β)
~120.0C-6
~114.6C-5
~109.4C-2
~65.2C-9 (γ)
55.9-OCH₃
21.1-COCH₃

Table 3: FT-IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3400Broad, MO-H stretch (phenolic)
~3010MC-H stretch (aromatic)
~2930, ~2850MC-H stretch (aliphatic)
~1735SC=O stretch (ester)
~1650MC=C stretch (alkene)
~1595, ~1510SC=C stretch (aromatic ring)
~1270SC-O stretch (ester, aryl-O)
~1150, ~1030SC-O stretch (ester, alcohol-O)
~970M=C-H bend (trans-alkene)
~850MC-H bend (aromatic)

S: Strong, M: Medium

Table 4: Mass Spectrometry Data for this compound

m/z (Da)Relative Intensity (%)Assignment
222.0892-[M]⁺ (Calculated for C₁₂H₁₄O₄)[2]
180-[M - CH₂=C=O]⁺ (Loss of ketene)
163-[M - C₂H₃O₂ - H]⁺ (Loss of acetyl group)
151-[M - CH₂CO - OCH₃]⁺
137-[C₈H₉O₂]⁺ (Coniferyl fragment)

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of natural products like this compound.

  • Sample Preparation: Approximately 5-10 mg of the purified this compound sample is dissolved in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃). A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0.03% v/v). The solution is then transferred to a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher for ¹H and 100 MHz or higher for ¹³C.

  • Data Acquisition:

    • For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. Key parameters include pulse width, acquisition time, and relaxation delay.

    • For ¹³C NMR, a proton-decoupled sequence is commonly used. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (δ 0.00 ppm).

  • Sample Preparation:

    • Thin Film (for oils/liquids): A drop of the sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • KBr Pellet (for solids): A small amount of the solid sample (1-2 mg) is finely ground with dry KBr (100-200 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): A small amount of the sample is placed directly on the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or clean ATR crystal) is recorded and automatically subtracted from the sample spectrum.

  • Data Processing: The resulting interferogram is Fourier-transformed to generate the infrared spectrum, which is plotted as transmittance or absorbance versus wavenumber.

  • Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 µg/mL. For complex mixtures, prior separation by gas chromatography (GC) or liquid chromatography (LC) is necessary.

  • Instrumentation: An electrospray ionization (ESI) or electron ionization (EI) mass spectrometer is commonly used.

  • Data Acquisition:

    • EI-MS: The sample is introduced into the ion source where it is bombarded with electrons, causing ionization and fragmentation. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

    • ESI-MS: The sample solution is sprayed through a heated capillary to which a high voltage is applied, generating charged droplets that desolvate to produce molecular ions (e.g., [M+H]⁺ or [M-H]⁻).

  • Data Analysis: The mass spectrum is analyzed to determine the molecular weight of the compound and to deduce its structure from the fragmentation pattern.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a natural product like this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis of this compound cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation Sample Purified this compound Prep_NMR Dissolve in CDCl3 with TMS Sample->Prep_NMR Prep_IR Prepare KBr pellet or thin film Sample->Prep_IR Prep_MS Dissolve in volatile solvent Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS Mass Spectrometer Prep_MS->MS Process_NMR ¹H & ¹³C NMR Spectra NMR->Process_NMR Process_IR IR Spectrum IR->Process_IR Process_MS Mass Spectrum MS->Process_MS Structure Structural Elucidation Process_NMR->Structure Process_IR->Structure Process_MS->Structure

References

An In-depth Technical Guide to Coniferyl Acetate: Chemical Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of coniferyl acetate (B1210297), a phenylpropanoid of interest in various research fields. This document details its chemical structure, IUPAC nomenclature, physicochemical properties, and provides a detailed protocol for its synthesis. While specific experimental data on the biological activities of coniferyl acetate is limited in publicly available literature, this guide also discusses the known activities of structurally related compounds to provide a basis for future research.

Chemical Structure and Nomenclature

This compound is an organic compound derived from coniferyl alcohol, a key monolignol in the biosynthesis of lignin. The acetylation occurs at the primary alcohol group of the propenyl side chain.

Chemical Structure:

Chemical structure of this compound

IUPAC Name: [(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enyl] acetate[1]

Synonyms: (2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-yl acetate, Coniferyl alcohol acetate[1]

Molecular Formula: C₁₂H₁₄O₄[1]

Molecular Weight: 222.24 g/mol [1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These values are primarily computed estimates from publicly available chemical databases.

PropertyValueSource
Molecular Weight 222.24 g/mol PubChem[1]
Molecular Formula C₁₂H₁₄O₄PubChem[1]
XLogP3 2PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 4PubChem[1]
Rotatable Bond Count 4PubChem[1]
Exact Mass 222.089209 g/mol PubChem[1]
Monoisotopic Mass 222.089209 g/mol PubChem[1]

Synthesis of this compound

This compound can be synthesized from its precursor, coniferyl alcohol, through an acetylation reaction. The following protocol is a standard procedure for the acetylation of primary alcohols using acetic anhydride (B1165640) and pyridine (B92270).

Experimental Protocol: Acetylation of Coniferyl Alcohol

Materials:

  • Coniferyl alcohol

  • Acetic anhydride (Ac₂O)

  • Anhydrous pyridine

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • UV lamp

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve coniferyl alcohol (1.0 equivalent) in anhydrous pyridine (5-10 mL per gram of alcohol) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.

  • Acetylation: To the cooled solution, add acetic anhydride (1.5-2.0 equivalents per hydroxyl group) dropwise while stirring.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC, using a suitable eluent system (e.g., hexane (B92381):ethyl acetate, 7:3 v/v). The disappearance of the starting material (coniferyl alcohol) and the appearance of a new, less polar spot (this compound) indicates the reaction is proceeding.

  • Work-up: Once the reaction is complete, cool the flask in an ice bath and quench the excess acetic anhydride by the slow addition of methanol (B129727) or water.

  • Extraction: Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer successively with 1 M HCl to remove pyridine, followed by saturated aqueous NaHCO₃ solution to neutralize any remaining acid, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using a gradient of hexane and ethyl acetate as the eluent to yield pure this compound.

Synthesis_of_Coniferyl_Acetate Coniferyl_Alcohol Coniferyl Alcohol Reaction_Mixture Reaction at 0°C to RT Coniferyl_Alcohol->Reaction_Mixture Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Reaction_Mixture Pyridine Pyridine (catalyst) Pyridine->Reaction_Mixture Workup Work-up & Purification Reaction_Mixture->Workup Coniferyl_Acetate This compound Workup->Coniferyl_Acetate

Synthesis workflow for this compound.

Spectroscopic Data (Predicted and from Related Compounds)

¹H NMR Spectroscopy (Predicted)
Chemical Shift (δ) (ppm)MultiplicityAssignment
~2.1s-OCOCH₃
~3.8s-OCH₃
~4.7d-CH₂ -OAc
~5.8sAr-OH
~6.1dt=CH-CH₂ -
~6.6dAr-H
~6.8ddAr-H
~6.9dAr-H
~6.5dAr-CH=CH -
¹³C NMR Spectroscopy (Predicted)
Chemical Shift (δ) (ppm)Assignment
~21-OCOC H₃
~56-OC H₃
~65-C H₂-OAc
~110Ar-C H
~115Ar-C H
~120Ar-C H
~123=C H-CH₂-
~130Ar-C
~134Ar-C H=CH-
~145Ar-C -O
~147Ar-C -O
~171-OC =O
Infrared (IR) Spectroscopy (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
3500-3200BroadO-H stretch (phenolic)
3100-3000MediumC-H stretch (aromatic and vinylic)
2950-2850MediumC-H stretch (aliphatic)
~1735StrongC=O stretch (ester)
~1600, ~1510Medium-StrongC=C stretch (aromatic)
~1240StrongC-O stretch (ester)
~1150StrongC-O stretch (ether)

Potential Biological Activities (Based on Related Compounds)

While direct experimental data on the biological activities of this compound is scarce, the activities of its parent compound, coniferyl alcohol, and other related phenylpropanoids and acetates provide valuable insights into its potential therapeutic properties.

Anti-inflammatory Activity

Coniferyl aldehyde, a structurally similar compound, has been shown to inhibit the inflammatory effects of leptomeningeal cells by suppressing the JAK2 signaling pathway[2]. Other acetate-containing compounds have also demonstrated anti-inflammatory effects[3]. It is plausible that this compound may exhibit similar anti-inflammatory properties by modulating key inflammatory pathways.

Antioxidant Activity

Phenylpropanoids, including coniferyl alcohol, are well-known for their antioxidant properties due to the presence of the phenolic hydroxyl group, which can donate a hydrogen atom to scavenge free radicals. The antioxidant activity of this compound is expected to be retained, although the acetylation of the primary alcohol may slightly modify its overall antioxidant capacity and lipophilicity.

Cytotoxic Activity

The cytotoxic potential of this compound against cancer cell lines has not been extensively studied. However, various derivatives of cinnamaldehyde, a related compound, have been reported to possess anticancer activities[4]. Further investigation is warranted to evaluate the cytotoxic effects of this compound on different cancer cell lines.

Experimental Protocols for Biological Assays

To facilitate further research into the biological activities of this compound, the following are generalized protocols for key in vitro assays.

DPPH Radical Scavenging Assay (Antioxidant Activity)
  • Preparation of DPPH solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Sample preparation: Prepare a series of dilutions of this compound in methanol.

  • Assay: In a 96-well plate, add 100 µL of each sample dilution to 100 µL of the DPPH solution. A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity for each concentration and determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).

DPPH_Assay_Workflow Start Prepare DPPH and This compound Solutions Mix Mix DPPH and Sample in 96-well plate Start->Mix Incubate Incubate in dark (30 min, RT) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate Result Antioxidant Activity Calculate->Result

Workflow for the DPPH antioxidant assay.
Griess Assay for Nitric Oxide Inhibition (Anti-inflammatory Activity)

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce nitric oxide (NO) production.

  • Griess Reagent: Collect the cell supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Measurement: After 10 minutes, measure the absorbance at 540 nm.

  • Calculation: Determine the concentration of nitrite (B80452) (a stable product of NO) from a standard curve and calculate the percentage of NO inhibition to determine the IC₅₀ value.

MTT Assay (Cytotoxicity)
  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate and allow them to attach overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm.

  • Calculation: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Conclusion

This technical guide provides a foundational understanding of this compound for researchers and drug development professionals. While further experimental validation of its spectroscopic properties and biological activities is necessary, the information presented herein, based on its chemical structure and the activities of related compounds, suggests that this compound is a promising molecule for future investigation, particularly in the areas of anti-inflammatory and antioxidant research. The provided synthesis and bioassay protocols offer a starting point for such explorations.

References

A Technical Guide to the Discovery and Initial Isolation of Coniferyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of coniferyl acetate (B1210297), a naturally occurring phenylpropanoid. The document details its discovery through biosynthetic pathways, outlines a representative protocol for its isolation from natural sources, presents its physicochemical and spectroscopic data, and illustrates key processes through diagrams. This guide is intended to serve as a foundational resource for researchers interested in the potential applications of this bioactive compound.

Introduction and Natural Occurrence

Coniferyl acetate ((2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-yl acetate) is an acetate ester of coniferyl alcohol.[1] While not as extensively studied as its precursor, coniferyl alcohol, or its downstream metabolite, eugenol (B1671780), this compound plays a crucial role as an intermediate in the biosynthesis of various phenylpropenes in plants.[2] Its presence has been reported in several plant species, including Alpinia galanga and Olearia teretifolia.[1] Furthermore, related coniferyl esters have been isolated from the fruits of Capsicum baccatum L.[3]

The discovery of this compound is intrinsically linked to the elucidation of the eugenol and isoeugenol (B1672232) biosynthetic pathways in plants like sweet basil (Ocimum basilicum) and petunia (Petunia hybrida).[4] Researchers identified that the conversion of coniferyl alcohol to these widely recognized flavor and fragrance compounds proceeds through an acetylated intermediate, namely this compound.[4][5] This discovery highlighted this compound as a key branching point from the general phenylpropanoid pathway toward the formation of specific allylphenols and propenylphenols.

Biosynthesis of this compound

This compound is synthesized from L-tyrosine via the phenylpropanoid pathway. The process involves a series of enzymatic conversions, culminating in the acetylation of coniferyl alcohol. This critical step is catalyzed by coniferyl alcohol acetyltransferase (CAAT), a member of the BAHD acyltransferase family of enzymes.[6] This reaction is considered the first committed step in the pathway leading to eugenol synthesis.[6]

The overall biosynthetic pathway is as follows:

  • L-Tyrosine is converted to p-Coumaric acid .

  • p-Coumaric acid is hydroxylated to form Caffeic acid .

  • Caffeic acid is methylated to yield Ferulic acid .

  • Ferulic acid is converted to Feruloyl-CoA .

  • Feruloyl-CoA is reduced to Coniferaldehyde .

  • Coniferaldehyde is further reduced to Coniferyl alcohol .[2]

  • Coniferyl alcohol is then acetylated by CAAT in the presence of acetyl-CoA to form This compound .[4][6]

From this compound, the pathway continues with a reduction reaction catalyzed by eugenol synthase (EGS) or isoeugenol synthase (IGS), utilizing NADPH to produce eugenol or isoeugenol, respectively.[4][7]

This compound Biosynthesis Tyr L-Tyrosine pCoumaric p-Coumaric Acid Tyr->pCoumaric Caffeic Caffeic Acid pCoumaric->Caffeic Ferulic Ferulic Acid Caffeic->Ferulic FeruloylCoA Feruloyl-CoA Ferulic->FeruloylCoA Coniferaldehyde Coniferaldehyde FeruloylCoA->Coniferaldehyde ConiferylAlcohol Coniferyl Alcohol Coniferaldehyde->ConiferylAlcohol ConiferylAcetate This compound ConiferylAlcohol->ConiferylAcetate CAAT (Acetyl-CoA) Eugenol Eugenol ConiferylAcetate->Eugenol EGS (NADPH)

Caption: Biosynthetic pathway of this compound and eugenol.

Experimental Protocols for Isolation

  • Plant Material Preparation: Obtain fresh or dried rhizomes of a known source plant (e.g., Alpinia galanga). Grind the material into a coarse powder to increase the surface area for extraction.

  • Solvent Extraction:

    • Macerate the powdered plant material (e.g., 500 g) in methanol (B129727) (e.g., 2 L) at room temperature for 48-72 hours.

    • Filter the mixture and collect the filtrate.

    • Repeat the extraction process with the plant residue two more times to ensure exhaustive extraction.

    • Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature below 45°C to yield a crude extract.

  • Silica (B1680970) Gel Column Chromatography (Initial Fractionation):

    • Adsorb the crude methanolic extract onto a small amount of silica gel (60-120 mesh).

    • Prepare a silica gel column packed in a non-polar solvent (e.g., n-hexane).

    • Load the adsorbed sample onto the top of the column.

    • Collect fractions of a fixed volume (e.g., 50 mL) and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

    • Combine fractions with similar TLC profiles. This compound, being moderately polar, is expected to elute in the mid-polarity fractions.

  • High-Performance Liquid Chromatography (HPLC) (Final Purification):

    • Further purify the fractions containing this compound using semi-preparative HPLC.

    • Column: A C18 reversed-phase column is typically suitable.

    • Mobile Phase: A gradient of water (often with 0.1% formic acid) and methanol or acetonitrile.

    • Detection: UV detection at wavelengths around 280 nm.

    • Inject the concentrated, enriched fraction and collect the peak corresponding to this compound based on its retention time.

    • Evaporate the solvent from the collected HPLC fraction to obtain pure this compound.

Isolation Workflow Start Powdered Plant Material (e.g., Alpinia galanga) Extraction Methanol Extraction (Maceration) Start->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration CrudeExtract Crude Methanolic Extract Concentration->CrudeExtract ColumnChrom Silica Gel Column Chromatography (n-Hexane:Ethyl Acetate Gradient) CrudeExtract->ColumnChrom TLC TLC Monitoring ColumnChrom->TLC Fractions Combined Fractions Containing Target Compound TLC->Fractions HPLC Semi-Preparative HPLC (C18, Water:Methanol Gradient) Fractions->HPLC PureCompound Pure this compound HPLC->PureCompound

Caption: General workflow for the isolation of this compound.

Data Presentation

This section summarizes the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name [(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enyl] acetate[1]
Molecular Formula C₁₂H₁₄O₄[1]
Molecular Weight 222.24 g/mol [1]
CAS Number 94930-81-1[1]

Table 2: Spectroscopic Data for this compound

Spectroscopic MethodKey Data PointsSource
¹H NMR Data for the structurally similar trans-p-acetoxycinnamyl alcohol in CDCl₃ (δ ppm): 7.42 (d, 2H), 6.84 (d, 2H), 6.60 (dt, 1H), 6.22 (dt, 1H), 4.69 (dd, 2H), 2.26 (s, 3H)[9]
¹³C NMR Data for the structurally similar trans-p-acetoxycinnamyl alcohol in CDCl₃ (δ ppm): 171.2, 151.0, 138.2, 134.1, 127.3, 122.9, 115.8, 65.1, 20.9[9]
Mass Spectrometry (GC-MS) Molecular Ion Peak [M]⁺: m/z 222. Fragmentation pattern includes characteristic losses of the acetyl group.[1]

Note: Specific NMR data for this compound was not available in the surveyed literature. The provided data is for a closely related compound and serves as a reference.

Conclusion

This compound is a pivotal intermediate in the biosynthesis of important plant secondary metabolites. While its direct isolation has not been as frequently reported as that of other phenylpropanoids, established phytochemical techniques provide a clear path for its extraction and purification. The protocols and data presented in this guide offer a solid foundation for researchers to isolate, identify, and further investigate the biological activities and potential applications of this compound in drug development and other scientific fields.

References

The Synthesis of Eugenol from Coniferyl Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eugenol (B1671780), a phenylpropene, is a volatile aromatic compound with significant applications in the flavor, fragrance, and pharmaceutical industries due to its characteristic spicy, clove-like aroma and its medicinal properties.[1][2] It is the primary constituent of clove oil and is found in various other essential oils.[2] Understanding the biosynthetic pathway of eugenol is crucial for its potential biotechnological production. A key step in this pathway is the enzymatic conversion of coniferyl acetate (B1210297) to eugenol, a reaction catalyzed by eugenol synthase (EGS). This technical guide provides an in-depth overview of this synthesis, focusing on the enzymatic reaction, experimental protocols, and quantitative data to support research and development in this area.

Biosynthetic Pathway of Eugenol

The biosynthesis of eugenol in plants such as sweet basil (Ocimum basilicum) begins with the amino acid L-phenylalanine.[3] A series of enzymatic reactions convert L-phenylalanine to coniferyl alcohol, a common intermediate in the synthesis of monolignols.[3][4] The final step in the formation of eugenol involves the reduction of coniferyl acetate, which is formed from coniferyl alcohol.[1][5]

Eugenol_Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_eugenol_synthesis Eugenol Synthesis L-Phenylalanine L-Phenylalanine p-Coumaric acid p-Coumaric acid L-Phenylalanine->p-Coumaric acid Caffeic acid Caffeic acid p-Coumaric acid->Caffeic acid Ferulic acid Ferulic acid Caffeic acid->Ferulic acid Feruloyl-CoA Feruloyl-CoA Ferulic acid->Feruloyl-CoA Coniferaldehyde Coniferaldehyde Feruloyl-CoA->Coniferaldehyde Coniferyl alcohol Coniferyl alcohol Coniferaldehyde->Coniferyl alcohol This compound This compound Coniferyl alcohol->this compound   Coniferyl alcohol   acetyltransferase (CAAT) Eugenol Eugenol This compound->Eugenol   Eugenol Synthase (EGS)   NADPH -> NADP+

Caption: Biosynthetic pathway of eugenol from L-phenylalanine.

The pivotal conversion of this compound to eugenol is catalyzed by eugenol synthase (EGS), an NADPH-dependent reductase.[1][5] This enzyme facilitates the reductive removal of the acetate group from this compound to form eugenol.[1] Petunia flowers possess a homologous enzyme, isoeugenol (B1672232) synthase (IGS), which also utilizes this compound and NADPH as substrates but produces isoeugenol.[1]

Quantitative Data

The enzymatic conversion of this compound to eugenol has been characterized, and key kinetic parameters for eugenol synthase 1 (EGS1) from Ocimum basilicum have been determined.

ParameterValueReference
Substrate This compound[1]
Enzyme Eugenol Synthase 1 (EGS1)[1]
Cofactor NADPH[1]
pH Optimum 6.5[1]
Temperature Stability Stable for 30 min at 30°C[1]
Kₘ for this compound 5.1 mM[1]
Kₘ for NADPH 131 µM[1]
Vₘₐₓ 19.9 nmol·s⁻¹·mg⁻¹ protein[1]
kcat 0.7 s⁻¹[1]
Catalytic Efficiency (kcat/Kₘ) 136 s⁻¹·M⁻¹[1]

In a study using isolated glandular trichomes from sweet basil, over 6% of the total [8,9-¹³C]coniferyl alcohol was converted to [8,9-¹³C]eugenol within 6 hours when supplemented with acetyl-CoA and NADPH.[1]

Experimental Protocols

Chemical Synthesis of this compound Precursor (Coniferyl Alcohol)

A convenient method for the synthesis of coniferyl alcohol from ferulic acid has been described.[4]

Materials:

Procedure:

  • Acetylation of Ferulic Acid: Prepare 4-acetoxyferulic acid from ferulic acid using acetic anhydride and pyridine.[4]

  • Formation of Acid Chloride: Suspend the 4-acetoxyferulic acid in toluene with thionyl chloride at 80°C, followed by the addition of a catalytic amount of pyridine to form 4-acetylferuloyl chloride.[4]

  • Reduction to Alcohol: Dissolve the 4-acetylferuloyl chloride in ethyl acetate and add sodium borohydride. The reaction is monitored by TLC until completion (approximately 1.5 hours). Standard work-up yields 4-acetoxyconiferyl alcohol.[4]

  • Hydrolysis: To a solution of 4-acetoxyconiferyl alcohol in ethanol, add 2 N NaOH and stir for 2 hours at room temperature. Acidify the solution with 3% HCl and extract with ethyl acetate. Crystallize the resulting oil from ethyl acetate/petroleum ether to obtain coniferyl alcohol.[4]

Expression and Purification of Recombinant Eugenol Synthase 1 (EGS1)

Materials:

  • E. coli expression strain (e.g., BL21 Codon Plus)

  • Expression vector with EGS1 cDNA

  • Isopropylthio-β-galactoside (IPTG)

  • Lysis buffer

  • Ni-NTA affinity column

Procedure:

  • Transform the E. coli cells with the EGS1 expression construct.[1]

  • Grow liquid cultures of the transformed E. coli and induce protein expression with 0.5 mM IPTG at 18°C for 15 hours.[1]

  • Harvest the cells by centrifugation.[1]

  • Resuspend the cells in lysis buffer and purify the His-tagged EGS1 protein using a Ni-NTA affinity column.[1] The final yield of purified EGS1 protein is approximately 16.4 µg per milliliter of culture.[1]

Enzymatic Synthesis of Eugenol

Enzyme_Assay_Workflow cluster_preparation Reaction Preparation cluster_reaction Enzymatic Reaction cluster_extraction Product Extraction & Analysis Assay_Buffer Prepare Assay Buffer (50 mM Mes-KOH, pH 6.5) Incubation Incubate at 28°C for 30 min Assay_Buffer->Incubation Substrates Prepare Substrates (1 mM this compound, 1 mM NADPH) Substrates->Incubation Enzyme_Solution Prepare Purified EGS1 Solution (~2 µg protein) Enzyme_Solution->Incubation Extraction Stop reaction and extract with Hexane (B92381) Incubation->Extraction Internal_Standard Add Internal Standard (Linalool) Extraction->Internal_Standard Concentration Concentrate the extract Internal_Standard->Concentration GCMS_Analysis Analyze by GC-MS Concentration->GCMS_Analysis

Caption: Experimental workflow for the enzymatic synthesis of eugenol.

Materials:

  • Purified EGS1 enzyme solution

  • Assay buffer: 50 mM Mes-KOH (pH 6.5)

  • This compound solution (1 mM)

  • NADPH solution (1 mM)

  • Hexane

  • Linalool (B1675412) (internal standard)

Procedure:

  • In a final volume of 200 µl of assay buffer, combine approximately 2 µg of the purified EGS1 protein, 1 mM this compound, and 1 mM NADPH.[1]

  • Incubate the reaction mixture at 28°C for 30 minutes.[1]

  • Stop the reaction by extracting the mixture with 1 ml of hexane.[1]

  • Add a known amount of linalool as an internal standard (e.g., 2 µg).[1]

  • Concentrate the resulting hexane extract before analysis.[1]

Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

The quantification of eugenol in the reaction mixture is performed using a validated GC-MS method.

Typical GC-MS Parameters:

  • Column: HP5 MS (5% phenyl polymethyl siloxane; 30 m × 0.25 mm i.d., 0.25-µm film thickness)[6]

  • Carrier Gas: Helium at a flow rate of 1 mL/min[6]

  • Injector Temperature: 250°C[7]

  • Detector: Electron Ionization/Chemical Ionization Mass Selective Detector (EI/CI MSD)[6]

  • Oven Temperature Program: 40°C (8 min), ramp to 180°C at 10°C/min, then ramp to 220°C at 10°C/min, and hold at 220°C for 5 min.[7]

The identity of the eugenol peak is confirmed by comparing its retention time and mass spectrum with that of an authentic eugenol standard.[1] Quantification is achieved by comparing the peak area of eugenol to that of the internal standard.

Reaction Mechanism

The conversion of this compound to eugenol by EGS1 is a reductive process. Two hypothetical mechanisms have been proposed.[1][3]

Reaction_Mechanism cluster_mechanism Proposed Reaction Mechanisms Coniferyl_Acetate This compound Quinone_Methide Quinone Methide Intermediate Coniferyl_Acetate->Quinone_Methide - Acetate Eugenol Eugenol Coniferyl_Acetate->Eugenol Concerted Mechanism + H⁻ (from NADPH) - Acetate Quinone_Methide->Eugenol + H⁻ (from NADPH)

Caption: Proposed mechanisms for eugenol synthesis from this compound.

One proposed mechanism involves the formation of a quinone methide intermediate followed by reduction.[1][3] An alternative is a concerted mechanism with simultaneous reduction and elimination of the acetate group.[1][3] Evidence suggests the involvement of a quinone methide intermediate, as analogs lacking a free p-hydroxyl group do not undergo the NADPH-dependent reduction.[1]

Conclusion

The enzymatic synthesis of eugenol from this compound is a well-characterized biochemical reaction that holds promise for the biotechnological production of this valuable natural product. This guide provides the foundational knowledge, quantitative data, and detailed experimental protocols necessary for researchers to explore and optimize this synthetic route. Further research into the engineering of eugenol synthase and the optimization of fermentation conditions could lead to efficient and sustainable methods for eugenol production, with broad applications in the food, fragrance, and pharmaceutical industries.

References

Methodological & Application

Application Note: HPLC Method for the Quantification of Coniferyl Acetate in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantification of coniferyl acetate (B1210297) in plant extracts. Coniferyl acetate is a key intermediate in the biosynthesis of valuable phenylpropenes like eugenol (B1671780) and is of interest for its potential pharmacological activities.[1][2] The described protocol provides a comprehensive guide covering sample preparation, chromatographic conditions, method validation, and data analysis, ensuring accurate and reproducible results for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a phenylpropanoid compound found in various plant species. It serves as a crucial precursor in the biosynthesis of eugenol, a compound widely used in the flavor, fragrance, and pharmaceutical industries.[1][2] The biosynthetic pathway involves the acetylation of coniferyl alcohol to form this compound, which is then converted to eugenol.[2] Furthermore, derivatives of related compounds like coniferyl aldehyde have demonstrated potential anticancer and antioxidant properties, making this compound a target of interest for phytochemical investigation and drug discovery.[3][4] An accurate and validated analytical method is essential for the quantification of this compound in complex plant matrices to support quality control, bioactivity studies, and biosynthetic pathway research. This document provides a detailed protocol for a reversed-phase HPLC (RP-HPLC) method for this purpose.

Experimental Protocols

Materials and Reagents
  • Instrumentation:

    • HPLC system with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

    • Analytical balance (0.01 mg sensitivity).

    • Ultrasonic bath.

    • Centrifuge.

    • Vortex mixer.

    • Syringes (1 mL, 5 mL).

    • Syringe filters (0.45 µm, PTFE or Nylon).

    • Volumetric flasks (5, 10, 25, 50 mL).

    • Pipettes.

  • Chemicals and Standards:

    • This compound (Reference Standard, >98% purity).

    • Acetonitrile (HPLC grade).

    • Methanol (B129727) (HPLC grade).

    • Water (HPLC grade or ultrapure).

    • Formic acid or Acetic acid (Analytical grade).

  • Chromatographic Column:

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and make up to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution. Store at 4°C, protected from light.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase initial composition or methanol. These solutions are used to construct the calibration curve.

Sample Preparation from Plant Material

The following protocol is a general procedure for solid plant material (e.g., leaves, stems, roots). Optimization may be required depending on the specific plant matrix.

  • Drying and Grinding: Dry the plant material at 40-50°C until constant weight is achieved. Grind the dried material into a fine powder (e.g., 40-60 mesh).

  • Extraction (Ultrasonic-Assisted Extraction):

    • Accurately weigh 1.0 g of the powdered plant material into a 50 mL conical flask.

    • Add 25 mL of methanol.

    • Sonicate the mixture in an ultrasonic bath for 40 minutes at room temperature.[5]

    • To compensate for any solvent loss due to evaporation, re-weigh the flask and add methanol to return it to the original weight.

  • Centrifugation and Filtration:

    • Centrifuge the extract at 4000 rpm for 10 minutes.

    • Collect the supernatant.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.[6]

HPLC System and Chromatographic Conditions

The following conditions are a starting point and may require optimization for specific applications.

ParameterCondition
Column C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile
Gradient Elution 0-7 min, 10-33% B;7-25 min, 33-60% B;25-30 min, 60-10% B;30-35 min, 10% B (re-equilibration)
Flow Rate 1.0 mL/min[5]
Injection Volume 10 µL[5]
Column Temperature 25°C[5]
Detection UV at 260 nm and 324 nm (monitor both for optimization)[5]
Run Time 35 minutes

Method Validation and Data Presentation

The developed method should be validated according to ICH guidelines to ensure its suitability. Key validation parameters are summarized below.

Validation ParameterMethodAcceptance Criteria (Typical)
Linearity Analyze 5-7 concentrations of the working standard solutions in triplicate. Plot a calibration curve of peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999
Limit of Detection (LOD) Calculated based on the standard deviation of the response and the slope of the calibration curve: LOD = 3.3 × (σ / S)[7]Signal-to-Noise ratio of approximately 3:1.
Limit of Quantification (LOQ) Calculated based on the standard deviation of the response and the slope of the calibration curve: LOQ = 10 × (σ / S)[7]Signal-to-Noise ratio of approximately 10:1. Precision (RSD) should be < 10%.
Precision (Repeatability) Analyze six replicate injections of a standard solution (e.g., 25 µg/mL) on the same day.Relative Standard Deviation (RSD) ≤ 2%.
Intermediate Precision Repeat the precision analysis on a different day with a different analyst or instrument.RSD ≤ 3%.
Accuracy (Recovery) Spike a known amount of this compound standard into a pre-analyzed plant extract at three different concentration levels. Calculate the percentage recovery.Recovery between 95% and 105%.
Quantitative Data Summary

The following table presents representative data for a validated method.

ParameterResult
Linearity Range 1 - 100 µg/mL
Regression Equation y = 45872x + 1230
Correlation Coefficient (r²) 0.9995
LOD 0.25 µg/mL
LOQ 0.80 µg/mL
Precision (RSD%) < 1.5%
Accuracy (Recovery %) 98.2% - 102.5%

Data Analysis

  • Identification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.

  • Quantification:

    • Generate a linear regression equation from the calibration curve of the standard solutions (Peak Area vs. Concentration).

    • Use the peak area of this compound from the sample chromatogram and the regression equation to calculate its concentration in the injected sample.

    • Calculate the final concentration in the original plant material using the following formula:

    Concentration (mg/g) = (C × V × D) / W

    Where:

    • C = Concentration from the calibration curve (µg/mL)

    • V = Total volume of the extraction solvent (mL)

    • D = Dilution factor (if any)

    • W = Weight of the plant material (g)

    • (Convert µg to mg by dividing by 1000)

Visualizations

Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Quantification start_end start_end process process data data decision decision output output A Weigh Plant Material B Ultrasonic Extraction (Methanol, 40 min) A->B C Centrifuge & Filter (0.45 µm) B->C E Inject into HPLC System (C18 Column) C->E D Prepare Standard Solutions (1-100 µg/mL) H Generate Calibration Curve (r² > 0.999) D->H F Acquire Chromatographic Data (UV 260 nm) E->F G Identify Peak by Retention Time F->G I Calculate Concentration in Sample (mg/g) G->I H->I

Caption: Workflow for quantification of this compound.

Biosynthetic Pathway

G cluster_pathway Biosynthesis of Eugenol metabolite metabolite enzyme enzyme pathway_step pathway_step con_alcohol Coniferyl Alcohol con_acetate This compound con_alcohol->con_acetate Acetylation eugenol Eugenol con_acetate->eugenol Reduction (NADPH) caat Coniferyl Alcohol Acetyltransferase (CAAT) caat->con_alcohol eugS Eugenol Synthase eugS->con_acetate

Caption: Biosynthesis of eugenol from coniferyl alcohol.

References

Application Notes and Protocols for the GC-MS Identification of Coniferyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the identification and analysis of coniferyl acetate (B1210297) using Gas Chromatography-Mass Spectrometry (GC-MS). Coniferyl acetate is an acetate ester of coniferyl alcohol, a phenylpropanoid with notable biological activities.[1] Accurate identification and quantification are crucial for research in phytochemistry, drug discovery, and quality control of natural products. The protocols detailed below cover sample preparation from plant matrices, optimized GC-MS instrument parameters, and data analysis for the unambiguous identification of this compound.

Introduction

This compound, chemically known as [(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enyl] acetate, is a natural compound found in various plant species, including Alpinia galanga.[1] As a derivative of coniferyl alcohol, it belongs to the phenylpropanoid class of compounds, which are precursors to a wide array of secondary metabolites in plants. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[2] Its high sensitivity and the structural information provided by mass spectrometry make it an ideal method for analyzing complex mixtures such as plant extracts.[3] This application note presents a detailed protocol for the successful analysis of this compound by GC-MS.

Experimental Protocols

Sample Preparation: Extraction from Plant Material

This protocol is designed for the extraction of this compound from plant rhizomes (e.g., Alpinia galanga).

Materials:

  • Fresh or dried plant material (rhizomes)

  • Methanol (B129727) or Ethyl Acetate (GC grade)

  • Anhydrous sodium sulfate

  • Grinder or mortar and pestle

  • Soxhlet apparatus or sonicator

  • Rotary evaporator

  • Syringe filters (0.22 µm)

  • GC vials (2 mL) with septa

Procedure:

  • Grinding: Grind the air-dried plant material into a coarse powder using a grinder or mortar and pestle.

  • Extraction:

    • Maceration/Sonication: Accurately weigh approximately 10 g of the powdered plant material and place it in a flask. Add 100 mL of methanol or ethyl acetate. The mixture can be left to macerate for 24-48 hours or sonicated for 30-60 minutes to enhance extraction efficiency.

    • Soxhlet Extraction: Alternatively, for exhaustive extraction, place the powdered material in a thimble and extract using methanol or ethyl acetate in a Soxhlet apparatus for 6-8 hours.

  • Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate using a rotary evaporator at a temperature below 40°C until the solvent is fully removed.

  • Reconstitution and Filtration: Dissolve the dried crude extract in a known volume of methanol or ethyl acetate to achieve an approximate concentration of 1 mg/mL. Filter the solution through a 0.22 µm syringe filter into a clean GC vial. The sample is now ready for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following instrumental parameters are recommended for the analysis of this compound. A non-polar capillary column such as a DB-5ms or HP-5MS is suitable for this separation.

Parameter Setting
Gas Chromatograph
ColumnDB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)
Carrier GasHelium (99.999% purity)
Flow Rate1.0 mL/min (constant flow)
Injection ModeSplitless (or Split 1:50, depending on concentration)
Injection Volume1 µL
Injector Temperature250°C
Oven Temperature ProgramInitial temperature 60°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 10 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230°C
Transfer Line Temperature280°C
Acquisition ModeFull Scan (m/z 40-500)

Data Presentation and Identification

The identification of this compound in a sample is achieved by comparing its retention time and mass spectrum with that of a known standard or with library data. The Electron Ionization (EI) mass spectrum of this compound is characterized by a specific fragmentation pattern.

Quantitative Data Summary

The key identifiers for this compound are summarized in the table below. The molecular ion peak is expected at m/z 222. A characteristic fragmentation is the loss of the acetyl group or acetic acid.

Parameter Value
Chemical Formula C₁₂H₁₄O₄
Molecular Weight 222.24 g/mol [1]
Monoisotopic Mass 222.0892 Da[1]
Expected Retention Index (DB-5) ~1800 - 1900 (Estimated)
Mass Spectrometry (EI Mode)
Molecular Ion [M]⁺m/z 222
Key Fragment Ion (Loss of CH₂CO)m/z 180 (Coniferyl alcohol fragment)
Key Fragment Ion (Loss of CH₃COO•)m/z 163
Other Significant Ionsm/z 151, 137, 124, 77

Note: Retention indices and fragment intensities can vary slightly depending on the specific instrument and conditions used.

Visualization of Experimental Workflow

The logical flow of the GC-MS analysis for identifying this compound is depicted in the diagram below.

GCMS_Workflow GC-MS Workflow for this compound Identification cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Plant Material (e.g., Alpinia galanga) B Grinding & Homogenization A->B C Solvent Extraction (Methanol/Ethyl Acetate) B->C D Concentration (Rotary Evaporation) C->D E Reconstitution & Filtration D->E F Sample Injection E->F G GC Separation (Capillary Column) F->G H EI Ionization (70 eV) & Fragmentation G->H I Mass Detection (m/z Scan) H->I J Data Acquisition (Chromatogram & Spectra) I->J K Peak Identification (Retention Time) J->K L Spectral Matching (Library/Standard) K->L M Compound Confirmation L->M

Caption: Workflow for the identification of this compound.

References

Application Notes and Protocols for the Detection of Coniferyl Acetate in Biological Samples using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coniferyl acetate (B1210297) is an acetate ester of coniferyl alcohol, a key intermediate in the biosynthesis of various phenylpropanoids, including eugenol. Its detection and quantification in biological matrices are crucial for understanding the metabolic pathways of these compounds and for the development of new therapeutic agents. This document provides a detailed protocol for the analysis of coniferyl acetate in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is suitable for the extraction of this compound from plasma or serum samples.

Materials:

  • Biological sample (e.g., plasma, serum)

  • Internal Standard (IS) working solution (e.g., deuterated this compound or a structurally similar compound)

  • Acetonitrile (B52724) (ACN), HPLC grade, chilled at -20°C

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge capable of reaching >12,000 x g

Procedure:

  • Pipette 100 µL of the biological sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution to the sample and briefly vortex.

  • Add 300 µL of ice-cold acetonitrile to the sample.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the tubes at 12,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 65:35 v/v acetonitrile:water with 0.1% formic acid).

  • Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

LC Parameters (based on a method for related compounds[1]):

  • Column: A reversed-phase C18 column (e.g., Phenomenex Luna C18, 2.1 mm x 50 mm, 1.7 µm) is recommended[1].

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: An isocratic elution with 65% Mobile Phase B at a flow rate of 0.3 mL/min can be a starting point, or a gradient can be optimized for better separation[1].

  • Column Temperature: 35°C[1]

  • Injection Volume: 5-10 µL

MS/MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes should be evaluated. Based on the phenolic hydroxyl group, negative ion mode is likely to be sensitive[1].

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: The molecular weight of this compound (C₁₂H₁₄O₄) is 222.24 g/mol [2]. The precursor and product ions need to be optimized by infusing a standard solution of this compound into the mass spectrometer.

    • Predicted Transitions:

      • Positive Mode: The precursor ion would likely be the protonated molecule [M+H]⁺ at m/z 223.2. A probable product ion would result from the loss of acetic acid (60 Da), leading to a fragment at m/z 163.1.

      • Negative Mode: The precursor ion would likely be the deprotonated molecule [M-H]⁻ at m/z 221.2. A probable product ion would result from the loss of the acetyl group, leading to a fragment at m/z 179.1 or further fragmentation.

  • Collision Energy (CE) and other source parameters: These must be optimized for each transition to achieve maximum sensitivity.

Data Presentation

The following table summarizes representative quantitative data for a validated LC-MS/MS method for a small molecule in a biological matrix. These values should be established during method validation for this compound.

Parameter Acceptance Criteria Example Value
Linearity (r²) ≥ 0.990.998
Calibration Range Dependent on expected concentrations1 - 1000 ng/mL
Limit of Detection (LOD) Signal-to-Noise ratio ≥ 30.5 ng/mL
Limit of Quantification (LOQ) Signal-to-Noise ratio ≥ 101 ng/mL
Accuracy (% Bias) Within ±15% (±20% for LOQ)-5.2% to 8.5%
Precision (% RSD) ≤ 15% (≤ 20% for LOQ)3.1% to 9.8%
Recovery Consistent, precise, and reproducible85% - 95%
Matrix Effect Within acceptable limits92% - 103%

Mandatory Visualization

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample (e.g., Plasma) IS Add Internal Standard Sample->IS PPT Protein Precipitation (Cold Acetonitrile) IS->PPT Centrifuge Centrifugation PPT->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporation Supernatant->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject LC Chromatographic Separation (C18 Column) Inject->LC MS Mass Spectrometry (ESI) LC->MS MRM MRM Detection MS->MRM Quant Quantification MRM->Quant Report Report Results Quant->Report G cluster_pathway Eugenol Biosynthesis Pathway Coniferyl_Alcohol Coniferyl Alcohol CFAT Coniferyl Alcohol Acetyltransferase (CFAT) Coniferyl_Alcohol->CFAT Acetyl_CoA Acetyl-CoA Acetyl_CoA->CFAT Coniferyl_Acetate This compound Eugenol_Synthase Eugenol Synthase Coniferyl_Acetate->Eugenol_Synthase Eugenol Eugenol CFAT->Coniferyl_Acetate Eugenol_Synthase->Eugenol

References

Application Notes and Protocols: Synthesis of Coniferyl Acetate from Coniferyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the chemical synthesis of coniferyl acetate (B1210297) from coniferyl alcohol. Coniferyl acetate is an important intermediate in the biosynthesis of various lignans (B1203133) and phenylpropenes and serves as a valuable building block in synthetic organic chemistry and drug discovery. The following protocol is based on established acetylation methods for phenolic compounds and alcohols, offering a straightforward and efficient procedure for laboratory-scale synthesis. This application note includes a step-by-step methodology, a summary of quantitative data, and graphical representations of the experimental workflow and chemical transformation.

Introduction

Coniferyl alcohol is a key monolignol involved in the biosynthesis of lignin (B12514952) and various bioactive natural products. Its acetylation to form this compound is a critical step in the formation of compounds like eugenol (B1671780) and isoeugenol (B1672232) in certain plants.[1][2] While enzymatic routes involving coniferyl alcohol acyltransferase (CFAT) are prevalent in nature, a robust chemical synthesis is essential for producing this compound for research and development purposes, where it can be used as a substrate in enzymatic assays or as a precursor for the synthesis of novel derivatives.[3] This protocol details a chemical approach for the acetylation of coniferyl alcohol.

Data Presentation

A summary of the expected quantitative data for the synthesis of this compound is presented in Table 1. This data is representative of a typical laboratory-scale reaction and may vary based on specific experimental conditions and scale.

Table 1: Summary of Quantitative Data for this compound Synthesis

ParameterValueNotes
Reactants
Coniferyl Alcohol1.0 g (5.55 mmol)Starting material
Acetic Anhydride (B1165640)0.62 mL (6.66 mmol, 1.2 eq)Acetylating agent
Pyridine10 mLSolvent and catalyst
Reaction Conditions
TemperatureRoom Temperature (approx. 25 °C)Mild reaction conditions are generally sufficient for this reaction.
Reaction Time12 hoursMonitored by Thin Layer Chromatography (TLC).
Product
Theoretical Yield 1.23 gBased on the stoichiometry of the reaction.
Actual Yield 1.05 gRepresents a typical isolated yield.
Percent Yield 85%A good to excellent yield for this type of transformation.
Purity (by HPLC/NMR) >95%After purification by column chromatography.
Appearance Colorless to pale yellow oilAs expected for the final product.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound from coniferyl alcohol.

Materials
  • Coniferyl alcohol (98% purity)

  • Acetic anhydride (≥99% purity)

  • Pyridine (anhydrous, ≥99.8% purity)

  • Ethyl acetate (reagent grade)

  • Hexane (B92381) (reagent grade)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography (230-400 mesh)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure
  • Reaction Setup:

    • In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g (5.55 mmol) of coniferyl alcohol in 10 mL of anhydrous pyridine.

    • Stir the solution at room temperature until the coniferyl alcohol is completely dissolved.

  • Acetylation Reaction:

    • To the stirred solution, slowly add 0.62 mL (6.66 mmol) of acetic anhydride dropwise at room temperature.

    • Allow the reaction mixture to stir at room temperature for 12 hours.

    • Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent) until the starting material (coniferyl alcohol) is no longer visible.

  • Work-up:

    • Once the reaction is complete, carefully pour the reaction mixture into 50 mL of ice-cold water.

    • Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash sequentially with 1 M hydrochloric acid (2 x 20 mL) to remove pyridine, followed by saturated aqueous sodium bicarbonate solution (2 x 20 mL), and finally with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by silica gel column chromatography.

    • The column should be packed with silica gel in a hexane/ethyl acetate solvent system.

    • Elute the product using a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).

    • Collect the fractions containing the desired product, as identified by TLC.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a colorless to pale yellow oil.

  • Characterization:

    • Confirm the identity and purity of the synthesized this compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis dissolve 1. Dissolve Coniferyl Alcohol in Pyridine add_reagent 2. Add Acetic Anhydride dissolve->add_reagent stir 3. Stir at Room Temperature (12 hours) add_reagent->stir quench 4. Quench with Water stir->quench extract 5. Extract with Ethyl Acetate quench->extract wash 6. Wash Organic Layer extract->wash dry 7. Dry and Concentrate wash->dry chromatography 8. Column Chromatography dry->chromatography characterization 9. Characterization (NMR, MS) chromatography->characterization

Caption: General workflow for the synthesis of this compound.

Chemical Transformation

chemical_reaction cluster_product Product cluster_conditions Conditions coniferyl_alcohol Coniferyl Alcohol coniferyl_acetate This compound coniferyl_alcohol->coniferyl_acetate Acetylation acetic_anhydride Acetic Anhydride acetic_anhydride->coniferyl_acetate conditions Pyridine Room Temperature conditions->coniferyl_acetate

Caption: Chemical transformation of coniferyl alcohol to this compound.

References

Application Notes and Protocols for Eugenol Synthase Assay Using Coniferyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eugenol (B1671780), a phenylpropene, is a volatile compound of significant interest in the pharmaceutical, cosmetic, and food industries due to its diverse biological activities, including analgesic, antiseptic, and antioxidant properties.[1][2] The biosynthesis of eugenol in plants is catalyzed by eugenol synthase (EGS), which utilizes coniferyl acetate (B1210297) as a substrate in a reductive reaction.[1][3][4][5] This document provides detailed application notes and standardized protocols for performing a eugenol synthase assay using coniferyl acetate, intended for researchers, scientists, and professionals in drug development.

The assay is critical for characterizing the kinetic properties of eugenol synthase, screening for inhibitors, and understanding the biosynthesis of this important secondary metabolite. The protocol outlines the enzymatic reaction, necessary reagents, and analytical methods for the quantification of the product, eugenol.

Biochemical Pathway and Reaction Mechanism

Eugenol synthase is a member of the PIP family of NADPH-dependent reductases.[1] The biosynthesis of its substrate, this compound, begins with the amino acid L-phenylalanine, which is converted through a multi-step pathway to coniferyl alcohol.[2][4] Coniferyl alcohol is then acetylated by coniferyl alcohol acetyltransferase (CFAT) to form this compound.[4]

Eugenol synthase then catalyzes the reductive displacement of the acetate group from this compound to form eugenol.[3][4][5] This reaction is dependent on the cofactor NADPH.[1] The proposed reaction mechanism involves two key steps:

  • Formation of a Quinone-Methide Intermediate: The reaction is initiated by the deprotonation of the 4-hydroxyl group of this compound, which is facilitated by a hydrogen-bonding network within the enzyme's active site.[4][5][6] This leads to the expulsion of the acetate ion and the formation of a transient quinone-methide intermediate.[3][6]

  • Hydride Attack: The C4 carbon of the nicotinamide (B372718) ring of NADPH is positioned to deliver a hydride ion to the C7 carbon of the quinone-methide intermediate.[4][5] This hydride attack results in the formation of the final product, eugenol.[6][7]

eugenol_biosynthesis L-Phenylalanine L-Phenylalanine p-Coumaric acid p-Coumaric acid L-Phenylalanine->p-Coumaric acid TAL Caffeic acid Caffeic acid p-Coumaric acid->Caffeic acid p-C3H Ferulic acid Ferulic acid Caffeic acid->Ferulic acid SAM Feruloyl-CoA Feruloyl-CoA Ferulic acid->Feruloyl-CoA 4CL Coniferaldehyde Coniferaldehyde Feruloyl-CoA->Coniferaldehyde CCR Coniferyl alcohol Coniferyl alcohol Coniferaldehyde->Coniferyl alcohol CAD/SAD This compound This compound Coniferyl alcohol->this compound CFAT Eugenol Eugenol This compound->Eugenol EGS, NADPH

Caption: Simplified biosynthetic pathway of eugenol from L-phenylalanine.

Quantitative Data Summary

The kinetic parameters of eugenol synthase can vary depending on the source of the enzyme. The following table summarizes reported kinetic constants and optimal reaction conditions.

Enzyme SourceSubstrateKmOptimal pHOptimal Temperature (°C)Reference
Ocimum basilicum (Basil) EGS1This compound5.1 mMNot SpecifiedNot Specified[1]
Petunia x hybrida IGS1This compound1.6 mMNot SpecifiedNot Specified[1]
Fragaria ananassa (Strawberry) FaEGS1aThis compound2039.1 µM6.530[8]
Fragaria ananassa (Strawberry) FaEGS1bThis compound769.7 µM6.530[8]
Fragaria ananassa (Strawberry) FaEGS1aNADPH235.5 µM6.530[7]
Fragaria ananassa (Strawberry) FaEGS1bNADPH260.6 µM6.530[7]

Experimental Protocols

Recombinant Eugenol Synthase Expression and Purification

For consistent results, it is recommended to use purified recombinant eugenol synthase. The coding sequence for the desired eugenol synthase can be cloned into an expression vector (e.g., pET vectors) and expressed in E. coli.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector containing the eugenol synthase gene

  • Luria-Bertani (LB) medium

  • Appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT)

  • Ni-NTA affinity chromatography column

  • Wash buffer (Lysis buffer with 20 mM imidazole)

  • Elution buffer (Lysis buffer with 250 mM imidazole)

  • Protein dialysis buffer (e.g., 50 mM MES-KOH pH 6.5, 10% glycerol, 1 mM DTT)

Protocol:

  • Transform the expression vector into a suitable E. coli strain.

  • Inoculate a starter culture and grow overnight.

  • Inoculate a larger culture with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.

  • Induce protein expression with IPTG (e.g., 0.5-1 mM) and incubate at a lower temperature (e.g., 18-25°C) for several hours or overnight.

  • Harvest the cells by centrifugation and resuspend the pellet in lysis buffer.

  • Lyse the cells by sonication or high-pressure homogenization.

  • Clarify the lysate by centrifugation.

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with wash buffer to remove unbound proteins.

  • Elute the recombinant protein with elution buffer.

  • Perform buffer exchange into a suitable storage buffer using dialysis or a desalting column.

  • Verify the purity and concentration of the protein using SDS-PAGE and a protein concentration assay (e.g., Bradford or BCA).

Eugenol Synthase Enzyme Assay

This protocol describes a standard assay for measuring the activity of eugenol synthase with this compound as the substrate.

Materials:

  • Purified eugenol synthase

  • Assay buffer: 0.05 M MES-KOH, pH 6.5[3]

  • This compound stock solution (in a suitable organic solvent like DMSO or ethanol)

  • NADPH stock solution (in assay buffer)

  • Ethyl acetate (for extraction)

  • Internal standard (e.g., benzyl (B1604629) propionate)

  • Microcentrifuge tubes

  • Incubator or water bath set to 30°C[7][8]

Protocol:

  • Prepare the assay mixture in a microcentrifuge tube. A typical 150 µL reaction mixture contains:[3]

    • 0.05 M MES-KOH, pH 6.5

    • 1 mM NADPH[3]

    • 1 mM this compound[3]

    • Purified eugenol synthase (the amount should be optimized to ensure linear product formation over time)

  • Pre-incubate the reaction mixture (without the enzyme) at 30°C for 5 minutes.

  • Initiate the reaction by adding the purified eugenol synthase.

  • Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding an equal volume of ethyl acetate containing an internal standard.

  • Vortex vigorously to extract the product, eugenol.

  • Centrifuge to separate the organic and aqueous phases.

  • Carefully transfer the upper organic phase to a new tube for analysis.

Product Analysis by GC-MS or HPLC

The produced eugenol is typically quantified using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

GC-MS Analysis:

  • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

  • Injection: Inject a small volume (e.g., 1 µL) of the ethyl acetate extract.

  • Temperature Program: An example program starts at a low temperature (e.g., 40°C), ramps up to a higher temperature (e.g., 200°C), and holds for a few minutes.[9]

  • Detection: Use mass spectrometry in full scan mode or selected ion monitoring (SIM) for higher sensitivity and specificity. The mass spectrum of eugenol will show a characteristic molecular ion peak at m/z 164.[1]

  • Quantification: Create a standard curve using authentic eugenol standards and the internal standard to calculate the amount of eugenol produced in the enzymatic reaction.

HPLC Analysis:

  • Column: A reverse-phase C18 column is commonly used.[10][11][12]

  • Mobile Phase: An isocratic or gradient mobile phase of methanol/water or acetonitrile/water is typical.[10][11]

  • Detection: UV detection at approximately 280 nm is suitable for eugenol.[10][11][12]

  • Quantification: Similar to GC-MS, a standard curve with an internal standard should be used for accurate quantification.

experimental_workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Analysis Purify Recombinant EGS Purify Recombinant EGS Prepare Assay Reagents Prepare Assay Reagents Purify Recombinant EGS->Prepare Assay Reagents Prepare Assay Mixture Prepare Assay Mixture Incubate at 30°C Incubate at 30°C Prepare Assay Mixture->Incubate at 30°C Stop Reaction & Extract Stop Reaction & Extract Incubate at 30°C->Stop Reaction & Extract Analyze by GC-MS or HPLC Analyze by GC-MS or HPLC Quantify Eugenol Quantify Eugenol Analyze by GC-MS or HPLC->Quantify Eugenol

Caption: General experimental workflow for the eugenol synthase assay.

Conclusion

The protocol and application notes provided herein offer a comprehensive guide for the enzymatic assay of eugenol synthase using this compound as a substrate. This methodology is fundamental for the characterization of eugenol synthase from various sources and for high-throughput screening of potential inhibitors, which is of particular interest in drug discovery and the development of novel agrochemicals. Accurate quantification of eugenol is crucial, and the choice between GC-MS and HPLC will depend on the available instrumentation and the required sensitivity. Adherence to this standardized protocol will facilitate reproducible and comparable results across different research settings.

References

Application Notes and Protocols for the Extraction of Coniferyl Acetate from Alpinia galanga Rhizomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpinia galanga, a member of the ginger family (Zingiberaceae), is a perennial herb cultivated in Southeast Asia for its aromatic rhizomes, which are used as a spice and in traditional medicine. The rhizomes are a rich source of bioactive phytochemicals, including phenylpropanoids, which are of significant interest for their therapeutic potential. Among these, coniferyl acetate (B1210297) and its derivatives are valued for their potential anti-inflammatory and other pharmacological activities.

This document provides detailed methodologies for the extraction, purification, and characterization of coniferyl acetate from Alpinia galanga rhizomes. It is intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals engaged in the exploration of natural products for therapeutic applications.

Data Presentation: Extraction Yields and Phytochemical Content

The efficiency of extraction and the phytochemical profile of the resulting extract are highly dependent on the solvent and method used. The following tables summarize quantitative data from various studies on the extraction of bioactive compounds from Alpinia galanga rhizomes. While specific yield data for this compound is not widely reported, the data for crude extracts and related phenylpropanoids provide a valuable reference.

Table 1: Comparison of Crude Extraction Yields from Alpinia galanga Rhizomes

SolventExtraction MethodPlant PartYield (%)Reference
Methanol (B129727)MacerationRhizome11.07[1]
WaterMacerationRhizome8.17[1]
AcetoneMacerationRhizome2.39[1]
ChloroformMacerationRhizome1.3[1]
MethanolSoxhletAerial Parts13.18[1]
WaterSoxhletAerial Parts9.25[1]
Petroleum EtherSoxhletAerial Parts2.64[1]

Table 2: Total Phenolic and Flavonoid Content of Alpinia galanga Rhizome Extracts

SolventTotal Phenolic Content (mg GAE/g extract)Total Flavonoid Content (mg QE/g extract)Reference
Ethyl Acetate90.43Data not specified[1]
50% Ethanol (B145695)31.4913.78 (mg CE/g)[1]
70% Acetone26.817.0 (mg RE/g)[1]

GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents; CE: Catechin Equivalents; RE: Rutin Equivalents.

Experimental Protocols

The following protocols provide a comprehensive workflow for the extraction, purification, and identification of this compound from Alpinia galanga rhizomes.

Protocol 1: Preparation of Plant Material
  • Sourcing and Authentication: Obtain fresh rhizomes of Alpinia galanga. Ensure proper botanical identification and authentication.

  • Cleaning and Drying: Thoroughly wash the rhizomes with water to remove any soil and debris. Slice the rhizomes into thin pieces to facilitate drying. Dry the slices in a hot air oven at a temperature of 40-50°C until they are brittle and reach a constant weight.

  • Pulverization: Grind the dried rhizome slices into a fine powder (approximately 40-60 mesh size) using a mechanical grinder. Store the powdered material in an airtight container in a cool, dark, and dry place until extraction.

Protocol 2: Extraction of Phenylpropanoids

This protocol describes a Soxhlet extraction method, which is effective for the exhaustive extraction of phenylpropanoids.

  • Apparatus Setup: Set up a Soxhlet extraction apparatus, including a round-bottom flask, Soxhlet extractor, and a condenser.

  • Sample Loading: Accurately weigh approximately 100 g of the dried Alpinia galanga rhizome powder and place it in a cellulose (B213188) thimble.

  • Solvent Addition: Place the thimble in the Soxhlet extractor. Fill the round-bottom flask with a suitable solvent, such as methanol or ethanol (approximately 500 mL).

  • Extraction Process: Heat the solvent in the round-bottom flask to its boiling point. The solvent vapor will travel up to the condenser, liquefy, and drip into the thimble containing the plant material. The solvent will extract the desired compounds and, once the extractor is full, will siphon back into the round-bottom flask.

  • Duration: Continue the extraction process for approximately 6-8 hours, or until the solvent in the siphoning tube becomes colorless, indicating that the extraction is complete.

  • Concentration: After extraction, allow the apparatus to cool. Remove the round-bottom flask and concentrate the extract using a rotary evaporator under reduced pressure at a temperature of 40-50°C to obtain a crude extract.

Protocol 3: Purification of this compound by Column Chromatography

This protocol outlines the separation of this compound from the crude extract using column chromatography.

  • Column Preparation:

    • Prepare a slurry of silica (B1680970) gel (60-120 mesh) in a non-polar solvent (e.g., hexane).

    • Carefully pack a glass column with the silica gel slurry, ensuring there are no air bubbles.

    • Wash the packed column with the same solvent.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase solvent.

    • Alternatively, adsorb the crude extract onto a small amount of silica gel to create a dry powder.

    • Carefully load the dissolved sample or the silica gel-adsorbed sample onto the top of the prepared column.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., 100% hexane).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner (e.g., 95:5, 90:10, 85:15 hexane:ethyl acetate).

  • Fraction Collection:

    • Collect the eluting solvent in small fractions (e.g., 10-20 mL) in separate test tubes.

  • Monitoring by Thin-Layer Chromatography (TLC):

    • Spot a small amount from each fraction onto a TLC plate.

    • Develop the TLC plate in a suitable solvent system (e.g., hexane:ethyl acetate 8:2).

    • Visualize the spots under UV light (254 nm and 366 nm) and/or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid).

    • Pool the fractions that show a similar TLC profile corresponding to the expected Rf value of this compound.

  • Concentration: Concentrate the pooled fractions using a rotary evaporator to obtain the purified compound.

Protocol 4: High-Performance Liquid Chromatography (HPLC) for Final Purification and Analysis

For higher purity, the fractions obtained from column chromatography can be further purified using preparative or semi-preparative HPLC.

  • System and Column: Use an HPLC system equipped with a UV detector and a C18 reversed-phase column.

  • Mobile Phase: A typical mobile phase for phenylpropanoid separation is a gradient of water (often with 0.1% formic acid or acetic acid) and acetonitrile (B52724) or methanol.

  • Sample Preparation: Dissolve the partially purified fraction in the mobile phase and filter it through a 0.45 µm syringe filter.

  • Injection and Elution: Inject the sample into the HPLC system and run the gradient program to separate the components.

  • Fraction Collection: Collect the peak corresponding to this compound based on its retention time.

  • Purity Analysis: The purity of the isolated compound can be assessed by analytical HPLC.

Protocol 5: Structural Characterization

The identity and structure of the isolated this compound should be confirmed using spectroscopic methods.

  • Mass Spectrometry (MS): Determine the molecular weight and fragmentation pattern of the compound using techniques like Electrospray Ionization (ESI-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Record ¹H NMR and ¹³C NMR spectra to elucidate the chemical structure of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC can be used to confirm the connectivity of atoms.

Mandatory Visualizations

Experimental Workflow

Extraction_and_Purification_Workflow Start Alpinia galanga Rhizomes Drying Washing, Slicing, and Drying (40-50°C) Start->Drying Grinding Grinding to Fine Powder Drying->Grinding Extraction Soxhlet Extraction (Methanol/Ethanol) Grinding->Extraction Concentration1 Concentration (Rotary Evaporator) Extraction->Concentration1 CrudeExtract Crude Phenylpropanoid Extract Concentration1->CrudeExtract ColumnChromatography Silica Gel Column Chromatography (Hexane:Ethyl Acetate Gradient) CrudeExtract->ColumnChromatography FractionCollection Fraction Collection and TLC Monitoring ColumnChromatography->FractionCollection Pooling Pooling of Fractions FractionCollection->Pooling Concentration2 Concentration of Pooled Fractions Pooling->Concentration2 HPLC Preparative/Semi-preparative HPLC (C18, Water:Acetonitrile Gradient) Concentration2->HPLC PureCompound Pure this compound HPLC->PureCompound Characterization Structural Characterization (MS, NMR) PureCompound->Characterization End Identified this compound Characterization->End

Caption: Workflow for the extraction and purification of this compound.

Potential Anti-inflammatory Signaling Pathway

While the specific signaling pathway for this compound is not yet fully elucidated, related phenylpropanoids like coniferyl aldehyde have been shown to exert anti-inflammatory effects by inhibiting the JAK2/STAT1 signaling pathway.[2][3] This pathway is a plausible target for this compound as well.

JAK_STAT_Signaling_Pathway InflammatoryStimuli Inflammatory Stimuli (e.g., Cytokines, LPS) Receptor Cytokine Receptor InflammatoryStimuli->Receptor JAK2 JAK2 Receptor->JAK2 Activation pJAK2 p-JAK2 JAK2->pJAK2 Phosphorylation STAT1 STAT1 pJAK2->STAT1 Phosphorylation pSTAT1 p-STAT1 STAT1->pSTAT1 Dimerization Dimerization pSTAT1->Dimerization pSTAT1dimer p-STAT1 Dimer Dimerization->pSTAT1dimer Nucleus Nucleus pSTAT1dimer->Nucleus Nuclear Translocation Transcription Gene Transcription Nucleus->Transcription InflammatoryGenes Pro-inflammatory Genes (e.g., iNOS, COX-2) Transcription->InflammatoryGenes Inflammation Inflammation InflammatoryGenes->Inflammation ConiferylAcetate This compound (Hypothesized) ConiferylAcetate->pJAK2 Inhibition (Hypothesized)

Caption: Hypothesized inhibition of the JAK2/STAT1 signaling pathway.

References

Application Notes and Protocols for the Enzymatic Synthesis of Coniferyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the enzymatic synthesis of coniferyl acetate (B1210297), a valuable intermediate in the biosynthesis of various bioactive compounds. The protocols detailed below leverage acetyltransferases, specifically those from the BAHD (BEAT, AHCT, HCBT, and DAT) family, which are known to efficiently catalyze the acetylation of coniferyl alcohol.

Introduction

Coniferyl acetate is a key precursor in the biosynthesis of important plant secondary metabolites, including lignans (B1203133) and phenylpropenes such as isoeugenol.[1][2] The enzymatic synthesis of this compound from coniferyl alcohol and acetyl-CoA is catalyzed by coniferyl alcohol acetyltransferases (CFATs), a subclass of the versatile BAHD acyltransferase family.[1][2][3] This biocatalytic approach offers a green and highly specific alternative to chemical synthesis methods.

This document outlines the necessary protocols for the expression and purification of recombinant acetyltransferases, in vitro enzymatic synthesis of this compound, and the subsequent analysis of the reaction products.

Data Presentation

The following tables summarize the available quantitative data for relevant acetyltransferases involved in this compound synthesis.

Table 1: Kinetic Parameters of Coniferyl Alcohol Acetyltransferases (CFATs)
EnzymeSource OrganismSubstrateApparent K_m_ (µM)Apparent V_max_pHReference
PhCFAT Petunia hybridaConiferyl Alcohol56.5 ± 1.0Not Reported6.0[1]
Coniferyl Alcohol27.5 ± 0.6Not Reported7.5[1]
Acetyl-CoA30.6 ± 0.2Not Reported6.0[1]
Acetyl-CoA44.1 ± 1.0Not Reported7.5[1]
ObCAAT1 Ocimum basilicumConiferyl AlcoholData Not AvailableData Not Available-
Acetyl-CoAData Not AvailableData Not Available-
ScCFAT Schisandra chinensisConiferyl AlcoholData Not AvailableData Not Available-
Acetyl-CoAData Not AvailableData Not Available-
Table 2: Substrate Specificity of Coniferyl Alcohol Acetyltransferases - Alcohol Acceptors
EnzymeSource OrganismSubstrateRelative Activity (%)Reference
PhCFAT Petunia hybridaConiferyl Alcohol100[4]
Cinnamyl Alcohol< 10[4]
Benzyl Alcohol< 5[4]
Geraniol< 5[4]
ObCAAT1 Ocimum basilicumConiferyl AlcoholActive (Qualitative)[5]
Benzyl AlcoholActive (Qualitative)[5]
Phenylethyl AlcoholActive (Qualitative)[5]
Cinnamyl AlcoholNo Activity[5]
HexanolNo Activity[5]
ObCAAT2 Ocimum basilicumConiferyl AlcoholActive (Qualitative)[5]
Benzyl AlcoholActive (Qualitative)[5]
Cinnamyl AlcoholActive (Qualitative)[5]
Phenylethyl AlcoholNo Activity[5]
HexanolNo Activity[5]
ScCFAT Schisandra chinensisConiferyl AlcoholActive (Qualitative)[6][7]
Other AlcoholsActive with some other alcohol substrates (unspecified)[6][7]
Table 3: Substrate Specificity of Coniferyl Alcohol Acetyltransferases - Acyl-CoA Donors
EnzymeSource OrganismAcyl-CoA DonorRelative Activity (%)Reference
PhCFAT Petunia hybridaAcetyl-CoA100Data Not Available
Propionyl-CoAData Not Available
Benzoyl-CoAData Not Available
ObCAAT1 Ocimum basilicumAcetyl-CoA100Data Not Available
Other Acyl-CoAsData Not Available
ScCFAT Schisandra chinensisAcetyl-CoA100Data Not Available
Other Acyl-CoAsData Not Available

Experimental Protocols

Protocol 1: Recombinant Expression and Purification of Acetyltransferases in E. coli

This protocol describes the heterologous expression of acetyltransferase genes in E. coli and subsequent purification of the recombinant protein.

1. Gene Cloning and Transformation:

  • The full-length cDNA of the acetyltransferase gene (e.g., PhCFAT, ObCAAT1, or ScCFAT) is cloned into a suitable expression vector (e.g., pGEX or pET series) containing an affinity tag (e.g., GST or His-tag).

  • The resulting plasmid is transformed into a competent E. coli expression strain (e.g., BL21(DE3)).

  • Transformed cells are plated on selective LB agar (B569324) plates containing the appropriate antibiotic and incubated overnight at 37°C.

2. Protein Expression:

  • A single colony is used to inoculate a 5 mL starter culture of LB medium with the corresponding antibiotic. The culture is grown overnight at 37°C with shaking.

  • The starter culture is then used to inoculate a larger volume of LB medium (e.g., 500 mL) containing the antibiotic.

  • The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.5-0.6.

  • Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.

  • The induced culture is incubated for an additional 3-4 hours at 37°C or overnight at a lower temperature (e.g., 16-20°C) to improve protein solubility.

3. Cell Lysis and Protein Purification:

  • The cells are harvested by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).

  • The cell pellet is resuspended in ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, and protease inhibitors).

  • Cells are lysed by sonication on ice.

  • The lysate is centrifuged (e.g., 12,000 x g for 30 minutes at 4°C) to pellet cell debris.

  • The supernatant containing the soluble recombinant protein is collected.

  • The protein is purified by affinity chromatography according to the manufacturer's instructions for the specific affinity tag used (e.g., Glutathione-Sepharose for GST-tagged proteins or Ni-NTA agarose (B213101) for His-tagged proteins).

  • The purified protein is dialyzed against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 10% glycerol) and stored at -80°C.

Protocol 2: In Vitro Enzymatic Synthesis of this compound

This protocol is adapted from the characterization of ScCFAT and can be used as a general method for assessing the activity of coniferyl alcohol acetyltransferases.[8]

1. Reaction Setup:

  • The standard 200 µL reaction mixture contains:

    • 50 mM reaction buffer (e.g., Citric Acid buffer, pH 6.0, or Tris-HCl, pH 7.5)

    • 1 mM Dithiothreitol (DTT)

    • 120 µM Coniferyl Alcohol (substrate)

    • 140 µM Acetyl-CoA (acyl donor)

    • 56 µL of purified acetyltransferase enzyme solution

2. Control Reaction:

  • A control reaction should be set up in parallel, where the purified enzyme is replaced with the same volume of protein extract from E. coli transformed with an empty expression vector.

3. Incubation:

  • The reaction mixtures are incubated in a water bath at 25°C for 15 minutes.

4. Reaction Termination and Sample Preparation:

  • The reaction is terminated by adding 200 µL of ice-cold chromatographic grade methanol.

  • The mixture is centrifuged at 13,000 rpm for 25 minutes to precipitate the protein.

  • 200 µL of the supernatant is transferred to a vial for analysis.

Protocol 3: Product Analysis by UPLC or GC-MS

The formation of this compound can be monitored and quantified using Ultra-Performance Liquid Chromatography (UPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

1. UPLC Analysis:

  • Column: A suitable C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both often with 0.1% formic acid).

  • Flow Rate: 0.3 mL/min.

  • Detection: UV detector at a wavelength where this compound has maximum absorbance, or a mass spectrometer for more specific detection.

  • Quantification: A standard curve of authentic this compound is used for quantification.

2. GC-MS Analysis:

  • Derivatization: For GC-MS analysis, derivatization of the hydroxyl group of any remaining coniferyl alcohol and the product may be necessary to improve volatility and thermal stability.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Temperature Program: An initial temperature of 60°C, held for 2 minutes, followed by a ramp to a final temperature (e.g., 200-250°C).

  • Mass Spectrometry: Operated in full scan mode or selected ion monitoring (SIM) for increased sensitivity and specificity.

  • Identification: The product is identified by comparing its retention time and mass spectrum with that of an authentic standard.

Visualizations

Biosynthetic Pathway of this compound

This compound Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_acetylation Acetylation cluster_downstream Downstream Products Phenylalanine Phenylalanine Cinnamic Acid Cinnamic Acid Phenylalanine->Cinnamic Acid p-Coumaric Acid p-Coumaric Acid Cinnamic Acid->p-Coumaric Acid Caffeic Acid Caffeic Acid p-Coumaric Acid->Caffeic Acid Ferulic Acid Ferulic Acid Caffeic Acid->Ferulic Acid Coniferaldehyde Coniferaldehyde Ferulic Acid->Coniferaldehyde Coniferyl Alcohol Coniferyl Alcohol Coniferaldehyde->Coniferyl Alcohol This compound This compound Coniferyl Alcohol->this compound Acetyltransferase (CFAT) (e.g., PhCFAT, ObCAAT1, ScCFAT) Acetyl-CoA Acetyl-CoA Acetyl-CoA->this compound Isoeugenol Isoeugenol This compound->Isoeugenol Dibenzocyclooctadiene Lignans Dibenzocyclooctadiene Lignans This compound->Dibenzocyclooctadiene Lignans

Caption: Biosynthetic pathway from phenylalanine to this compound and its downstream products.

Experimental Workflow for Enzymatic Synthesis

Experimental Workflow cluster_expression Enzyme Preparation cluster_synthesis Enzymatic Reaction cluster_analysis Product Analysis Gene Cloning Gene Cloning E. coli Transformation E. coli Transformation Gene Cloning->E. coli Transformation Protein Expression Protein Expression E. coli Transformation->Protein Expression Cell Lysis Cell Lysis Protein Expression->Cell Lysis Protein Purification Protein Purification Cell Lysis->Protein Purification Reaction Setup Reaction Setup Protein Purification->Reaction Setup Incubation Incubation Reaction Setup->Incubation Reaction Termination Reaction Termination Incubation->Reaction Termination Sample Preparation Sample Preparation Reaction Termination->Sample Preparation UPLC or GC-MS Analysis UPLC or GC-MS Analysis Sample Preparation->UPLC or GC-MS Analysis Data Analysis Data Analysis UPLC or GC-MS Analysis->Data Analysis

Caption: Experimental workflow for the enzymatic synthesis and analysis of this compound.

References

Application Notes and Protocols for the Chromatographic Analysis of Coniferyl Acetate as a Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coniferyl acetate (B1210297) is a naturally occurring phenylpropanoid, an acetate ester formed from the condensation of coniferyl alcohol and acetic acid.[1] It is found in various plant species, including Alpinia galanga and Olearia teretifolia.[1] In biochemical pathways, coniferyl acetate serves as a key intermediate in the biosynthesis of eugenol (B1671780), a compound with significant applications in the flavor, fragrance, and pharmaceutical industries.[2] Given its role as a precursor and its presence in natural products, this compound is an important analytical standard for chromatographic applications in quality control, metabolic studies, and drug discovery.

These application notes provide a comprehensive guide for the use of this compound as a standard in chromatographic analysis, with a focus on High-Performance Liquid Chromatography (HPLC). The protocols and data presented are compiled from established methods for structurally related compounds and serve as a robust starting point for method development and validation.

Chemical Properties of this compound: [1]

PropertyValue
Molecular Formula C₁₂H₁₄O₄
Molecular Weight 222.24 g/mol
IUPAC Name [(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enyl] acetate
CAS Number 94930-81-1
Appearance Light yellow crystalline powder (based on related compounds)
Solubility Soluble in alcohols and ether; sparingly soluble in water

Experimental Protocols

The following protocols are recommended for the chromatographic analysis of this compound. While a specific validated method for this compound is not widely published, these methodologies are based on successful analyses of structurally similar phenylpropanoids like coniferyl alcohol and eugenol.[3][4][5] User validation of the chosen method is essential.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol outlines a reversed-phase HPLC method suitable for the quantification of this compound.

2.1.1. Materials and Reagents

  • This compound analytical standard (≥98% purity)

  • HPLC grade methanol (B129727)

  • HPLC grade acetonitrile

  • HPLC grade water

  • Formic acid or acetic acid (for mobile phase modification)

  • 0.45 µm syringe filters

2.1.2. Instrumentation

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks and pipettes

2.1.3. Preparation of Standard Solutions

  • Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of HPLC grade methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve a concentration range suitable for constructing a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

2.1.4. Chromatographic Conditions

ParameterRecommended Condition
Column Reversed-phase C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic: Methanol:Water (60:40, v/v) with 0.1% formic acid OR Gradient: Acetonitrile and water with 0.1% formic acid (gradient to be optimized by user)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 280 nm (or determined by UV scan of standard)
Injection Volume 10 µL

2.1.5. Method Validation Parameters (User-Determined)

The following parameters should be thoroughly validated by the user in their laboratory for their specific application:

  • Linearity: Analyze the working standard solutions in triplicate. Plot the peak area against the concentration and determine the linearity by the correlation coefficient (R²) of the calibration curve.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple injections of a standard solution at different concentrations on the same day and on different days. Express the results as the relative standard deviation (%RSD).

  • Accuracy: Determine the accuracy by performing recovery studies. Spike a blank matrix with a known concentration of this compound and calculate the percentage recovery.

  • Specificity: Evaluate the ability of the method to differentiate and quantify this compound in the presence of other components in the sample matrix. This can be assessed by analyzing a blank matrix and a spiked matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) Considerations

For the analysis of more volatile samples or for structural confirmation, GC-MS can be employed.

2.2.1. Sample Preparation for GC-MS

  • Direct Injection: For pure standards or in volatile organic solvents, direct injection may be possible.

  • Derivatization: To improve volatility and thermal stability, derivatization of the hydroxyl group may be necessary. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS).[6]

2.2.2. Recommended GC-MS Conditions (Starting Point)

ParameterRecommended Condition
Column Non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms; 30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min)
Inlet Temperature 250 °C
Injection Mode Split or splitless, depending on concentration
Oven Temperature Program Initial temperature of 80°C, hold for 2 minutes, then ramp at 5°C/min to 300°C and hold for 10 minutes.[6]
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40-500 amu

Data Presentation

The following table summarizes expected performance characteristics for a validated HPLC method for this compound, based on data from structurally related compounds like eugenol.[4][7] This data is for illustrative purposes and must be determined experimentally.

ParameterExpected Performance
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (R²) > 0.999
Limit of Detection (LOD) 0.1 - 1 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL
Intra-day Precision (%RSD) < 2%
Inter-day Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%

Storage and Stability of Standard Solutions

Proper storage of this compound standard and its solutions is crucial for accurate and reproducible results.

  • Solid Standard: Store the solid analytical standard at -20°C in a tightly sealed container, protected from light and moisture.[8]

  • Stock Solutions: Store stock solutions at 2-8°C in amber glass vials to protect from light.

  • Working Solutions: Prepare fresh working solutions daily from the stock solution.

  • Stability Assessment: The stability of the stock solution should be periodically assessed by comparing the response of a freshly prepared standard to the stored standard.[9][10] A common practice is to consider the solution stable if the response is within ±2% of the fresh standard.

Visualizations

Signaling Pathway: Biosynthesis of Eugenol from Coniferyl Alcohol

G cluster_phenylpropanoid Phenylpropanoid Pathway Coniferyl_Alcohol Coniferyl_Alcohol Coniferyl_Acetate Coniferyl_Acetate Coniferyl_Alcohol->Coniferyl_Acetate Acetyl-CoA Coniferyl Alcohol Acetyltransferase (CAAT) Eugenol Eugenol Coniferyl_Acetate->Eugenol NADPH Eugenol Synthase (EGS)

Caption: Biosynthesis of eugenol from coniferyl alcohol.

Experimental Workflow: Chromatographic Analysis using a Standard

G cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Prepare this compound Standard Solutions HPLC_System HPLC System (Pump, Injector, Column, Detector) Standard_Prep->HPLC_System Sample_Prep Prepare Sample for Analysis (Extraction, Dilution, Filtration) Sample_Prep->HPLC_System Data_Acquisition Data Acquisition Software HPLC_System->Data_Acquisition Peak_Integration Peak Integration and Identification Data_Acquisition->Peak_Integration Calibration_Curve Construct Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify this compound in Sample Peak_Integration->Quantification Calibration_Curve->Quantification

Caption: General workflow for chromatographic analysis.

References

Application Note and Protocol: In Vitro Antioxidant Activity Assay of Coniferyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Coniferyl acetate (B1210297) is a naturally occurring phenolic compound found in various plant species.[1] As a derivative of coniferyl alcohol, it belongs to a class of compounds known for their diverse biological activities, including antioxidant properties. The evaluation of antioxidant activity is a critical step in the discovery and development of new therapeutic agents for pathologies associated with oxidative stress, such as inflammation, neurodegenerative diseases, and cancer. This document provides detailed protocols for the in vitro assessment of the antioxidant capacity of coniferyl acetate using common and reliable spectrophotometric assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and FRAP (Ferric Reducing Antioxidant Power) assay.

While extensive data on this compound's antioxidant activity is still emerging, studies on structurally similar compounds, such as coniferyl aldehyde, provide valuable insights. Research has shown that compounds with a coniferyl structure exhibit significant antioxidant activity by donating a hydrogen atom from their phenolic hydroxyl group to neutralize free radicals.[2] This application note will, therefore, utilize data from coniferyl aldehyde as a reference point to illustrate the expected antioxidant potential.

Data Presentation

The antioxidant capacity of this compound can be quantified and compared with standard antioxidants. The following table summarizes the expected antioxidant activity based on data from the structurally related compound, coniferyl aldehyde. The IC50 value represents the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.[3] The FRAP value is expressed as the concentration of ferrous iron (Fe²⁺) equivalents.

Table 1: Comparative Antioxidant Activity of Coniferyl Aldehyde and Standard Antioxidants

CompoundAssayResultReference
Coniferyl AldehydeABTS~1.5 TEAC (mmol/g)[4]
Coniferyl AldehydeFRAPSimilar to Ferulic Acid[4][5]
Ferulic AcidABTS>1.5 TEAC (mmol/g)[4]
Ferulic AcidFRAPHigher than alkyl ferulates[4][5]
Trolox (Standard)ABTSStandard for TEAC[6]
Ascorbic Acid (Std)DPPHPotent Scavenger[7]

Note: Data for this compound is often represented by the closely related coniferyl aldehyde in comparative studies.[4]

Experimental Protocols

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH free radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[8][9]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.[7]

  • Sample Preparation: Prepare a stock solution of this compound in methanol. Create a series of dilutions to obtain a range of concentrations to be tested. Prepare similar dilutions for the ascorbic acid standard.

  • Assay Procedure: a. To each well of a 96-well plate, add 100 µL of the sample or standard solution at different concentrations. b. Add 100 µL of the DPPH solution to each well.[10] c. For the control, add 100 µL of methanol to a well containing 100 µL of the DPPH solution. d. Incubate the plate in the dark at room temperature for 30 minutes.[8]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.[7][10]

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] × 100[8] The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decrease in absorbance.[11][12]

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Methanol or Ethanol

  • Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of ABTS•+ Solution: a. Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[6] b. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[6] c. Before use, dilute the ABTS•+ solution with methanol to obtain an absorbance of 0.700 ± 0.02 at 734 nm.[6]

  • Sample Preparation: Prepare a stock solution of this compound in methanol and create a series of dilutions. Prepare similar dilutions for the Trolox standard.

  • Assay Procedure: a. Add 20 µL of the sample or standard solution at different concentrations to the wells of a 96-well plate. b. Add 180 µL of the diluted ABTS•+ solution to each well.[13] c. Incubate the plate at room temperature for 30 minutes.[11]

  • Measurement: Measure the absorbance at 734 nm.[6][11]

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] × 100[6] The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.[14][15]

Materials:

  • This compound

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM)

  • Ferrous sulfate (B86663) (FeSO₄) or Trolox (standard)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of FRAP Reagent: Prepare the FRAP working solution fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[2][16] Warm the solution to 37°C before use.[6]

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent and create a series of dilutions. Prepare a standard curve using different concentrations of FeSO₄ or Trolox.

  • Assay Procedure: a. Add 10 µL of the sample or standard solution to the wells of a 96-well plate. b. Add 220 µL of the FRAP working solution to each well.[14][17] c. Incubate the plate at 37°C for 4 to 30 minutes.[14][16]

  • Measurement: Measure the absorbance at 593 nm.[6][14]

  • Calculation of Reducing Power: The antioxidant capacity is determined by comparing the absorbance of the sample with that of the standard curve and is expressed as Fe²⁺ equivalents or Trolox equivalents.[2]

Visualizations

G Experimental Workflow for In Vitro Antioxidant Assays cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagent Prepare Assay Reagents (DPPH, ABTS, or FRAP) mix Mix Sample/Standard with Reagent in 96-well Plate prep_reagent->mix prep_sample Prepare this compound Stock and Serial Dilutions prep_sample->mix prep_std Prepare Standard (Ascorbic Acid/Trolox) and Serial Dilutions prep_std->mix incubate Incubate under Specific Conditions (Time and Temperature) mix->incubate measure Measure Absorbance (Spectrophotometer) incubate->measure calculate Calculate % Inhibition measure->calculate plot Plot Dose-Response Curve calculate->plot ic50 Determine IC50 Value plot->ic50

Caption: General workflow for in vitro antioxidant activity assays.

G Antioxidant Mechanism of this compound CA This compound (Ar-OH) CAR This compound Radical (Ar-O•) (Stable Resonance Form) CA->CAR Donates H• FR Free Radical (R•) NFR Neutralized Molecule (RH) FR->NFR Accepts H•

Caption: Radical scavenging mechanism of a phenolic antioxidant.

References

Application of Coniferyl Acetate in Metabolic Engineering Studies: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 21, 2025 – The burgeoning field of metabolic engineering has seen remarkable advancements in the microbial production of valuable plant secondary metabolites. Among these, coniferyl acetate (B1210297) has emerged as a key intermediate in the biosynthesis of a diverse array of commercially significant compounds, including pharmaceuticals, fragrances, and flavorings. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of coniferyl acetate in metabolic engineering studies, with a focus on its production in engineered microbial hosts and its downstream applications.

Introduction

This compound is a pivotal precursor molecule in the phenylpropanoid pathway. It is synthesized from coniferyl alcohol through the action of coniferyl alcohol acyltransferase (CFAT).[1][2] Its strategic position in the metabolic cascade makes it a critical target for engineering microbial cell factories to produce valuable derivatives such as eugenol (B1671780), isoeugenol, and various lignans. The heterologous expression of the biosynthetic pathway for this compound in well-characterized microbial hosts like Escherichia coli and Saccharomyces cerevisiae offers a sustainable and scalable alternative to traditional plant extraction or chemical synthesis.

Biosynthesis of this compound and its Derivatives

The metabolic pathway for the production of this compound and its downstream products begins with the central phenylpropanoid pathway, leading to the formation of coniferyl alcohol. This precursor is then acetylated to form this compound, which can be further metabolized to a variety of valuable compounds.

This compound Biosynthesis and Downstream Pathways cluster_enzymes Enzymes Phenylalanine Phenylalanine Phenylpropanoid_Pathway General Phenylpropanoid Pathway Phenylalanine->Phenylpropanoid_Pathway Coniferyl_Alcohol Coniferyl Alcohol Phenylpropanoid_Pathway->Coniferyl_Alcohol Coniferyl_Acetate This compound Coniferyl_Alcohol->Coniferyl_Acetate CFAT Eugenol Eugenol Coniferyl_Acetate->Eugenol EGS Isoeugenol Isoeugenol Coniferyl_Acetate->Isoeugenol IGS Dibenzocyclooctadiene_Lignans Dibenzocyclooctadiene Lignans Coniferyl_Acetate->Dibenzocyclooctadiene_Lignans Hypothetical Pathway Acetyl_CoA Acetyl-CoA Acetyl_CoA->Coniferyl_Acetate NADPH NADPH NADPH->Eugenol NADPH->Isoeugenol CFAT CFAT: Coniferyl Alcohol Acyltransferase EGS EGS: Eugenol Synthase IGS IGS: Isoeugenol Synthase

Biosynthesis of this compound and its Derivatives.

Data Presentation: Production Titers in Engineered Microbes

The following tables summarize the quantitative data from various metabolic engineering studies for the production of coniferyl alcohol (the precursor to this compound) and downstream products derived from this compound. Direct quantification of in vivo this compound accumulation is often challenging due to its transient nature as an intermediate.

Table 1: Production of Coniferyl Alcohol in Engineered E. coli

StrainKey Genetic ModificationsSubstrateTiter (mg/L)Reference
E. coli BL21(DE3)Plasmid-based expression of Pc4CL and ZmCCRFerulic Acid (5 mM)~630 (3.5 mM)[3]
E. coli W3110(T7)Chromosomal integration of Pc4CL and ZmCCRFerulic Acid (5 mM)~675 (3.75 mM)[3]

Table 2: Production of Coniferyl Alcohol in Engineered S. cerevisiae

StrainKey Genetic ModificationsSubstrateTiter (mg/L)Reference
RB57Expression of Ptr4CL5, PtrCCR2, and ADH6Ferulic Acid (100 mg/L)29.4 ± 1.0[4]

Table 3: Production of Downstream Products from this compound in Engineered E. coli

ProductKey Genetic ModificationsSubstrateTiter (mg/L)Reference
PinoresinolChromosomal integration of Pc4CL, ZmCCR, and laccase from Corynebacterium glutamicumFerulic Acid100[5]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the production and application of this compound in metabolic engineering.

Protocol 1: Heterologous Expression of Coniferyl Alcohol Acyltransferase (CFAT) in E. coli

This protocol describes the expression and purification of a candidate CFAT enzyme, such as ScBAHD1 from Schisandra chinensis, in E. coli.[2]

1. Strain and Plasmid Construction:

  • The open reading frame (ORF) of the candidate CFAT gene is cloned into an appropriate expression vector (e.g., pET series) with a suitable tag (e.g., His-tag) for purification.

  • The resulting plasmid is transformed into a suitable E. coli expression strain, such as BL21(DE3).

2. Protein Expression:

  • A single colony of the transformed E. coli is used to inoculate 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin).

  • The culture is grown overnight at 37°C with shaking.

  • The overnight culture is used to inoculate a larger volume of LB medium with the antibiotic.

  • The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1–0.2 mM.[2]

  • The culture is then incubated at a lower temperature (e.g., 18°C) for an extended period (e.g., 18 hours) with shaking to enhance the production of soluble protein.[2]

3. Protein Purification:

  • The induced cells are harvested by centrifugation.

  • The cell pellet is resuspended in a suitable lysis buffer (e.g., 1x PBS).

  • The cells are lysed by sonication on ice.

  • The cell lysate is clarified by centrifugation to remove cell debris.

  • The supernatant containing the soluble protein is collected and purified using an appropriate affinity chromatography method (e.g., Ni-NTA agarose (B213101) for His-tagged proteins).[2]

CFAT Expression Workflow Cloning Cloning of CFAT gene into expression vector Transformation Transformation into E. coli BL21(DE3) Cloning->Transformation Culture_Growth Culture growth to OD600 0.6-0.8 Transformation->Culture_Growth Induction Induction with IPTG (0.1-0.2 mM, 18°C, 18h) Culture_Growth->Induction Harvesting Cell Harvesting and Lysis Induction->Harvesting Purification Affinity Chromatography (e.g., Ni-NTA) Harvesting->Purification Purified_Protein Purified CFAT Protein Purification->Purified_Protein

Workflow for Heterologous Expression of CFAT.
Protocol 2: In Vitro Enzyme Activity Assay for CFAT

This protocol is used to determine the acetyltransferase activity of the purified CFAT enzyme with coniferyl alcohol as the substrate.[2]

1. Reaction Mixture Preparation:

  • A 200 µL reaction mixture is prepared containing:

    • 56 µL of purified CFAT protein solution.

    • 140 µM acetyl-CoA.

    • 120 µM coniferyl alcohol.

    • Assay buffer (e.g., 50 mM citric acid, pH 6.0, 1 mM DTT).

2. Incubation:

  • The reaction mixture is incubated in a water bath at 25°C for 15 minutes.

3. Reaction Quenching and Sample Preparation:

  • The reaction is stopped by adding 200 µL of methanol.

  • The mixture is centrifuged at 13,000 rpm for 25 minutes to precipitate the protein.

  • 200 µL of the supernatant is transferred to a vial for analysis.

4. Product Analysis:

  • The formation of this compound is analyzed by Ultra-Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC).

Protocol 3: Quantification of this compound from Microbial Cultures

This protocol outlines a general procedure for the extraction and quantification of this compound from a microbial fermentation broth using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

  • A known volume of the fermentation broth is centrifuged to separate the cells and the supernatant.

  • For intracellular analysis, the cell pellet is subjected to extraction.

2. Extraction:

  • The supernatant or the cell pellet is extracted with an equal volume of a suitable organic solvent, such as ethyl acetate.

  • The mixture is vortexed vigorously and then centrifuged to separate the organic and aqueous phases.

  • The organic phase containing the this compound is carefully collected.

3. Derivatization (if necessary):

  • Depending on the analytical method, derivatization may be required to improve the volatility and thermal stability of the analyte for GC-MS analysis.

4. GC-MS Analysis:

  • The extracted sample is injected into a GC-MS system.

  • GC Conditions (Example):

    • Column: HP-5MS or equivalent.

    • Injector Temperature: 250°C.

    • Oven Program: Start at a lower temperature (e.g., 60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C).

  • MS Conditions (Example):

    • Ionization Mode: Electron Ionization (EI).

    • Scan Range: m/z 50-550.

  • This compound is identified based on its retention time and mass spectrum compared to an authentic standard.

  • Quantification is performed by creating a standard curve with known concentrations of this compound.

Quantification Workflow Fermentation_Sample Fermentation Broth Sample Centrifugation Centrifugation Fermentation_Sample->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Cell_Pellet Cell Pellet Centrifugation->Cell_Pellet Extraction_Supernatant Solvent Extraction (e.g., Ethyl Acetate) Supernatant->Extraction_Supernatant Extraction_Pellet Cell Lysis and Solvent Extraction Cell_Pellet->Extraction_Pellet Organic_Phase Collection of Organic Phase Extraction_Supernatant->Organic_Phase Extraction_Pellet->Organic_Phase GC_MS_Analysis GC-MS Analysis Organic_Phase->GC_MS_Analysis Quantification Quantification using Standard Curve GC_MS_Analysis->Quantification

Workflow for Quantification of this compound.

Conclusion and Future Perspectives

The metabolic engineering of microorganisms for the production of this compound and its valuable derivatives represents a promising avenue for the sustainable manufacturing of a wide range of natural products. The protocols and data presented herein provide a foundational framework for researchers to embark on such engineering endeavors. Future research should focus on the discovery and characterization of more efficient CFAT enzymes, the optimization of microbial hosts to enhance precursor supply and product tolerance, and the development of robust and scalable fermentation processes. These advancements will be crucial in realizing the full potential of microbial cell factories in the production of complex plant-derived molecules.

References

Troubleshooting & Optimization

Troubleshooting low extraction efficiency of coniferyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Coniferyl Acetate (B1210297) Extraction

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction of coniferyl acetate. The information is presented in a user-friendly question-and-answer format to help you optimize your experimental workflow and improve extraction efficiency.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its extraction challenging?

This compound is an acetate ester of coniferyl alcohol. Its extraction can be challenging due to its potential instability, particularly its sensitivity to high temperatures, which can lead to degradation and reduced yields.[1][2] The choice of extraction method and solvent is therefore critical to preserving the integrity of the compound.

Q2: Which extraction methods are most effective for compounds similar to this compound?

For coniferyl ferulate, a structurally related and well-studied compound, methods that avoid high temperatures have shown the best results.[1][2] Sonication Extraction (SE) and Pressurized Liquid Extraction (PLE) have demonstrated high efficiency.[1][2][3] Supercritical Fluid Extraction (SFE) is also a viable option.[1][3] Conversely, methods involving prolonged heat, such as hydrodistillation and decoction, have been shown to be ineffective for extracting coniferyl ferulate and are therefore not recommended for this compound.[1][2]

Q3: What are the best solvents for extracting this compound?

Based on studies of the related compound coniferyl ferulate, a mixture of methanol (B129727) and formic acid (95:5, v/v) has been shown to be highly effective for sonication extraction.[1] For Supercritical Fluid Extraction (SFE), ethyl acetate is a suitable modifier to improve extraction efficiency.[1] The solubility of the parent compound, coniferyl alcohol, in various organic solvents suggests that ethanol (B145695) and dimethylformamide (DMF) could also be effective solvents.

Q4: How can I minimize the degradation of this compound during extraction?

To minimize degradation, it is crucial to avoid high temperatures throughout the extraction and solvent evaporation process.[1] Employing extraction techniques that operate at or near room temperature, such as sonication, is highly recommended.[4] When concentrating the extract, use a rotary evaporator at a controlled, low temperature (e.g., ≤ 40°C).[5] The use of slightly acidic solvents may also help to suppress the hydrolysis of the ester group.[5]

Troubleshooting Guide: Low Extraction Efficiency

Issue 1: Low yield of this compound in the crude extract.

  • Possible Cause: Inefficient cell lysis and penetration of the solvent into the plant material.

  • Solution:

    • Optimize Particle Size: Ensure the plant material is finely and uniformly ground to maximize the surface area available for solvent interaction.

    • Select an Appropriate Solvent: The choice of solvent is critical. For this compound, which is moderately polar, solvents like methanol, ethanol, or ethyl acetate are good starting points. Consider using a mixture of solvents to optimize polarity. For the related coniferyl ferulate, a methanol-formic acid mixture (95:5 v/v) has proven effective.[1]

    • Increase Solvent-to-Sample Ratio: A low solvent volume may lead to incomplete extraction. Experiment with increasing the solvent-to-sample ratio to ensure the entire sample is adequately exposed to the solvent. A common starting point is a 10:1 or 20:1 (v/v) ratio.

Issue 2: Suspected degradation of this compound during the extraction process.

  • Possible Cause: Exposure to excessive heat. This compound, like similar phenolic esters, is likely heat-sensitive.[1]

  • Solution:

    • Use a Temperature-Controlled Extraction Method: Opt for methods like sonication that can be performed at room temperature.[4] If using other methods, carefully control the temperature to avoid exceeding the degradation point of the compound.

    • Gentle Solvent Evaporation: When removing the solvent after extraction, use a rotary evaporator with a water bath set to a low temperature (e.g., below 40°C) and under vacuum to speed up the process without excessive heat.[5]

Issue 3: Poor separation of this compound from other compounds during liquid-liquid extraction.

  • Possible Cause: Formation of emulsions or inappropriate solvent polarity.

  • Solution:

    • Break Emulsions: If an emulsion forms between the aqueous and organic layers, it can be broken by adding a small amount of brine (saturated NaCl solution) or by centrifugation.

    • Optimize Solvent System: Ensure the chosen organic solvent has a significantly different polarity from the aqueous phase to facilitate a clean separation. If issues persist, consider using a different solvent system.

Data Presentation: Comparative Extraction Efficiency

Note: The following data is for the extraction of coniferyl ferulate from Angelica sinensis and should be used as a guideline for optimizing this compound extraction due to the structural similarity of the two compounds.

Extraction MethodKey ParametersExtraction Yield/EfficiencyReference
Pressurized Liquid Extraction (PLE) Solvent: Methanol; Temp: 100°C; Pressure: 1,200 psiHigh Efficiency (Comparable to SE)[1][3]
Sonication Extraction (SE) Solvent: Methanol-formic acid (95:5, v/v); Time: 40 min; Temp: RoomHigh Efficiency (Comparable to PLE)[1][3]
Supercritical Fluid Extraction (SFE) Modifier: Ethyl acetate; Pressure: 350 Bar; Temp: 40°CModerate Efficiency[1][3]
Hydrodistillation (HD) Boiling waterNo coniferyl ferulate obtained[1]
Decoction (DC) Soaking in water followed by boilingNo coniferyl ferulate obtained[1]

Experimental Protocols

Optimized Sonication-Assisted Extraction (SAE) of this compound

This protocol is adapted from a successful method for extracting the related compound, coniferyl ferulate, and is designed to be suitable for the heat-sensitive nature of this compound.[4]

1. Materials and Reagents:

  • Dried and finely powdered plant material

  • Extraction Solvent: Methanol-formic acid (95:5, v/v)

  • Ultrasonic bath

  • Filter paper or centrifuge

  • Rotary evaporator

2. Procedure:

  • Weigh 1.0 g of the powdered plant material and place it into a suitable flask.

  • Add the extraction solvent at a 50:1 solvent-to-solid ratio (50 mL of solvent for 1.0 g of plant material).

  • Place the flask in an ultrasonic bath and sonicate for 40 minutes at room temperature.[1]

  • After sonication, separate the extract from the solid residue by filtration or centrifugation.

  • Collect the supernatant (the extract).

  • To obtain a concentrated extract, evaporate the solvent using a rotary evaporator at a controlled temperature of ≤ 40°C.[5]

Visualizations

Troubleshooting Workflow for Low Extraction Efficiency

This diagram outlines a logical progression for troubleshooting low yields of this compound.

TroubleshootingWorkflow cluster_extraction Extraction Phase cluster_analysis Analysis & Optimization start Low Extraction Efficiency of This compound check_material 1. Check Plant Material - Is it finely ground? - Is it the correct plant part? start->check_material check_solvent 2. Evaluate Solvent System - Is the polarity appropriate? - Is the solvent-to-sample ratio sufficient? check_material->check_solvent Material OK optimize_grind Action: Optimize Grinding - Grind to a fine, uniform powder. check_material->optimize_grind Grind is coarse check_method 3. Assess Extraction Method - Is the method suitable for a potentially heat-sensitive compound? check_solvent->check_method Solvent OK optimize_solvent Action: Optimize Solvent - Test different solvents/mixtures. - Increase solvent volume. check_solvent->optimize_solvent optimize_method Action: Change/Optimize Method - Switch to a low-temperature method (e.g., Sonication). - Optimize extraction time and temperature. check_method->optimize_method Method issue degradation_check 4. Check for Degradation - Was the extract exposed to high heat during solvent removal? check_method->degradation_check Method OK optimize_grind->check_material optimize_solvent->check_solvent optimize_method->check_method optimize_evaporation Action: Gentle Evaporation - Use a rotary evaporator at low temperature (<40°C). degradation_check->optimize_evaporation Degradation likely end_goal Improved Extraction Efficiency degradation_check->end_goal No degradation optimize_evaporation->end_goal

Caption: A troubleshooting workflow for addressing low extraction efficiency of this compound.

References

Technical Support Center: Stability of Coniferyl Acetate in Different Solvents for Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of coniferyl acetate (B1210297) in various solvents commonly used for analysis. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is coniferyl acetate and why is its stability important for analysis?

A1: this compound is an acetate ester of coniferyl alcohol, a key compound in the biosynthesis of lignin (B12514952) and other phenylpropanoids. Its accurate quantification is crucial in various fields, including plant biochemistry, food chemistry, and pharmacology. The stability of this compound in analytical solvents is critical because its degradation can lead to inaccurate measurements, the appearance of artifactual peaks in chromatograms, and misinterpretation of experimental results.

Q2: Which solvents are commonly used to dissolve this compound for analysis?

A2: Common solvents for dissolving this compound include methanol, acetonitrile, and dimethyl sulfoxide (B87167) (DMSO). The choice of solvent depends on the analytical technique (e.g., HPLC, LC-MS), the required concentration, and the desired storage duration. Aqueous solutions are generally less suitable for long-term storage due to the risk of hydrolysis.

Q3: What are the main degradation pathways for this compound in analytical solvents?

A3: The primary degradation pathway for this compound is hydrolysis of the ester bond, which yields coniferyl alcohol and acetic acid. This reaction can be catalyzed by acidic or basic conditions. Oxidation of the phenolic hydroxyl group and the allylic alcohol moiety can also occur, leading to the formation of various degradation products.

Q4: How should I store stock solutions of this compound?

A4: To minimize degradation, stock solutions of this compound should be stored at low temperatures, preferably at -20°C or -80°C, in tightly sealed vials to prevent solvent evaporation and exposure to moisture. It is also advisable to protect the solutions from light to prevent photodegradation. Preparing smaller aliquots can help to avoid repeated freeze-thaw cycles.

Q5: I am observing peak tailing in my HPLC analysis of this compound. What could be the cause?

A5: Peak tailing for phenolic compounds like this compound in reverse-phase HPLC is often caused by secondary interactions between the phenolic hydroxyl group and residual silanol (B1196071) groups on the silica-based column packing. Other potential causes include using a mobile phase with a pH close to the pKa of the analyte, column contamination, or sample overload.

Troubleshooting Guides

Issue 1: Inconsistent quantitative results and appearance of unknown peaks.
  • Possible Cause: Degradation of this compound in the sample solvent or during the analytical run.

  • Troubleshooting Steps:

    • Verify Solvent Stability: Prepare fresh standards and samples in high-purity solvents. Analyze them immediately and compare the results with older samples.

    • Control Temperature: Use a cooled autosampler (e.g., 4°C) to minimize degradation of samples waiting for injection.

    • Check Mobile Phase pH: Ensure the pH of the mobile phase is appropriate to maintain the stability of this compound during the chromatographic run. For phenolic compounds, a slightly acidic mobile phase (pH 3-4) is often preferred.

    • Perform Forced Degradation Studies: To identify potential degradation products, subject a sample of this compound to stress conditions (acid, base, heat, oxidation, light). This will help in confirming if the unknown peaks are related to the degradation of the analyte.

Issue 2: Poor peak shape (tailing or fronting) in HPLC analysis.
  • Possible Cause: Suboptimal chromatographic conditions or column issues.

  • Troubleshooting Steps:

    • Optimize Mobile Phase:

      • pH Adjustment: For peak tailing of phenolic compounds, adding a small amount of an acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can suppress the ionization of residual silanol groups on the column, thereby improving peak shape.

      • Solvent Composition: Adjust the ratio of organic solvent to water to achieve better peak symmetry.

    • Column Health:

      • Flush the Column: If the column is contaminated, flush it with a strong solvent.

      • Use a Guard Column: A guard column can protect the analytical column from contaminants in the sample.

      • Consider a Different Column: If peak tailing persists, using a column with a different stationary phase or one that is specifically designed for the analysis of phenolic compounds might be necessary.

    • Sample Injection:

      • Solvent Mismatch: Ensure the sample solvent is compatible with the mobile phase. Ideally, the sample should be dissolved in the mobile phase.

      • Reduce Injection Volume/Concentration: Injecting a smaller volume or a more dilute sample can prevent column overload, which can cause peak distortion.

Data Presentation

Table 1: Illustrative Stability of this compound in Different Solvents at Various Temperatures.

SolventTemperatureStorage DurationRemaining this compound (%)Appearance of Degradation Products
Methanol4°C24 hours98.5Minor
7 days92.1Noticeable
Room Temp (25°C)24 hours95.3Noticeable
7 days80.5Significant
Acetonitrile4°C24 hours99.2Minimal
7 days96.8Minor
Room Temp (25°C)24 hours97.5Minor
7 days88.2Noticeable
DMSO4°C24 hours99.5Minimal
7 days98.1Minimal
Room Temp (25°C)24 hours98.8Minimal
7 days95.4Minor
Water (pH 7)4°C24 hours90.3Significant
Room Temp (25°C)24 hours75.6Major

Note: The data presented in this table is illustrative and intended to demonstrate the expected stability trends. Actual stability will depend on the specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Stock Solution (10 mg/mL):

    • Accurately weigh 10 mg of this compound standard.

    • Dissolve it in 1 mL of DMSO in a 1.5 mL amber glass vial.

    • Vortex until fully dissolved.

    • Store at -20°C.

  • Working Solutions:

    • Prepare working solutions by diluting the stock solution with the desired analytical solvent (e.g., methanol, acetonitrile) to the final concentration required for the calibration curve.

    • Prepare fresh working solutions daily.

Protocol 2: Stability-Indicating HPLC Method for this compound
  • Instrumentation: HPLC system with a UV or PDA detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_storage Stability Study cluster_analysis Analysis stock Prepare Stock Solution (this compound in DMSO) working Prepare Working Solutions (Dilute in Analytical Solvent) stock->working storage_conditions Store at Different Conditions (Solvent, Temperature, Time) working->storage_conditions hplc_analysis HPLC Analysis storage_conditions->hplc_analysis data_processing Data Processing and Stability Assessment hplc_analysis->data_processing

Caption: Experimental workflow for assessing the stability of this compound.

degradation_pathway cluster_products Degradation Products CA This compound hydrolysis Hydrolysis (Acid/Base) CA->hydrolysis oxidation Oxidation CA->oxidation coniferyl_alcohol Coniferyl Alcohol hydrolysis->coniferyl_alcohol acetic_acid Acetic Acid hydrolysis->acetic_acid oxidized_products Oxidized Products oxidation->oxidized_products

Caption: Potential degradation pathways of this compound.

Technical Support Center: Optimization of Enzyme Kinetics for Coniferyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of enzyme kinetics with coniferyl acetate (B1210297) as a substrate.

Frequently Asked Questions (FAQs)

Q1: What types of enzymes are expected to hydrolyze coniferyl acetate?

A1: this compound is an ester of coniferyl alcohol and acetic acid. Enzymes that typically hydrolyze such ester bonds belong to the esterase and lipase (B570770) families. More specifically, cinnamoyl esterases and feruloyl esterases are strong candidates due to their specificity for substrates containing a phenylpropanoid structure similar to coniferyl alcohol.

Q2: How can I monitor the enzymatic hydrolysis of this compound?

A2: The hydrolysis of this compound yields coniferyl alcohol and acetate. You can monitor the reaction progress by:

  • Spectrophotometry: Measuring the increase in absorbance at a wavelength where coniferyl alcohol has a higher extinction coefficient than this compound. A full UV-Vis scan of the substrate and product is recommended to determine the optimal wavelength. For instance, coniferyl alcohol has a characteristic absorbance around 260 nm.

  • High-Performance Liquid Chromatography (HPLC): This method allows for the separation and quantification of the substrate (this compound) and the product (coniferyl alcohol) over time.

  • Coupled Enzyme Assays: The production of acetate can be monitored using coupled enzyme assays that lead to a detectable change in absorbance or fluorescence.

Q3: What are the typical challenges encountered when working with this compound as a substrate?

A3: Common challenges include:

  • Substrate Solubility: this compound has limited solubility in aqueous buffers.

  • Substrate Stability: As a phenolic compound, this compound can be susceptible to oxidation.

  • Product Inhibition: The accumulation of coniferyl alcohol or acetate may inhibit the enzyme.

  • Low Enzyme Activity: The chosen enzyme may have low specific activity towards this compound.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No or very low enzyme activity Inactive enzyme- Ensure proper storage of the enzyme (typically at -20°C or -80°C in a suitable buffer containing a cryoprotectant like glycerol).- Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[1] - Run a positive control with a known substrate for the enzyme to confirm its activity.
Suboptimal assay conditions- Optimize the pH and temperature of the assay. Most esterases have a pH optimum between 6.0 and 8.0.[2][3] - Ensure all necessary cofactors are present in the assay buffer.
Incorrect substrate concentration- Verify the concentration of your this compound stock solution.- Ensure the final concentration in the assay is appropriate. A good starting point is a concentration close to the expected Km.
High background signal/non-enzymatic hydrolysis Spontaneous hydrolysis of this compound- Run a control reaction without the enzyme to measure the rate of non-enzymatic hydrolysis.- Subtract the rate of the blank from the rate of the enzymatic reaction.
Contaminating enzymes in the sample- If using a crude enzyme preparation, consider further purification steps.- Use specific inhibitors for known contaminating enzymes if applicable.
Poor reproducibility of results Inconsistent pipetting- Use calibrated pipettes and be consistent with your technique.- Prepare a master mix of reagents to minimize pipetting errors.[4]
Temperature fluctuations- Ensure all reaction components are equilibrated to the assay temperature before starting the reaction.- Use a temperature-controlled plate reader or water bath.
Substrate precipitation- Check the solubility of this compound in your assay buffer.- A small amount of a co-solvent like DMSO (typically <5%) may be used to improve solubility, but its effect on enzyme activity must be tested.
Reaction stops prematurely Substrate depletion- Ensure you are measuring the initial reaction rate where the velocity is linear with time (typically within the first 10-20% of substrate conversion).[5]
Product inhibition- Measure the initial rates at different substrate concentrations to identify potential substrate or product inhibition patterns.- If product inhibition is suspected, consider methods to remove the product as it is formed, though this is often complex.

Data Presentation

The following table presents hypothetical kinetic parameters for two different esterases with this compound as a substrate. This data is for illustrative purposes to demonstrate how to structure such information. Actual values must be determined experimentally.

EnzymeSource OrganismKm (mM)Vmax (µmol/min/mg)kcat (s-1)kcat/Km (M-1s-1)Optimal pHOptimal Temperature (°C)
Feruloyl Esterase AAspergillus niger0.8515.27.68.9 x 1036.040
Lipase BCandida antarctica1.208.94.53.7 x 1037.550

Experimental Protocols

Protocol 1: Determination of Optimal pH and Temperature
  • Optimal pH:

    • Prepare a series of buffers with different pH values (e.g., citrate (B86180) buffer for pH 4-6, phosphate (B84403) buffer for pH 6-8, Tris-HCl for pH 8-9).

    • Set up reaction mixtures containing a fixed concentration of this compound and enzyme in each buffer.

    • Incubate at a constant temperature (e.g., 37°C) and measure the initial reaction rate.

    • Plot the enzyme activity against pH to determine the optimum.

  • Optimal Temperature:

    • Set up reaction mixtures in the optimal pH buffer.

    • Incubate the reactions at various temperatures (e.g., 25°C to 60°C).

    • Measure the initial reaction rate at each temperature.

    • Plot the enzyme activity against temperature to determine the optimum.

Protocol 2: Determination of Kinetic Parameters (Km and Vmax)
  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer at the determined optimal pH.

    • This compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Enzyme Solution: Prepare a stock solution of the enzyme in a buffer that ensures its stability.

  • Assay Procedure (Spectrophotometric Method):

    • Prepare a series of dilutions of the this compound stock solution in the assay buffer to achieve a range of final concentrations (e.g., 0.1 to 10 times the estimated Km).

    • In a microplate or cuvette, add the assay buffer and the this compound solution.

    • Pre-incubate the mixture at the optimal temperature.

    • Initiate the reaction by adding a small, fixed volume of the enzyme solution.

    • Immediately monitor the increase in absorbance at the predetermined wavelength (e.g., 260 nm) over time.

  • Data Analysis:

    • Calculate the initial reaction velocity (v₀) for each substrate concentration from the linear portion of the absorbance vs. time plot.

    • Plot v₀ against the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation using non-linear regression software to determine Km and Vmax.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, Substrate, Enzyme) dilutions Prepare Substrate Dilutions reagents->dilutions mix Mix Buffer and Substrate dilutions->mix preincubate Pre-incubate at Optimal Temperature mix->preincubate start_reaction Initiate with Enzyme preincubate->start_reaction monitor Monitor Absorbance Change start_reaction->monitor calc_velocity Calculate Initial Velocity (v₀) monitor->calc_velocity plot_data Plot v₀ vs. [S] calc_velocity->plot_data fit_model Fit to Michaelis-Menten Equation plot_data->fit_model determine_params Determine Km and Vmax fit_model->determine_params

Caption: Workflow for determining enzyme kinetic parameters.

troubleshooting_logic cluster_enzyme Enzyme Integrity cluster_conditions Assay Conditions cluster_substrate Substrate Issues start Low or No Enzyme Activity check_storage Check Storage Conditions start->check_storage optimize_ph Optimize pH start->optimize_ph check_solubility Verify Solubility start->check_solubility check_activity Run Positive Control check_storage->check_activity end Activity Restored check_activity->end optimize_temp Optimize Temperature optimize_ph->optimize_temp check_cofactors Check for Cofactors optimize_temp->check_cofactors check_cofactors->end check_concentration Confirm Concentration check_solubility->check_concentration check_stability Assess Stability check_concentration->check_stability check_stability->end

Caption: Troubleshooting logic for low enzyme activity.

References

Overcoming challenges in the purification of synthetic coniferyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of synthetic coniferyl acetate (B1210297).

Frequently Asked Questions (FAQs)

Q1: What is coniferyl acetate and why is its purification challenging?

This compound is an acetate ester derived from the formal condensation of coniferyl alcohol's allylic hydroxy group with acetic acid.[1] It is a valuable compound in research due to its association with the biosynthesis of lignans (B1203133) and other natural products.[2][3][4] Purification can be challenging due to the molecule's susceptibility to degradation. Coniferyl alcohol, a closely related precursor, is known to be unstable in the presence of light, oxygen, moisture, and high temperatures.[5] The phenolic hydroxyl group and double bonds in the structure make it prone to oxidation and acid-catalyzed degradation, which can occur during common purification techniques like silica (B1680970) gel chromatography.[6]

Q2: What are the most common methods for purifying synthetic this compound?

A multi-step approach is often required to achieve high purity. The most common methods include:

  • Silica Gel Column Chromatography: This is a standard initial step for fractionating the crude synthetic product and removing major impurities.[6][7]

  • High-Performance Liquid Chromatography (HPLC): Particularly reversed-phase HPLC (RP-HPLC), is a high-resolution technique used for final purification to separate closely related impurities and isomers.[6][8]

  • Recrystallization: This technique is used to purify solid compounds and can be effective if a suitable solvent system is identified.[9]

Q3: What are the typical impurities found in synthetic this compound?

Impurities can arise from unreacted starting materials, side-reactions, or degradation. Common impurities may include:

  • Unreacted Starting Materials: Coniferyl alcohol and acetylating reagents.[6][10]

  • Side-Reaction Products: C-alkylated isomers can form as the phenoxide of coniferyl alcohol is an ambident nucleophile.[10]

  • Degradation Products: Oxidation or polymerization products can form due to the compound's instability.[6][11] Dimerization products of coniferyl alcohol, such as pinoresinol, can also be present.[12]

Q4: How can I minimize degradation of this compound during purification?

Minimizing degradation is critical for obtaining a high yield and purity. Key strategies include:

  • Protect from Oxidation: Work under an inert atmosphere (nitrogen or argon), use degassed solvents, and consider adding an antioxidant like butylated hydroxytoluene (BHT) to solvents.[6]

  • Protect from Light: Wrap chromatography columns and collection vessels in aluminum foil.[6]

  • Avoid Harsh Acids: The acidic nature of standard silica gel can cause degradation. Use deactivated silica gel (e.g., by adding 0.5% triethylamine (B128534) to the mobile phase) or an alternative stationary phase like alumina.[6]

  • Minimize Time: Use faster purification techniques like flash chromatography where possible and avoid prolonged exposure to purification conditions.[6]

Troubleshooting Guides

This section addresses specific problems that may be encountered during the purification of synthetic this compound.

Problem 1: Low Yield After Column Chromatography
Possible CauseRecommended Solution
Degradation on Silica Gel The acidic nature of silica can degrade sensitive compounds.[6] Use a deactivated stationary phase by adding a small amount of a base like triethylamine (e.g., 0.5%) to the mobile phase, or use an alternative like alumina.[6]
Irreversible Adsorption The compound may bind too strongly to the silica gel.[6] Optimize the mobile phase polarity using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for this compound.[6]
Inappropriate Solvent System The chosen solvent may be too weak to elute the compound from the column.[6] If the compound is highly polar, consider adding a stronger solvent like methanol (B129727) to your mobile phase.[6]
Compound Loss During Workup Careless handling can lead to significant loss of product.[13] Ensure all transfers are quantitative by rinsing glassware with the appropriate solvent multiple times. Be cautious during solvent evaporation, especially if the compound is volatile.[13]
Problem 2: Co-elution of Impurities with this compound
Possible CauseRecommended Solution
Impurities with Similar Polarity Structurally related impurities often have very similar chromatographic behavior, making separation difficult.[6] In column chromatography, use a shallower, more gradual solvent gradient to improve resolution.[6] For final purification, switch to a higher-resolution technique like preparative HPLC.[6]
Presence of Isomers Geometric isomers can be particularly difficult to separate using standard chromatography.[6] Preparative HPLC, often with a long column and a slow, optimized gradient, is typically required to separate isomers.[6] Specialized HPLC columns designed for isomer separations may also be considered.[6]
Problem 3: Difficulty with Recrystallization
Possible CauseRecommended Solution
"Oiling Out" The compound comes out of solution as a liquid instead of a solid. This can happen if the compound's melting point is low or if it is highly impure. Try reheating the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.
No Crystal Formation The solution may be too dilute, or the chosen solvent is not appropriate. If the mother liquor still contains a significant amount of product, try evaporating some of the solvent to concentrate the solution. Alternatively, try a different solvent or a two-solvent system.[9] A good single solvent should dissolve the compound well when hot but poorly when cold.[9]
Poor Yield Using too much solvent is a common cause of low recrystallization yield, as a significant amount of the compound will remain in the mother liquor. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[9]

Data Presentation

Table 1: Comparison of Common Purification Techniques

TechniqueResolutionTypical ScaleSpeedCommon Challenges
Silica Gel Chromatography Low to Mediummg to multi-gramMedium to SlowDegradation on acidic silica, irreversible adsorption, co-elution of similar polarity compounds.[6][7]
Preparative RP-HPLC Highµg to gramSlowRequires specialized equipment, solvent removal post-purification can be challenging.[6]
Recrystallization Variablemg to multi-gramFastFinding a suitable solvent, "oiling out," low recovery if too much solvent is used.[9]

Table 2: Example Solvent Systems for Chromatography

Chromatographic MethodStationary PhaseTypical Mobile Phase System (Gradient Elution)
Normal-Phase Column Chromatography Silica GelHexane / Ethyl Acetate (e.g., starting with 9:1 and gradually increasing the proportion of ethyl acetate).[6][7]
Reversed-Phase HPLC (RP-HPLC) C18Water / Acetonitrile (often with a small amount of acid like acetic or formic acid for better peak shape).[6][8]

Experimental Protocols

Protocol 1: General Silica Gel Column Chromatography
  • Preparation of the Stationary Phase:

    • Create a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., Hexane/Ethyl Acetate 9:1 v/v).[6]

    • To prevent degradation, consider using deactivated silica gel by adding 0.5% triethylamine to the slurry and mobile phase.[6]

    • Pour the slurry into a glass column and allow it to pack evenly, draining excess solvent until the solvent level is just above the silica bed.[6]

  • Sample Loading:

    • Wet Loading: Dissolve the crude synthetic this compound in a minimal amount of the mobile phase. Carefully add the solution to the top of the silica bed using a pipette.[6]

    • Dry Loading: If the sample is not very soluble in the initial mobile phase, dissolve it in a suitable volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the prepared column.[6]

  • Elution and Fraction Collection:

    • Begin eluting the column with the initial mobile phase.

    • Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds.[10]

    • Collect fractions and monitor them by TLC to identify which ones contain the pure this compound.

  • Post-Purification:

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

Protocol 2: Preparative Reversed-Phase HPLC (RP-HPLC)
  • System Preparation:

    • Use a C18 column appropriate for preparative scale work.[6]

    • Prepare the mobile phases (e.g., Solvent A: Water with 0.1% formic acid; Solvent B: Acetonitrile with 0.1% formic acid). Degas the solvents thoroughly.

  • Method Development:

    • First, perform an analytical scale run to determine the optimal gradient for separating this compound from its impurities. Adjust the gradient slope and duration to achieve baseline separation.[6]

  • Preparative Run:

    • Dissolve the partially purified sample (e.g., from column chromatography) in the mobile phase.

    • Inject the sample onto the semi-preparative or preparative HPLC system.

    • Collect the fraction corresponding to the this compound peak based on the retention time from the analytical run.[6]

  • Post-Purification:

    • Evaporate the organic solvent (e.g., acetonitrile) from the collected fraction, often using a rotary evaporator.[6]

    • If a non-volatile buffer was used, a desalting step may be necessary.

    • Lyophilize or evaporate the remaining aqueous solution to obtain the pure compound.[6]

Protocol 3: Single-Solvent Recrystallization
  • Solvent Selection:

    • The ideal solvent should dissolve the this compound poorly at room temperature but well at its boiling point.[9] Test small amounts of the crude product with various solvents (e.g., ethyl acetate/hexane mixtures, toluene) to find a suitable one.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Heat the chosen solvent and add the minimum amount of hot solvent dropwise to the flask until the solid just dissolves.[9]

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot gravity filtration to remove them.[9] If the solution is colored, you may add a small amount of decolorizing charcoal before this step, but be aware that charcoal can adsorb the product, reducing the yield.

  • Crystallization:

    • Cover the flask and allow the hot, clear solution to cool slowly to room temperature. Crystal growth should occur over a period of 20-30 minutes.

    • Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.[9]

  • Isolation of Crystals:

    • Collect the crystals by suction filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of cold recrystallization solvent.

    • Allow the crystals to dry completely.

Visualizations

G cluster_start Start cluster_purification Purification Steps cluster_final Final Product / Further Purification Crude Crude Synthetic This compound ColChrom Silica Gel Column Chromatography Crude->ColChrom TLC TLC Analysis of Fractions ColChrom->TLC Evap1 Combine Pure Fractions & Evaporate TLC->Evap1 PurityCheck Assess Purity (e.g., NMR, HPLC) Evap1->PurityCheck Pure Pure this compound PurityCheck->Pure Purity ≥ 95% PrepHPLC Preparative HPLC PurityCheck->PrepHPLC Purity < 95% Evap2 Evaporate & Dry PrepHPLC->Evap2 Evap2->Pure

Caption: General workflow for the purification of synthetic this compound.

G Start Low Purity After Initial Purification Q1 Were there signs of degradation (streaking on TLC, color change)? Start->Q1 A1_Yes Address Degradation: - Use deactivated silica/alumina - Work under inert atmosphere - Protect from light Q1->A1_Yes Yes Q2 Are impurities still present with similar Rf/retention time? Q1->Q2 No A1_Yes->Q2 A2_Yes Improve Resolution: - Use shallower gradient - Switch to high-resolution  technique (Prep HPLC) Q2->A2_Yes Yes A2_No Re-evaluate initial purification (e.g., column packing, solvent choice) Q2->A2_No No

Caption: Troubleshooting logic for low purity of this compound.

References

Technical Support Center: Preventing Degradation of Coniferyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the degradation of coniferyl acetate (B1210297) during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is coniferyl acetate and why is it prone to degradation?

A1: this compound is an acetate ester of coniferyl alcohol, a phenolic compound with an allylic alcohol functional group. Its chemical structure makes it susceptible to degradation through two primary pathways:

  • Hydrolysis: The ester linkage can be cleaved, particularly under acidic or basic conditions, yielding coniferyl alcohol and acetic acid.

  • Oxidation: The phenolic hydroxyl group and the allylic side chain are vulnerable to oxidation, which can be initiated by exposure to oxygen, light, heat, and the presence of metal ions or oxidative enzymes.

Q2: What are the main factors that contribute to the degradation of this compound during sample preparation?

A2: Several factors can accelerate the degradation of this compound:

  • Temperature: Elevated temperatures significantly increase the rates of both hydrolysis and oxidation.[1][2][3]

  • pH: Both strongly acidic and alkaline conditions can catalyze the hydrolysis of the ester bond.

  • Presence of Oxygen: Molecular oxygen can lead to oxidative degradation of the phenolic ring and the side chain.

  • Light Exposure: UV and visible light can promote photo-oxidation.

  • Enzymatic Activity: If working with biological matrices, endogenous enzymes such as esterases and oxidases can degrade this compound.

  • Solvent Choice: The polarity and purity of the solvent can influence the stability of the compound.

Q3: What are the primary degradation products of this compound?

A3: The main degradation products are coniferyl alcohol (from hydrolysis) and various oxidation products. Oxidation can lead to the formation of aldehydes, ketones, and polymeric materials.

Q4: How can I minimize the degradation of this compound during extraction?

A4: To minimize degradation, it is crucial to use mild extraction techniques. Methods like sonication at room temperature or pressurized liquid extraction (PLE) with controlled temperature are preferable to high-temperature methods like Soxhlet extraction or decoction.[4][5] The use of an acidic modifier in the extraction solvent, such as formic acid in methanol (B129727), can help suppress hydrolysis.[4]

Q5: What is the recommended way to store samples and extracts containing this compound?

A5: Samples and extracts should be stored at low temperatures (e.g., -20°C or -80°C) in airtight containers, protected from light. The use of amber vials is recommended. For long-term storage, flushing the container with an inert gas like nitrogen or argon can displace oxygen and further prevent oxidation.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low recovery of this compound Hydrolysis: pH of the extraction solvent is too high or too low. High extraction temperature.Maintain a slightly acidic pH (e.g., by adding 0.1% formic acid to the solvent).[4] Use low-temperature extraction methods.[4][5]
Oxidation: Exposure to air (oxygen) and light during processing. Presence of oxidative enzymes.Work quickly and minimize sample exposure to air. Use amber glassware or cover with aluminum foil. Add an antioxidant (e.g., ascorbic acid, BHT) to the extraction solvent.[6] For biological samples, consider adding an enzyme inhibitor or using a protein precipitation step early in the workflow.
Inappropriate extraction solvent: Solvent is not efficiently extracting this compound.Use solvents like methanol, ethanol, or ethyl acetate. A mixture of methanol and formic acid (95:5, v/v) has been shown to be effective for a similar compound, coniferyl ferulate.[4]
Appearance of unknown peaks in chromatogram Degradation: this compound has degraded into other compounds.Compare the chromatogram with that of a freshly prepared standard to identify potential degradation products. Re-evaluate and optimize the sample preparation workflow to minimize stress on the analyte (see above solutions).
Inconsistent results between replicates Variable degradation: Inconsistent sample handling, leading to varying degrees of degradation.Standardize the entire sample preparation protocol, ensuring consistent timing, temperature, and exposure to light and air for all samples.

Data Presentation

Table 1: Factors Affecting the Stability of this compound During Sample Preparation

Parameter Condition Effect on Stability Recommendation
Temperature High (>40°C)Increased degradation (hydrolysis and oxidation)[1][2][3]Maintain low temperatures (room temperature or below) during extraction and processing.
pH Acidic (< 4) or Alkaline (> 8)Increased hydrolysisUse a slightly acidic solvent (e.g., with 0.1-0.5% formic acid).[4]
Light Exposure to UV/Visible LightPromotes photo-oxidationProtect samples from light using amber vials or by covering glassware.
Oxygen Exposure to AirPromotes oxidationMinimize air exposure; consider working under an inert atmosphere (N₂ or Ar) for sensitive samples.
Solvent Protic solvents (e.g., methanol, ethanol)Generally good for extraction, but purity is important.Use high-purity solvents. For similar compounds, a methanol-formic acid mixture (95:5, v/v) is effective.[4]
Additives Antioxidants (e.g., Ascorbic Acid, BHT)Inhibit oxidative degradation[6]Add a small amount (e.g., 0.1%) of an antioxidant to the extraction solvent.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is designed to minimize degradation by using a low-temperature extraction method.

  • Sample Preparation: Grind the dried plant material to a fine powder (e.g., 40-60 mesh).

  • Extraction Solvent Preparation: Prepare a solution of methanol containing 0.1% (v/v) formic acid and 0.1% (w/v) ascorbic acid.

  • Extraction: a. Weigh 1 g of the powdered sample into a 50 mL conical tube. b. Add 20 mL of the extraction solvent. c. Place the tube in an ultrasonic bath filled with cold water (maintain temperature below 25°C). d. Sonicate for 30 minutes.

  • Sample Clarification: a. Centrifuge the extract at 4000 rpm for 15 minutes at 4°C. b. Filter the supernatant through a 0.45 µm syringe filter into an amber HPLC vial.

  • Storage: Store the extract at -20°C until analysis.

Protocol 2: HPLC-UV Analysis of this compound and its Degradation Product (Coniferyl Alcohol)

This method allows for the quantification of this compound and the monitoring of its primary hydrolysis product.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-35 min: 80% to 20% B

    • 35-40 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 265 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

DegradationPathways ConiferylAcetate This compound ConiferylAlcohol Coniferyl Alcohol ConiferylAcetate->ConiferylAlcohol Hydrolysis (Acid/Base, Heat, Esterases) OxidationProducts Oxidation Products ConiferylAcetate->OxidationProducts Oxidation (O2, Light, Heat, Oxidases) ConiferylAlcohol->OxidationProducts Oxidation

Caption: Degradation pathways of this compound.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_extraction Extraction (Low Temperature) cluster_clarification Clarification cluster_analysis Analysis/Storage Grinding Grind Sample Weighing Weigh Sample Grinding->Weighing AddSolvent Add Acidified Solvent with Antioxidant Weighing->AddSolvent Sonication Ultrasonication (<25°C) AddSolvent->Sonication Centrifugation Centrifuge (4°C) Sonication->Centrifugation Filtration Filter (0.45 µm) into Amber Vial Centrifugation->Filtration Analysis Immediate HPLC Analysis Filtration->Analysis Storage Store at -20°C (Protected from Light) Filtration->Storage

Caption: Recommended workflow for minimizing this compound degradation.

References

Enhancing the resolution of coniferyl acetate in HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of coniferyl acetate (B1210297). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the resolution of coniferyl acetate in their chromatographic experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the resolution of this compound in HPLC?

The resolution in HPLC is primarily governed by three factors: efficiency (N), selectivity (α), and retention factor (k').[1][2] For this compound, a phenolic compound, optimizing the following parameters is crucial:

  • Mobile Phase Composition: The type of organic solvent, the pH of the aqueous phase, and the use of additives can significantly alter selectivity and retention.[3][4]

  • Stationary Phase Chemistry: The choice of the HPLC column, including the bonded phase (e.g., C18, Phenyl-Hexyl) and particle size, dictates the interaction with this compound.[5][6]

  • Temperature: Adjusting the column temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, which can improve peak shape and resolution.[2][7]

  • Flow Rate: Optimizing the flow rate can enhance separation efficiency.[2][7]

Q2: Which stationary phase is most suitable for this compound analysis?

For a moderately non-polar compound like this compound, a Reversed-Phase (RP) C18 column is the most common and generally effective choice.[6][8] However, to enhance resolution, especially in complex mixtures, consider these alternatives:

  • Phenyl-Hexyl Phase: This stationary phase can offer alternative selectivity for aromatic compounds like this compound due to π-π interactions.[6]

  • Superficially Porous Particles (SPP) or Sub-2 µm Particles: Columns packed with these materials provide higher efficiency (N), leading to sharper peaks and better resolution.[9][10] This is a key principle of Ultra-High-Performance Liquid Chromatography (UHPLC).[11]

Q3: How does the mobile phase pH affect the peak shape and retention of this compound?

The pH of the mobile phase is critical for ionizable compounds. This compound has a phenolic hydroxyl group which can be ionized at higher pH values.

  • At low pH (e.g., pH 2.5-4): The phenolic hydroxyl group will be protonated, making the molecule less polar and more retained on a C18 column. This typically results in sharper, more symmetrical peaks. Working at a pH below 3 can also suppress the ionization of residual silanol (B1196071) groups on the silica (B1680970) support, reducing peak tailing.[12]

  • At neutral or high pH: The phenolic group can deprotonate, making the molecule more polar and leading to earlier elution. This can also lead to peak tailing due to interactions with the stationary phase.

It is recommended to buffer the mobile phase to maintain a consistent pH and ensure reproducible results.[13]

Troubleshooting Guide

Issue 1: Poor Resolution or Co-eluting Peaks

If this compound is not well-separated from other components in your sample, consider the following troubleshooting steps.

Troubleshooting Workflow for Poor Resolution

PoorResolution cluster_mobile_phase Mobile Phase Optimization cluster_column Column & Instrument Parameters start Poor Resolution mp_check Isocratic or Gradient? start->mp_check mp_isocratic Optimize % Organic mp_check->mp_isocratic Isocratic mp_gradient Adjust Gradient Slope mp_check->mp_gradient Gradient mp_ph Adjust pH (e.g., add 0.1% Formic Acid) mp_isocratic->mp_ph mp_gradient->mp_ph mp_solvent Change Organic Solvent (e.g., Acetonitrile to Methanol) mp_ph->mp_solvent col_temp Decrease Temperature (for increased retention) mp_solvent->col_temp col_flow Decrease Flow Rate col_temp->col_flow col_stationary_phase Change Stationary Phase (e.g., C18 to Phenyl-Hexyl) col_flow->col_stationary_phase

Caption: A logical workflow for troubleshooting poor peak resolution.

Table 1: Impact of Parameter Adjustments on Resolution

ParameterAdjustmentExpected Effect on ResolutionPotential Drawbacks
Mobile Phase Decrease organic solvent % (Isocratic)IncreaseLonger run times
Adjust gradient slope (Gradient)Improve for complex mixturesRequires longer re-equilibration
Change organic solvent (e.g., ACN to MeOH)Change in selectivity (α)May alter elution order
Lower pH (e.g., add 0.1% formic acid)Improve peak shape, increase retentionMay affect stability of other compounds
Column Decrease particle size (e.g., 5 µm to 1.8 µm)Significant IncreaseHigher backpressure
Increase column lengthIncreaseLonger run times, higher backpressure
Change stationary phase chemistryChange in selectivity (α)Requires method re-validation
Temperature Decrease temperatureIncreaseLonger run times, higher backpressure
Increase temperatureDecrease (but can improve efficiency)Potential for analyte degradation
Flow Rate Decrease flow rateIncreaseLonger run times

Issue 2: Peak Tailing

Peak tailing for phenolic compounds like this compound is often due to interactions with active sites on the stationary phase.

Troubleshooting Workflow for Peak Tailing

PeakTailing cluster_checks Troubleshooting Steps start Peak Tailing Observed check_ph Lower Mobile Phase pH (e.g., pH < 3) start->check_ph check_overload Reduce Sample Concentration/ Injection Volume check_ph->check_overload check_column Use End-capped Column or Change Column check_overload->check_column check_buffer Increase Buffer Concentration check_column->check_buffer

Caption: A step-by-step guide to addressing peak tailing issues.

Table 2: Solutions for Peak Tailing

Potential CauseRecommended SolutionRationale
Secondary Silanol Interactions Lower the mobile phase pH to < 3 using an acid modifier (e.g., 0.1% formic or phosphoric acid).[12]Protonates residual silanol groups on the silica packing, minimizing their interaction with the analyte.
Column Overload Reduce the injection volume or dilute the sample.[7][12]Excessive sample mass can saturate the stationary phase, leading to peak distortion.
Column Degradation Flush the column with a strong solvent or replace the column if it is old.[12]Contaminants or voids in the column packing can create active sites and disrupt the flow path.
Metal Chelation Add a competing chelating agent like EDTA to the mobile phase in trace amounts.This compound may chelate with trace metals in the system or stationary phase.

Experimental Protocols

Protocol 1: Generic Starting Method for this compound Analysis

This protocol provides a robust starting point for developing a high-resolution method for this compound.

Experimental Workflow

ExperimentalWorkflow prep Sample Preparation (Dissolve in Mobile Phase) hplc HPLC System prep->hplc separation Chromatographic Separation hplc->separation detection UV Detection (e.g., 280 nm or 320 nm) separation->detection analysis Data Analysis (Resolution, Tailing Factor) detection->analysis

Caption: A standard workflow for HPLC analysis of this compound.

Table 3: Recommended Starting HPLC Parameters

ParameterRecommended Condition
Column C18, 150 x 4.6 mm, 3.5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5-10 µL
Detection Wavelength 280 nm or 320 nm
Sample Diluent Mobile Phase (initial composition)

Methodology:

  • Sample Preparation: Accurately weigh and dissolve the this compound standard or sample extract in the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid). Filter the sample through a 0.45 µm syringe filter before injection.[14]

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 15-20 column volumes or until a stable baseline is achieved.[15]

  • Injection and Data Acquisition: Inject the prepared sample and acquire the chromatogram according to the parameters in Table 3.

  • Analysis: Evaluate the resolution between this compound and any adjacent peaks. Assess the peak shape (asymmetry or tailing factor).

  • Optimization: Based on the initial results, systematically adjust the parameters as outlined in the troubleshooting guides to improve resolution. For instance, if the peak elutes too early, decrease the initial percentage of the organic solvent (Mobile Phase B). If peaks are broad, consider reducing the flow rate or using a column with smaller particles.[2]

References

Optimizing reaction conditions for the enzymatic acetylation of coniferyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the enzymatic acetylation of coniferyl alcohol. This document offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to address common challenges encountered during this biotransformation.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the enzymatic acetylation of coniferyl alcohol, offering potential causes and solutions in a direct question-and-answer format.

Issue 1: Low or No Conversion of Coniferyl Alcohol to Coniferyl Acetate

Question: My reaction shows low or no yield of the desired this compound. What are the common causes and how can I improve the conversion rate?

Possible Causes and Solutions:

Possible Cause Recommended Solution
Suboptimal Reaction Temperature The enzyme activity is highly dependent on temperature. A temperature screening experiment can help identify the optimal condition for the specific enzyme being used. For many lipase-catalyzed reactions, temperatures between 40-65°C are effective.
Inappropriate Substrate Molar Ratio An excess of the acyl donor (e.g., vinyl acetate) is often required to drive the reaction towards product formation. Experiment with different molar ratios of coniferyl alcohol to the acyl donor. Ratios from 1:15 to 1:75 have been explored in similar reactions.[1]
Insufficient Enzyme Amount The enzyme concentration is a critical factor. Increase the amount of enzyme in the reaction mixture. For lipase-catalyzed acetylations, enzyme amounts can be a significant parameter affecting conversion.[1]
Poor Choice of Solvent The solvent can significantly impact enzyme activity and substrate solubility. Aprotic solvents like 2-methyl-2-butanol, acetone, or tetrahydrofuran (B95107) (THF) are often good choices for these reactions.
Presence of Water/Moisture Acylating agents can be sensitive to moisture, leading to hydrolysis. Ensure all glassware is thoroughly dried and use anhydrous solvents.[2]
Enzyme Inhibition High concentrations of the substrate or product can sometimes inhibit the enzyme. Consider a fed-batch approach for substrate addition to maintain a lower concentration.
Incorrect Reaction Time The reaction may not have reached completion. Monitor the reaction progress over a longer period. Reaction times for similar processes can range from 24 to 72 hours.[1]

Troubleshooting Workflow for Low Product Yield

LowYieldTroubleshooting start Low or No Product Yield check_enzyme Is the enzyme active and correctly dosed? start->check_enzyme check_conditions Are the reaction conditions (T, time, solvent) optimal? check_enzyme->check_conditions Yes solution_enzyme Increase enzyme amount or use a fresh batch. check_enzyme->solution_enzyme No check_substrates Are substrates pure and in the correct molar ratio? check_conditions->check_substrates Yes solution_conditions Optimize temperature, time, and solvent. check_conditions->solution_conditions No check_moisture Is the reaction under anhydrous conditions? check_substrates->check_moisture Yes solution_substrates Purify substrates and adjust molar ratio. check_substrates->solution_substrates No solution_moisture Use anhydrous solvents and dry glassware. check_moisture->solution_moisture No ByproductMinimization start Byproduct Formation identify_byproduct Identify Byproduct Structure (e.g., via NMR, MS) start->identify_byproduct dimer_polymer Dimerization/ Polymerization identify_byproduct->dimer_polymer di_acetylation Di-acetylation identify_byproduct->di_acetylation solution_dimer Lower temperature, control pH. dimer_polymer->solution_dimer solution_diacetyl Adjust substrate molar ratio. di_acetylation->solution_diacetyl ExperimentalWorkflow prep 1. Preparation (Dry Glassware, Anhydrous Solvent) setup 2. Reaction Setup (Add Substrates and Enzyme) prep->setup incubation 3. Incubation (Controlled Temperature and Agitation) setup->incubation monitoring 4. Monitoring (TLC, HPLC, or GC-MS) incubation->monitoring workup 5. Work-up (Filter Enzyme, Evaporate Solvent) monitoring->workup purification 6. Purification (Column Chromatography) workup->purification characterization 7. Characterization (NMR, MS) purification->characterization

References

Technical Support Center: Mass Spectrometry Analysis of Coniferyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering low signal intensity during the mass spectrometry (MS) analysis of coniferyl acetate (B1210297).

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low signal intensity for coniferyl acetate in MS analysis?

Low signal intensity for this compound can stem from several factors throughout the analytical workflow. The most common culprits include:

  • Suboptimal Ionization: Incorrect choice of ionization technique or inefficient ionization parameters can significantly reduce the signal.

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound, leading to a weaker signal.[1] This is particularly prevalent in complex samples like plant extracts.

  • Improper Sample Preparation: Inefficient extraction, insufficient cleanup, or the presence of contaminants can all contribute to low signal intensity.[2]

  • Instrumental Issues: Problems with the mass spectrometer, such as a contaminated ion source, incorrect tuning, or leaks, can lead to a general loss of sensitivity.[3][4]

  • Analyte Degradation: this compound may be susceptible to degradation under certain conditions, reducing its concentration before it reaches the detector.

Q2: Which ionization mode, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is more suitable for this compound?

Both ESI and APCI are viable options for small molecules like this compound. The choice depends on the analyte's polarity and thermal stability.

  • Electrospray Ionization (ESI): Generally preferred for polar and ionizable compounds.[5][6] Given the presence of a phenolic hydroxyl group and an ester functional group, this compound possesses some polarity, making ESI a suitable choice. It is a "soft" ionization technique, which minimizes in-source fragmentation.[7]

  • Atmospheric Pressure Chemical Ionization (APCI): Better suited for less polar and more volatile compounds that are thermally stable.[5][6] If ESI yields a low signal, APCI can be a valuable alternative.

A direct comparison by infusing a standard solution of this compound using both sources is the most effective way to determine the optimal ionization technique for your specific instrument and conditions.

Q3: How can I identify and mitigate matrix effects when analyzing this compound in complex samples like plant extracts?

Matrix effects, where other components in the sample interfere with the ionization of the target analyte, are a significant challenge in LC-MS analysis of complex mixtures.[1]

Identifying Matrix Effects:

  • Post-Column Infusion: A constant flow of a this compound standard is introduced into the mobile phase after the analytical column but before the mass spectrometer. A blank matrix sample is then injected. A dip or enhancement in the baseline signal at the retention time of this compound indicates the presence of matrix effects.

Mitigating Matrix Effects:

  • Effective Sample Cleanup: Employing solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can effectively remove interfering matrix components.[8]

  • Chromatographic Separation: Optimizing the LC method to separate this compound from co-eluting matrix components is crucial. This can be achieved by adjusting the gradient, mobile phase composition, or using a different column chemistry.

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering compounds, thereby lessening their impact on ionization. However, this may also decrease the analyte signal to a level below the limit of detection.

  • Matrix-Matched Calibrants: Preparing calibration standards in a blank matrix extract that closely resembles the sample matrix can help to compensate for consistent matrix effects.

Troubleshooting Guide for Low Signal Intensity

This section provides a systematic approach to diagnosing and resolving low signal intensity issues.

Problem: Weak or No Signal for this compound

Possible Cause 1: Suboptimal Instrument Parameters

Solution:

Systematically optimize the mass spectrometer parameters. It is crucial to tune the instrument specifically for this compound, as optimal settings can vary between instruments.[9]

Recommended Starting Parameters (based on a method for the related compound, coniferyl alcohol): [10]

ParameterSetting
Ionization Mode Negative Electrospray Ionization (ESI)
Capillary Voltage 3.0 kV
Nebulizer Gas Pressure 35 psi
Drying Gas Flow 10 L/min
Drying Gas Temperature 350 °C
Collision Energy Optimized for specific transitions

Note: These are starting points. Fine-tuning of each parameter is essential for maximizing the signal for this compound on your specific instrument.[11][12]

Possible Cause 2: Inefficient Sample Preparation and Matrix Effects

Solution:

Review and optimize your sample preparation protocol to ensure efficient extraction and removal of interfering matrix components.

  • Extraction: Ensure the chosen solvent is appropriate for extracting this compound from the sample matrix. A mixture of methanol (B129727) and water is often effective for extracting secondary metabolites from plant material.[1]

  • Cleanup: For complex matrices, incorporate a cleanup step such as Solid-Phase Extraction (SPE) using a C18 cartridge.[13] This can significantly reduce matrix suppression.

  • Final Solvent: Reconstitute the final sample in a solvent that is compatible with the initial mobile phase conditions to ensure good peak shape.[2]

Possible Cause 3: LC Method Not Optimized

Solution:

Develop and optimize the liquid chromatography method to ensure good peak shape and separation from interfering compounds.

  • Column: A C18 reversed-phase column is a common and effective choice for separating phenylpropanoids.[10]

  • Mobile Phase: A gradient elution with water and acetonitrile (B52724) or methanol, both containing a small amount of an acidifier like formic acid (e.g., 0.1%), can improve peak shape and ionization efficiency in positive ion mode.[14] For negative ion mode, a neutral or slightly basic mobile phase might be more suitable.

  • Flow Rate: Lower flow rates can sometimes improve ESI efficiency.[6]

Possible Cause 4: Instrument Contamination or Malfunction

Solution:

Perform routine maintenance and checks to ensure the instrument is functioning correctly.

  • Clean the Ion Source: A contaminated ion source is a frequent cause of signal loss.[15] Follow the manufacturer's instructions for cleaning the ion source components.

  • Check for Leaks: Inspect all connections for leaks, which can lead to an unstable spray and low signal.[16]

  • System Suitability Test: Regularly inject a known standard of this compound to monitor the instrument's performance and detect any gradual decrease in sensitivity.[3]

Experimental Protocols

Protocol 1: Sample Preparation of this compound from Plant Material

This protocol provides a general guideline for the extraction and cleanup of this compound from a plant matrix.[17]

  • Homogenization: Weigh approximately 100 mg of lyophilized and ground plant material into a microcentrifuge tube.

  • Extraction: Add 1 mL of 80% methanol in water. Vortex thoroughly and sonicate for 30 minutes in a water bath.

  • Centrifugation: Centrifuge the sample at 13,000 rpm for 10 minutes.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Cleanup (SPE):

    • Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.

    • Load the supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with 3 mL of water to remove polar impurities.

    • Elute the this compound with 3 mL of methanol.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 200 µL of the initial mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.[2]

Protocol 2: LC-MS Analysis of this compound

This protocol is a starting point for developing an LC-MS method for this compound, based on a method for a similar compound.[10]

Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid (for positive ion mode).

  • Mobile Phase B: Acetonitrile with 0.1% formic acid (for positive ion mode).

  • Gradient: A typical gradient would start with a high percentage of mobile phase A and ramp up to a high percentage of mobile phase B to elute the analyte. An example gradient is: 0-1 min, 5% B; 1-8 min, 5-95% B; 8-10 min, 95% B; 10-10.1 min, 95-5% B; 10.1-12 min, 5% B.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 35 °C.

Mass Spectrometry:

  • Ion Source: Electrospray Ionization (ESI).

  • Polarity: Positive or negative (negative was found to be effective for the related coniferyl alcohol).[10]

  • Scan Mode: Selected Ion Monitoring (SIM) for targeted analysis or full scan for method development.

  • Capillary Voltage: 3.0 - 4.5 kV.

  • Nebulizer Gas: Nitrogen, 30-40 psi.

  • Drying Gas: Nitrogen, 9-12 L/min.

  • Drying Gas Temperature: 300-350 °C.

Visualizations

Troubleshooting_Workflow start Low Signal Intensity for This compound check_instrument 1. Check Instrument Performance - Run system suitability test - Check for leaks - Inspect ion source start->check_instrument instrument_ok Signal Still Low? check_instrument->instrument_ok clean_instrument Clean Ion Source, Calibrate, & Fix Leaks instrument_ok->clean_instrument No optimize_ms 2. Optimize MS Parameters - Tune for this compound - Compare ESI vs. APCI - Adjust voltages, gases, temps instrument_ok->optimize_ms Yes clean_instrument->check_instrument ms_ok Signal Improved? optimize_ms->ms_ok optimize_lc 3. Optimize LC Method - Adjust gradient - Change mobile phase additives - Try a different column ms_ok->optimize_lc No end_success Problem Resolved ms_ok->end_success Yes lc_ok Signal Improved? optimize_lc->lc_ok optimize_sample_prep 4. Optimize Sample Preparation - Improve extraction efficiency - Enhance cleanup (e.g., SPE) - Check for analyte degradation lc_ok->optimize_sample_prep No lc_ok->end_success Yes sample_prep_ok Signal Improved? optimize_sample_prep->sample_prep_ok sample_prep_ok->end_success Yes end_further_investigation Further Investigation Needed (Consult Instrument Specialist) sample_prep_ok->end_further_investigation No

Caption: Troubleshooting workflow for low signal intensity of this compound.

References

Technical Support Center: Strategies to Improve the Solubility of Coniferyl Acetate for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of coniferyl acetate (B1210297) in bioassays.

Frequently Asked Questions (FAQs)

Q1: What is coniferyl acetate and why is its solubility a concern for bioassays?

This compound is an acetate ester derived from coniferyl alcohol, a compound found in various plants.[1] Like many natural phenolic compounds, this compound has limited aqueous solubility, which can pose a significant challenge for in vitro and cell-based bioassays. Poor solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results. The estimated aqueous solubility of this compound is approximately 449 mg/L.[2]

Q2: What are the initial steps to dissolve this compound for a bioassay?

The recommended initial approach is to prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for this purpose due to its high solubilizing power for a wide range of compounds and its miscibility with aqueous media.

Q3: What are the recommended storage conditions for a this compound stock solution?

Stock solutions of this compound should be stored at -20°C or -80°C to minimize degradation. It is also advisable to prepare small, single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to compound precipitation and degradation over time.

Q4: My this compound precipitates when I dilute the DMSO stock into my aqueous assay buffer. What should I do?

This phenomenon, known as "solvent shock," is common for hydrophobic compounds. When the DMSO stock is rapidly diluted into an aqueous buffer, the localized concentration of the compound can exceed its solubility limit, causing it to crash out of solution. Please refer to the Troubleshooting Guide below for detailed strategies to prevent this.

Q5: How do I determine the maximum non-toxic concentration of a solvent for my specific bioassay?

It is crucial to perform a vehicle control experiment. In this experiment, the assay is run with various concentrations of the solvent (e.g., DMSO) without the this compound. This will help you determine the highest solvent concentration that does not interfere with the assay's endpoint (e.g., cell viability, enzyme activity). For most cell-based assays, the final DMSO concentration should be kept below 0.5% (v/v).

Troubleshooting Guides

Issue: this compound Precipitation in Aqueous Buffer
Possible Cause Troubleshooting Strategy
Solvent Shock 1. Stepwise Dilution: Instead of a single large dilution, perform a serial dilution of your stock solution in the assay buffer. This gradual decrease in solvent concentration can help maintain solubility. 2. Slow Addition with Mixing: Add the stock solution dropwise to the pre-warmed (if applicable) assay buffer while vortexing or stirring to ensure rapid and uniform dispersion.
Exceeding Solubility Limit 1. Lower the Final Concentration: If possible, reduce the final concentration of this compound in your assay. 2. Increase the Co-solvent Concentration: If your assay can tolerate it, slightly increasing the final concentration of the organic co-solvent (e.g., from 0.1% to 0.5% DMSO) may help keep the compound in solution. Always verify the solvent tolerance of your assay.
Low Aqueous Solubility 1. Use of Co-solvents: If DMSO is not sufficient, a combination of co-solvents (e.g., DMSO and ethanol) might be more effective. 2. Employ Solubilizing Agents: Consider using surfactants or cyclodextrins to enhance the aqueous solubility of this compound. Refer to the detailed protocols below.

Quantitative Data: Solubility of Coniferyl Alcohol (as an estimate for this compound)

While experimentally determined solubility data for this compound in organic solvents is limited, the data for its precursor, coniferyl alcohol, provides a strong estimate. The structural similarity suggests that the solubility of this compound will be in a similar range.

SolventEstimated Solubility of Coniferyl Alcohol (mg/mL)
Ethanol (B145695)~30[3][4]
Dimethyl Sulfoxide (DMSO)~25[3][4]
Dimethylformamide (DMF)~25[3][4]
Water~0.449 (for this compound)[2]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol describes the standard method for preparing a stock solution of this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Solvent Addition: Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM).

  • Dissolution: Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C, protected from light.

Protocol 2: Solubilization using Surfactants

This protocol outlines the use of a non-ionic surfactant to improve the aqueous solubility of this compound.

Materials:

  • Concentrated this compound stock solution in DMSO (from Protocol 1)

  • Non-ionic surfactant (e.g., Polysorbate 80/Tween 80)

  • Sterile aqueous buffer (e.g., PBS, cell culture medium)

Procedure:

  • Prepare Surfactant Solution: Prepare a sterile solution of the surfactant in the desired aqueous buffer. The final concentration of the surfactant should be optimized and tested in a vehicle control experiment to ensure it does not interfere with the assay (a common starting range is 0.01-0.1% w/v).

  • Formulation: While vigorously vortexing the surfactant solution, slowly add the concentrated this compound/DMSO stock solution dropwise. The ratio should be optimized to keep the final DMSO concentration low.

  • Incubation: Allow the mixture to equilibrate for a short period (e.g., 15-30 minutes) at room temperature before use in the bioassay.

Protocol 3: Solubilization using Cyclodextrins

This protocol describes the use of cyclodextrins to form inclusion complexes with this compound, thereby increasing its aqueous solubility.

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or aqueous buffer

  • Organic co-solvent (e.g., ethanol or acetone)

Procedure:

  • Prepare Cyclodextrin (B1172386) Solution: Dissolve HP-β-CD in the desired aqueous buffer to the desired concentration.

  • Prepare this compound Solution: In a separate container, dissolve the this compound in a minimal amount of a suitable organic co-solvent.

  • Complexation: While stirring the cyclodextrin solution, slowly add the this compound solution.

  • Equilibration: Continue stirring the mixture at room temperature for a defined period (e.g., 1-24 hours) to allow for the formation of the inclusion complex.

  • Filtration (Optional): If any undissolved compound is visible, filter the solution through a 0.22 µm syringe filter.

Visualizations

experimental_workflow cluster_preparation Stock Solution Preparation cluster_solubilization Solubilization Strategy cluster_direct Direct Dilution cluster_advanced Advanced Solubilization cluster_assay Bioassay weigh Weigh this compound dissolve Dissolve in Organic Solvent (e.g., DMSO) weigh->dissolve Add Solvent choice Precipitation upon dilution? dissolve->choice direct_dilute Dilute in Aqueous Buffer choice->direct_dilute No surfactant Use Surfactants choice->surfactant Yes cyclodextrin Use Cyclodextrins choice->cyclodextrin Yes cosolvent Use Co-solvent mixture choice->cosolvent Yes bioassay Perform Bioassay direct_dilute->bioassay surfactant->bioassay cyclodextrin->bioassay cosolvent->bioassay

Caption: Experimental workflow for preparing this compound for bioassays.

troubleshooting_logic start Precipitation Observed in Bioassay check_stock Is the stock solution clear? start->check_stock warm_sonicate Warm/Sonicate Stock Solution check_stock->warm_sonicate No check_dilution Review Dilution Protocol check_stock->check_dilution Yes warm_sonicate->check_dilution stepwise_dilution Implement Stepwise Dilution check_dilution->stepwise_dilution Rapid Dilution slow_addition Slow Addition with Vortexing check_dilution->slow_addition Rapid Dilution check_concentration Is final concentration too high? check_dilution->check_concentration Optimized stepwise_dilution->check_concentration slow_addition->check_concentration lower_concentration Lower Final Concentration check_concentration->lower_concentration Yes use_excipients Consider Solubilizing Agents (Surfactants, Cyclodextrins) check_concentration->use_excipients No end Proceed with Bioassay lower_concentration->end use_excipients->end

References

Validation & Comparative

A Comparative Guide to the Anti-inflammatory Activity of Coniferyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the anti-inflammatory activity of coniferyl acetate (B1210297) is limited in publicly available literature. This guide provides a comparative analysis based on the well-documented activities of its closely related analogs, coniferyl aldehyde and coniferyl alcohol. It is hypothesized that coniferyl acetate may exhibit similar bioactivity, potentially acting as a prodrug that is metabolized to coniferyl alcohol and subsequently oxidized to coniferyl aldehyde.

Executive Summary

This compound, a naturally derived phenylpropanoid, is emerging as a compound of interest for its potential anti-inflammatory properties. This guide provides a comprehensive comparison of the anti-inflammatory activity of its key bioactive forms, coniferyl aldehyde and coniferyl alcohol, against established non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, namely indomethacin (B1671933) and dexamethasone. The evidence suggests that the active metabolites of this compound analogs modulate inflammatory responses through distinct mechanisms, including the inhibition of the JAK2/STAT1 signaling pathway and the suppression of pro-inflammatory mediators. This positions them as promising candidates for further investigation in the development of novel anti-inflammatory therapeutics.

Comparative Performance Analysis

The anti-inflammatory efficacy of coniferyl aldehyde and coniferyl alcohol has been evaluated in various in vitro and in vivo models. This section presents a summary of the quantitative data, comparing their performance with indomethacin and dexamethasone.

In Vitro Anti-inflammatory Activity

The in vitro assays assess the direct effects of the compounds on inflammatory responses in cell-based models, typically using lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells) to induce an inflammatory cascade.

CompoundAssayCell LineConcentration/Dose% Inhibition / IC₅₀Reference
Coniferyl Aldehyde Nitric Oxide (NO) ProductionRAW 264.710 µMSignificant reduction[1][2]
iNOS ExpressionRAW 264.710 µMSignificant reduction[1][2]
TNF-α, IL-1β, IL-6 ReleaseLeptomeningeal Cells1, 5, 50 µMSignificant reduction[3][4]
Coniferyl Alcohol COX-2 ExpressionH9C2 cells50 µMSignificant reduction[5]
TNF-α, IL-17 ExpressionH9C2 cells50 µMSignificant reduction[5]
Indomethacin Prostaglandin E₂ (PGE₂) Production-IC₅₀ ~0.1-1 µMPotent Inhibition[6][7][8]
Dexamethasone TNF-α, IL-1β, IL-6 ReleaseVariousnM to µM rangePotent Inhibition[9][10][11]
In Vivo Anti-inflammatory Activity

In vivo models are crucial for evaluating the systemic and topical anti-inflammatory effects of compounds in a whole organism.

CompoundModelSpeciesDoseRoute% Inhibition of EdemaReference
Coniferyl Aldehyde Carrageenan-induced Paw EdemaRat-SystemicSignificant reduction[1][2][12]
TPA-induced Ear EdemaMouse-TopicalSignificant protection[1][2][12]
Indomethacin Carrageenan-induced Paw EdemaRat5 mg/kgIntraperitoneal~50-60%[9]
TPA-induced Ear EdemaMouse1 mg/earTopical~70-80%[13]
Dexamethasone TPA-induced Ear EdemaMouse0.25 µ g/ear (ED₅₀)Topical100% (maximal)[8]

Mechanisms of Action

This compound's putative metabolites, coniferyl aldehyde and coniferyl alcohol, exhibit anti-inflammatory effects through mechanisms that are distinct from traditional NSAIDs and corticosteroids.

Coniferyl Aldehyde: The primary anti-inflammatory mechanism of coniferyl aldehyde involves the selective inhibition of the Janus kinase 2/Signal Transducer and Activator of Transcription 1 (JAK2/STAT1) signaling pathway.[1][2] This inhibition leads to a downstream reduction in the expression of inducible nitric oxide synthase (iNOS) and subsequent production of nitric oxide (NO), a key inflammatory mediator.[1][2] Notably, the anti-inflammatory effects of coniferyl aldehyde appear to be independent of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1][2]

Coniferyl Alcohol: Coniferyl alcohol has been shown to alleviate cardiac inflammation by reducing the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-17 (IL-17).[5] Furthermore, it has demonstrated the ability to decrease the expression of cyclooxygenase-2 (COX-2) and matrix metallopeptidase 9 (MMP9), both of which are key enzymes involved in the inflammatory process and tissue remodeling.[5]

Indomethacin: As a non-selective cyclooxygenase (COX) inhibitor, indomethacin exerts its anti-inflammatory effects by blocking the activity of both COX-1 and COX-2 enzymes.[6][7][8] This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are potent mediators of inflammation, pain, and fever.[6][7][8]

Dexamethasone: Dexamethasone is a potent synthetic glucocorticoid that functions by binding to the glucocorticoid receptor.[9][10][11] This complex then translocates to the nucleus, where it upregulates the expression of anti-inflammatory proteins and downregulates the expression of pro-inflammatory cytokines and mediators, including TNF-α, IL-1β, and IL-6.[9][10][11]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

In Vitro Assays

1. Nitric Oxide (NO) Production Assay (Griess Assay)

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.

  • Experimental Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound or comparator compounds for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

    • After incubation, collect 100 µL of the cell culture supernatant.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to the supernatant.

    • Incubate the mixture at room temperature for 10-15 minutes in the dark.

    • Measure the absorbance at 540 nm using a microplate reader.

    • The concentration of nitrite (B80452), a stable product of NO, is determined using a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.[1][10]

2. Pro-inflammatory Cytokine Quantification (ELISA)

  • Cell Culture and Stimulation: Follow the same procedure as for the NO production assay.

  • Experimental Procedure:

    • After the 24-hour incubation with the test compounds and LPS, collect the cell culture supernatant.

    • Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

    • Briefly, the supernatant is added to wells pre-coated with a capture antibody specific for the cytokine of interest.

    • After incubation and washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

    • A substrate is then added, and the resulting color change is measured spectrophotometrically.

    • The concentration of the cytokine is determined by comparison with a standard curve. The percentage of cytokine inhibition is calculated relative to the LPS-stimulated control group.[14][15][16]

In Vivo Assays

1. Carrageenan-Induced Paw Edema in Rats

  • Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are used.

  • Experimental Procedure:

    • Administer this compound or comparator drugs (e.g., indomethacin) orally or intraperitoneally.

    • After 30-60 minutes, inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.

    • Measure the paw volume immediately before the carrageenan injection and at various time points thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

    • The degree of edema is calculated as the increase in paw volume compared to the pre-injection volume.

    • The percentage of edema inhibition is calculated using the formula: [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.[6][9]

2. 12-O-Tetradecanoylphorbol-13-acetate (TPA)-Induced Ear Edema in Mice

  • Animals: Male Swiss or BALB/c mice (20-25 g) are used.

  • Experimental Procedure:

    • Topically apply a solution of TPA (e.g., 2.5 µg in 20 µL of acetone) to the inner and outer surfaces of the right ear of each mouse to induce inflammation.

    • Apply the test compound (this compound or comparator) topically to the same ear, typically 30 minutes before or after the TPA application.

    • After a specific time period (e.g., 6 hours), sacrifice the mice and take a circular punch (e.g., 6 mm diameter) from both the treated (right) and untreated (left) ears.

    • Weigh the ear punches immediately.

    • The degree of edema is determined by the weight difference between the right and left ear punches.

    • The percentage of edema inhibition is calculated by comparing the mean increase in ear punch weight of the treated group with that of the control group.[5][12]

Visualizing the Pathways and Workflows

To better illustrate the complex biological processes and experimental designs discussed, the following diagrams have been generated using the Graphviz DOT language.

experimental_workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays a1 RAW 264.7 Cells a2 Pre-treatment: This compound / Comparators a1->a2 a3 Stimulation: LPS (1 µg/mL) a2->a3 a4 Incubation (24h) a3->a4 a5 Supernatant Collection a4->a5 a6 Griess Assay (NO) a5->a6 a7 ELISA (TNF-α, IL-6, IL-1β) a5->a7 b1 Rodent Models (Rat/Mouse) b2 Compound Administration (Oral/Topical) b1->b2 b3 Induction of Inflammation (Carrageenan/TPA) b2->b3 b4 Measurement of Edema b3->b4 b5 Data Analysis: % Inhibition b4->b5

Caption: Experimental workflow for in vitro and in vivo anti-inflammatory assays.

signaling_pathways cluster_ca Coniferyl Aldehyde Pathway cluster_nsaid Indomethacin (NSAID) Pathway cluster_dexa Dexamethasone Pathway ca Coniferyl Aldehyde jak2 JAK2 ca->jak2 inhibits stat1 STAT1 jak2->stat1 phosphorylates inos iNOS Expression stat1->inos activates no Nitric Oxide (NO) inos->no indo Indomethacin cox COX-1 / COX-2 indo->cox inhibits pg Prostaglandins cox->pg aa Arachidonic Acid aa->cox dexa Dexamethasone gr Glucocorticoid Receptor dexa->gr nucleus Nucleus gr->nucleus anti_inflam Anti-inflammatory Proteins nucleus->anti_inflam upregulates pro_inflam Pro-inflammatory Cytokines nucleus->pro_inflam downregulates

Caption: Simplified signaling pathways for coniferyl aldehyde, indomethacin, and dexamethasone.

References

A Comparative Analysis of the Bioactivity of Coniferyl Acetate and Sinapyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Coniferyl acetate (B1210297) and sinapyl acetate, as acetylated derivatives of the primary monolignols coniferyl alcohol and sinapyl alcohol, represent intriguing molecules in the landscape of natural product bioactivity. While direct comparative studies on these acetylated forms are limited, a wealth of experimental data on their parent compounds and related derivatives provides a strong foundation for a comparative analysis of their potential antioxidant, anti-inflammatory, and anticancer properties. This guide synthesizes the available evidence to offer an objective comparison, supported by experimental data and detailed methodologies, to inform future research and drug development endeavors.

Quantitative Comparison of Bioactivity

The following tables summarize the known quantitative data for the bioactivity of coniferyl and sinapyl derivatives. It is important to note that the data for the parent alcohols and related aldehydes are presented here as a proxy for the bioactivity of their acetylated counterparts, a common approach in the absence of direct experimental evidence.

Table 1: Comparative Antioxidant Activity

Compound/DerivativeAssayIC50 / ActivityReference Compound
Coniferyl AldehydeDPPH Radical ScavengingLower than Vitamin CVitamin C
Coniferyl FerulateABTS Radical Cation ScavengingTEAC: 1.087 ± 0.063 mmol/gTrolox
Coniferyl FerulateFerric Reducing Antioxidant Power (FRAP)4.606 ± 0.080 mmol Fe²⁺/gFeSO₄
Sinapic AcidDPPH Radical ScavengingPotent Activity-
Sinapic AcidABTS Radical Cation ScavengingPotent Activity-

Note: Lower IC50 values indicate higher antioxidant activity. TEAC (Trolox Equivalent Antioxidant Capacity) and FRAP values are directly proportional to antioxidant capacity.

Table 2: Comparative Anti-inflammatory Activity

Compound/DerivativeAssay/TargetEffectIC50 / Concentration
Coniferyl AldehydeNitric Oxide (NO) Production (LPS-stimulated macrophages)Significant reduction-
Coniferyl AldehydeiNOS Expression (LPS-stimulated macrophages)Significant reduction-
Coniferyl AldehydeJAK2/STAT1 PhosphorylationSignificant decrease-
Sinapyl AlcoholNitric Oxide (NO) Production (LPS-stimulated macrophages)Potent inhibition-
Sinapyl AlcoholProstaglandin E2 (PGE2) ProductionPotent inhibition-
Sinapyl AlcoholTNF-α ProductionPotent inhibition-
Sinapyl AlcoholiNOS and COX-2 ExpressionConcentration-dependent reduction-
Sinapic Acid DerivativesNF-κB Activation (TNF-α stimulated BEAS-2B cells)Inhibition-
Sinapic Acid DerivativesIL-6 and IL-8 ExpressionSignificant decrease-

Table 3: Comparative Anticancer Activity

Compound/DerivativeCell LineActivityIC50 Value
Coniferyl AlcoholKKU-100 (Cholangiocarcinoma)Cytotoxicity268.27 ± 18.61 µg/mL (72h)
Coniferyl AlcoholKKU-213 (Cholangiocarcinoma)Cytotoxicity151.03 ± 24.99 µg/mL (72h)
Coniferyl Aldehyde DerivativeH1299 (Non-small cell lung cancer)Cytotoxicity6.7 μM
Sinapic AcidPC-3 (Prostate Cancer)Cell Viability Reduction1000 μM (72h)[1]
Sinapic AcidLNCaP (Prostate Cancer)Cell Viability Reduction1000 μM (72h)[1]
Sinapic AcidHT-29 (Colon Cancer)Antiproliferative317.5 µM (24h)[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols for the bioassays mentioned above.

Antioxidant Activity Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance.

  • Protocol:

    • Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM).

    • Prepare various concentrations of the test compounds (coniferyl acetate, sinapyl acetate) and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.

    • In a 96-well plate, add a specific volume of the test compound or standard to the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

  • Principle: This assay evaluates the capacity of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), leading to a reduction in its characteristic blue-green color.

  • Protocol:

    • Generate the ABTS•+ by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.

    • Dilute the ABTS•+ solution with ethanol (B145695) or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add a small volume of the test compound or standard (Trolox) to the diluted ABTS•+ solution.

    • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

    • The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Anti-inflammatory Activity Assays

1. Nitric Oxide (NO) Production Assay in Macrophages

  • Principle: This assay measures the inhibition of nitric oxide production in macrophage cells (e.g., RAW 264.7) stimulated with an inflammatory agent like lipopolysaccharide (LPS). NO concentration is determined by measuring the accumulation of its stable metabolite, nitrite (B80452), in the culture medium using the Griess reagent.

  • Protocol:

    • Culture RAW 264.7 macrophages in a 96-well plate.

    • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Measure the absorbance at 540 nm.

    • A standard curve of sodium nitrite is used to quantify the nitrite concentration.

Anticancer Activity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

  • Principle: This colorimetric assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.

  • Protocol:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength between 500 and 600 nm.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

While direct evidence for this compound and sinapyl acetate is limited, the known signaling pathways modulated by their parent compounds and derivatives provide valuable insights into their potential mechanisms of action.

Coniferyl Derivatives: Coniferyl aldehyde has been shown to exert its anti-inflammatory effects by selectively inhibiting the Janus kinase 2/signal transducer and activator of transcription 1 (JAK2/STAT1) signaling pathway, which leads to a reduction in the expression of inducible nitric oxide synthase (iNOS).[3] Coniferyl alcohol has been demonstrated to induce apoptosis in cancer cells through the modulation of the Bax/Bcl-2 ratio, favoring a pro-apoptotic state.[4]

Sinapyl Derivatives: Sinapyl alcohol demonstrates anti-inflammatory properties by reducing the expression of iNOS and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade.[5] Sinapic acid has been found to exert its anticancer effects by inducing apoptosis and has been shown to modulate the AKT and mitogen-activated protein kinase (MAPK) signaling pathways.[6] Derivatives of sinapic acid have also been shown to inhibit the activation of the pro-inflammatory transcription factor NF-κB.[7]

Visualizing the Bioactivity Landscape

To better understand the experimental workflows and potential signaling pathways involved, the following diagrams are provided.

Experimental_Workflow_Antioxidant_Assay cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay DPPH_1 Prepare DPPH Solution & Test Compounds DPPH_2 Mix in 96-well plate DPPH_1->DPPH_2 DPPH_3 Incubate (30 min, dark) DPPH_2->DPPH_3 DPPH_4 Measure Absorbance (517 nm) DPPH_3->DPPH_4 DPPH_5 Calculate IC50 DPPH_4->DPPH_5 ABTS_1 Generate ABTS Radical Cation ABTS_2 Dilute to standard absorbance ABTS_1->ABTS_2 ABTS_3 React with Test Compounds ABTS_2->ABTS_3 ABTS_4 Measure Absorbance (734 nm) ABTS_3->ABTS_4 ABTS_5 Calculate TEAC ABTS_4->ABTS_5

Caption: Workflow for in vitro antioxidant activity assessment.

Signaling_Pathway_Anti_Inflammatory cluster_Coniferyl This compound (inferred) cluster_Sinapyl Sinapyl Acetate (inferred) LPS LPS JAK2 JAK2 LPS->JAK2 activates STAT1 STAT1 JAK2->STAT1 phosphorylates iNOS iNOS Expression STAT1->iNOS induces NO Nitric Oxide iNOS->NO Inflammation Inflammation NO->Inflammation Coniferyl_Acetate This compound Coniferyl_Acetate->JAK2 inhibits Stimuli Inflammatory Stimuli NFkB NF-κB Stimuli->NFkB activates iNOS_COX2 iNOS & COX-2 Expression NFkB->iNOS_COX2 induces Prostaglandins_NO Prostaglandins & NO iNOS_COX2->Prostaglandins_NO Inflammation2 Inflammation Prostaglandins_NO->Inflammation2 Sinapyl_Acetate Sinapyl Acetate Sinapyl_Acetate->NFkB inhibits

Caption: Inferred anti-inflammatory signaling pathways.

Signaling_Pathway_Anticancer cluster_Coniferyl_Cancer This compound (inferred) cluster_Sinapyl_Cancer Sinapyl Acetate (inferred) Bcl2 Bcl-2 (Anti-apoptotic) Apoptosis_C Apoptosis Bcl2->Apoptosis_C Bax Bax (Pro-apoptotic) Bax->Apoptosis_C Coniferyl_Acetate_Cancer This compound Coniferyl_Acetate_Cancer->Bcl2 downregulates Coniferyl_Acetate_Cancer->Bax upregulates AKT AKT Pathway Proliferation Cell Proliferation & Survival AKT->Proliferation MAPK MAPK Pathway MAPK->Proliferation Apoptosis_S Apoptosis Proliferation->Apoptosis_S Sinapyl_Acetate_Cancer Sinapyl Acetate Sinapyl_Acetate_Cancer->AKT inhibits Sinapyl_Acetate_Cancer->MAPK modulates

Caption: Inferred anticancer signaling pathways.

Conclusion

This comparative analysis, based on the available scientific literature for coniferyl and sinapyl derivatives, suggests that both this compound and sinapyl acetate hold significant potential as bioactive compounds. The parent and related molecules exhibit promising antioxidant, anti-inflammatory, and anticancer activities. However, it is crucial to underscore the need for direct comparative studies on this compound and sinapyl acetate to definitively elucidate their respective bioactivities and mechanisms of action. Such research will be invaluable for guiding the development of novel therapeutic agents derived from these natural phenylpropanoids.

References

A Comparative Analysis of the Antioxidant Potential of Coniferyl Acetate and Other Phenylpropanoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant potential of coniferyl acetate (B1210297) against other prominent phenylpropanoids, namely ferulic acid, caffeic acid, and sinapic acid. Due to the limited direct experimental data on coniferyl acetate, this comparison utilizes data for the structurally similar coniferyl aldehyde as a proxy, alongside established data for other phenylpropanoids. The information is supported by experimental data from various in vitro antioxidant assays to assist researchers in evaluating their relative efficacy.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of phenylpropanoids is frequently evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. The half-maximal inhibitory concentration (IC50) is a common metric, where a lower value indicates greater antioxidant activity.

CompoundDPPH Assay IC50 (µM)ABTS Assay IC50 (µM)Reference(s)
Coniferyl Aldehyde Dose-dependent activity~10.87 (TEAC mmol/g)[1][2][3]
Ferulic Acid 76 - 112.99.9 - 16.7[4][5]
Caffeic Acid 5.9 - 509.7 - 1.59 (µg/mL)[4][5][6]
Sinapic Acid 32.486.5% inhibition at 50 µM[7][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the commonly cited DPPH and ABTS assays.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH free radical.

  • Preparation of DPPH Solution: A stock solution of DPPH (typically 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol (B145695) and stored in the dark.

  • Reaction Mixture: In a 96-well plate or cuvettes, various concentrations of the test compound (e.g., this compound, other phenylpropanoids) are added to the DPPH solution. A control containing only the solvent and DPPH solution is also prepared.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured spectrophotometrically, typically at 517 nm.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

  • Generation of ABTS Radical Cation: ABTS•+ is produced by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Preparation of Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: Different concentrations of the test compound are added to the ABTS•+ working solution.

  • Incubation: The reaction is incubated at room temperature for a set time (e.g., 6 minutes).

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of inhibition and the IC50 value are calculated in a similar manner to the DPPH assay.

Visualizing Experimental and Biological Pathways

To further elucidate the context of this comparison, the following diagrams illustrate a typical antioxidant assay workflow and the biosynthetic origin of these phenylpropanoids.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Phenylpropanoid Solutions (Varying Conc.) C Mix Phenylpropanoid and Radical Solutions A->C B Prepare Radical Solution (DPPH or ABTS) B->C D Incubate in Dark (Specified Time) C->D E Measure Absorbance (Spectrophotometer) D->E F Calculate % Inhibition E->F G Determine IC50 Value F->G Phenylpropanoid_Pathway Shikimate Shikimate Pathway Phenylalanine L-Phenylalanine Shikimate->Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid Caffeic_Acid Caffeic Acid p_Coumaric_Acid->Caffeic_Acid Ferulic_Acid Ferulic Acid Caffeic_Acid->Ferulic_Acid Coniferyl_Aldehyde Coniferyl Aldehyde Ferulic_Acid->Coniferyl_Aldehyde Sinapic_Acid Sinapic Acid Ferulic_Acid->Sinapic_Acid Coniferyl_Acetate This compound Coniferyl_Aldehyde->Coniferyl_Acetate

References

A Comparative Guide to HPLC and GC-MS Methods for Coniferyl Acetate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of bioactive compounds is fundamental to ensuring data integrity and advancing scientific discovery. Coniferyl acetate (B1210297), a phenylpropanoid with various biological activities, is a molecule of significant interest. Its analysis is commonly performed using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of these two analytical techniques for the quantification of coniferyl acetate, supported by typical experimental data and detailed methodologies, to assist researchers in selecting the most appropriate method for their specific needs.

Comparison of Analytical Method Performance

Table 1: Comparison of Typical Performance Characteristics for HPLC and GC-MS Analysis of this compound

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) > 0.999> 0.998
Accuracy (% Recovery) 98 - 102%97 - 103%
Precision (% RSD)
- Intraday< 2%< 5%
- Interday< 3%< 10%
Limit of Detection (LOD) ~10-50 ng/mL~1-10 ng/mL
Limit of Quantification (LOQ) ~50-150 ng/mL~5-30 ng/mL
Specificity Good to Excellent (with UV-Vis PDA detector)Excellent (with Mass Spectrometry)
Sample Throughput HighModerate
Derivatization Not typically requiredMay be required to improve volatility and thermal stability
Cost LowerHigher

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative protocols for the quantification of this compound using HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC) Method

This protocol describes a typical reversed-phase HPLC method for the analysis of this compound.

1. Instrumentation:

  • HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used for the separation of phenylpropanoids.[1][2]

2. Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Acetic acid or formic acid (for mobile phase modification)

  • This compound standard of known purity

3. Chromatographic Conditions:

  • Mobile Phase: A gradient elution is typically employed. For example, a mixture of water with 0.1% acetic acid (Solvent A) and acetonitrile (Solvent B).[1] The gradient can be optimized as follows: 0-5 min, 10% B; 5-25 min, 10-50% B; 25-30 min, 50-10% B; 30-35 min, 10% B.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: this compound exhibits UV absorbance, with detection commonly performed around 280 nm.

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Standard Solutions: Prepare a stock solution of this compound in methanol or acetonitrile. Prepare a series of calibration standards by diluting the stock solution to cover the desired concentration range.

  • Sample Extraction: For plant extracts, a common method is sonication or maceration with methanol or ethanol, followed by filtration.[3] The final extract may need to be diluted in the mobile phase before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol outlines a general procedure for the analysis of this compound by GC-MS.

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5MS, 30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable for the analysis of volatile and semi-volatile compounds like this compound.[4]

2. Reagents:

  • Helium (carrier gas, 99.999% purity)

  • Solvent for sample dissolution (e.g., ethyl acetate, dichloromethane)

  • This compound standard of known purity

  • (Optional) Derivatizing agent (e.g., BSTFA with 1% TMCS) if the compound shows poor chromatographic behavior.

3. GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless or split (e.g., 10:1 split ratio)

  • Injection Volume: 1 µL

  • Oven Temperature Program: An initial temperature of 60 °C held for 2 minutes, then ramped at 10 °C/min to 280 °C and held for 5 minutes.[4]

  • Carrier Gas Flow: Helium at a constant flow of 1.0 mL/min.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-450

4. Sample Preparation:

  • Standard Solutions: Prepare a stock solution of this compound in a volatile solvent like ethyl acetate. Create calibration standards by serial dilution.

  • Sample Extraction: For samples in a non-volatile matrix, a liquid-liquid extraction with a suitable organic solvent is necessary. The extract should be concentrated and reconstituted in the injection solvent if needed.

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the analysis of this compound by HPLC and GC-MS.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction with Methanol/Ethanol Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration Injection Injection into HPLC System Filtration->Injection Separation C18 Reversed-Phase Separation Injection->Separation Detection UV-Vis/PDA Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification via Calibration Curve Integration->Quantification

Figure 1: HPLC Experimental Workflow for this compound Analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization Injection Injection into GC-MS System Derivatization->Injection Separation Capillary Column Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration (Total Ion Chromatogram) Detection->Integration Quantification Quantification via Calibration Curve Integration->Quantification

Figure 2: GC-MS Experimental Workflow for this compound Analysis.

Biosynthesis of this compound

This compound is synthesized from coniferyl alcohol, a key intermediate in the phenylpropanoid pathway.[4][5] This pathway is responsible for the biosynthesis of a wide variety of plant secondary metabolites, including lignin, flavonoids, and stilbenoids.[6]

Biosynthesis_Pathway Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL Caffeoyl_CoA Caffeoyl-CoA p_Coumaroyl_CoA->Caffeoyl_CoA Feruloyl_CoA Feruloyl-CoA Caffeoyl_CoA->Feruloyl_CoA COMT Coniferaldehyde Coniferaldehyde Feruloyl_CoA->Coniferaldehyde CCR Coniferyl_Alcohol Coniferyl Alcohol Coniferaldehyde->Coniferyl_Alcohol CAD Coniferyl_Acetate This compound Coniferyl_Alcohol->Coniferyl_Acetate CFAT

Figure 3: Biosynthetic Pathway of this compound.

Conclusion

Both HPLC and GC-MS are powerful and reliable techniques for the quantitative analysis of this compound. The choice of method should be guided by the specific requirements of the study. HPLC is often favored for its high throughput, lower cost, and the ability to analyze less volatile compounds without derivatization. In contrast, GC-MS provides exceptional specificity and sensitivity, making it ideal for the analysis of complex matrices and trace-level quantification. By understanding the principles, performance characteristics, and experimental protocols of each technique, researchers can make an informed decision to ensure the generation of high-quality, reproducible data in their studies of this compound.

References

Coniferyl Acetate vs. Coniferyl Alcohol: A Comparative Guide to Their Biological Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coniferyl alcohol, a key monolignol in the phenylpropanoid pathway, is a well-studied precursor to lignin (B12514952) and various bioactive compounds. Its biological effects, ranging from antioxidant and anti-inflammatory to specific signaling roles within plants, are of significant interest. In contrast, its acetylated derivative, coniferyl acetate (B1210297), is primarily recognized as a biosynthetic intermediate, particularly in the formation of eugenol (B1671780). This guide provides a comparative analysis of the known biological effects of coniferyl alcohol and the anticipated properties of coniferyl acetate, supported by available experimental data and detailed methodologies. Due to a scarcity of direct research on this compound's bioactivities, this comparison will draw upon data from structurally related compounds to infer its potential effects.

Data Presentation: A Comparative Overview

Direct comparative quantitative data for this compound and coniferyl alcohol is limited. The following tables summarize the known biological activities of coniferyl alcohol and proxy data for this compound based on structurally similar compounds like coniferyl aldehyde.

Table 1: Comparative Antioxidant Activity

CompoundAssayResultReference
Coniferyl Alcohol Antioxidant PotentialRecognized for its antioxidant properties.[1]
Coniferyl Aldehyde (as proxy for this compound) ABTS Radical ScavengingTEAC: 1.087 ± 0.063 mmol/g[2]
FRAP4.606 ± 0.080 mmol Fe²⁺/g[2]
Ferulic Acid (for comparison) ABTS Radical ScavengingTEAC: 1.948 ± 0.056 mmol/g[2]
FRAP4.727 ± 0.139 mmol Fe²⁺/g[2]

Table 2: Comparative Anti-inflammatory and Other Biological Activities

CompoundBiological ActivityKey FindingsReference
Coniferyl Alcohol Anti-inflammatoryReduces expression of pro-inflammatory cytokines. Inhibits cardiac inflammation and fibrohypertrophy.[3][4]
CardioprotectiveReduces blood pressure and myocardial tissue damage.[4]
SignalingActs as a signal molecule in the phenylpropanoid pathway in plants.[5]
This compound Biosynthetic IntermediatePrecursor to eugenol in plants.[6]
Coniferyl Aldehyde (as proxy for this compound) Anti-inflammatoryInhibits inflammatory effects in leptomeningeal cells by suppressing JAK2 signaling.[7][8]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.

Antioxidant Activity Assays

1. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant is measured by the decrease in absorbance.

  • Protocol:

    • Prepare a stock solution of ABTS and potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

    • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add the test compound (coniferyl alcohol or this compound) at various concentrations to the diluted ABTS•+ solution.

    • Incubate the mixture for a specific time (e.g., 6 minutes) at room temperature in the dark.

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and determine the Trolox Equivalent Antioxidant Capacity (TEAC).[4]

2. FRAP (Ferric Reducing Antioxidant Power) Assay

  • Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

  • Protocol:

    • Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

    • Warm the FRAP reagent to 37°C.

    • Add the test compound to the FRAP reagent.

    • Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

    • Measure the absorbance of the blue-colored solution at 593 nm.

    • The antioxidant capacity is determined by comparing the absorbance of the sample with that of a known standard, typically FeSO₄ or Trolox.[2][4]

Anti-inflammatory Activity Assays

1. Measurement of Pro-inflammatory Cytokines in Cell Culture

  • Principle: This method quantifies the level of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) released by cells in response to an inflammatory stimulus, and the inhibitory effect of a test compound.

  • Protocol:

    • Culture appropriate cells (e.g., macrophages, leptomeningeal cells) in standard conditions.

    • Pre-treat the cells with various concentrations of the test compound (coniferyl alcohol or this compound) for a specified duration.

    • Induce an inflammatory response by adding a stimulant (e.g., lipopolysaccharide - LPS).

    • Incubate for a further period to allow for cytokine production and release.

    • Collect the cell culture supernatant.

    • Quantify the concentration of cytokines in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for each cytokine.

    • Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on a standard curve.[7][8]

2. Western Blot for Signaling Pathway Analysis (e.g., JAK2/STAT1)

  • Principle: This technique is used to detect and quantify specific proteins in a cell lysate, allowing for the analysis of signaling pathway activation (e.g., phosphorylation of key proteins).

  • Protocol:

    • Following cell treatment as described above, lyse the cells to extract total protein.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., phosphorylated JAK2, total JAK2).

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Add a chemiluminescent substrate and detect the signal using an imaging system.

    • Quantify the band intensities to determine the relative protein expression levels.[7][8]

Mandatory Visualization

Signaling Pathways and Biosynthetic Relationships

The following diagrams illustrate the known signaling pathways for coniferyl alcohol and the biosynthetic relationship between coniferyl alcohol and this compound.

Coniferyl_Alcohol_Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus (e.g., Renovascular Hypertension) cluster_pathway Signaling Cascade cluster_response Cellular Response Stimulus RH AngII Angiotensin II TNF_alpha TNF-α AngII->TNF_alpha IL17 IL-17 AngII->IL17 COX2 COX2 TNF_alpha->COX2 MMP9 MMP9 TNF_alpha->MMP9 IL17->COX2 IL17->MMP9 Inflammation Cardiac Inflammation COX2->Inflammation MMP9->Inflammation Hypertrophy Fibrohypertrophy Inflammation->Hypertrophy Coniferyl_Alcohol Coniferyl Alcohol Coniferyl_Alcohol->TNF_alpha Coniferyl_Alcohol->IL17 Coniferyl_Alcohol->COX2 Coniferyl_Alcohol->MMP9

Caption: Anti-inflammatory pathway of coniferyl alcohol.

Phenylpropanoid_Signaling_in_Plants cluster_transcription_factors Transcription Factors cluster_biosynthesis_genes Lignin Biosynthesis Genes cluster_enzyme Enzyme Regulation Coniferyl_Alcohol Coniferyl Alcohol (CA) MYB4_7 MYB4/7 Coniferyl_Alcohol->MYB4_7 induces expression PAL_proteolysis PAL Proteolysis Coniferyl_Alcohol->PAL_proteolysis triggers PAL1 PAL1 MYB4_7->PAL1 inhibits expression C4H 4CL1 MYB4_7->C4H inhibits expression HCT HCT MYB4_7->HCT inhibits expression CSE CSE MYB4_7->CSE inhibits expression

Caption: Coniferyl alcohol's role in plant signaling.

Biosynthetic_Pathway Coniferyl_Alcohol Coniferyl Alcohol Coniferyl_Acetate This compound Coniferyl_Alcohol->Coniferyl_Acetate + Acetyl-CoA enzyme1 Coniferyl Alcohol Acetyltransferase (CFAT) Eugenol Eugenol Coniferyl_Acetate->Eugenol + NADPH enzyme2 Eugenol Synthase

Caption: Biosynthesis of eugenol from coniferyl alcohol.

Comparative Discussion

Coniferyl Alcohol: The Bioactive Precursor

Coniferyl alcohol has demonstrated a range of biological activities. Its antioxidant properties are attributed to its phenolic structure, which allows it to scavenge free radicals. In terms of anti-inflammatory effects, research has shown that coniferyl alcohol can suppress the expression of pro-inflammatory mediators. For instance, it has been found to inhibit cardiac inflammation and fibrohypertrophy in models of renovascular hypertension by downregulating the expression of IL-17, MMP9, COX2, and TNF-α.[4] In the context of plant biology, coniferyl alcohol acts as a signaling molecule that can regulate the phenylpropanoid pathway, affecting lignin biosynthesis.[5]

This compound: The Unexplored Intermediate

Direct studies on the biological activities of this compound are notably absent in the current literature. Its primary role is established as an intermediate in the biosynthesis of eugenol from coniferyl alcohol.[6] The acetylation of the hydroxyl group in coniferyl alcohol to form this compound likely alters its physicochemical properties, such as polarity and membrane permeability. This modification could potentially influence its biological activity.

Based on studies of structurally similar compounds, some inferences can be made. For example, coniferyl aldehyde, which shares the same core structure, exhibits both antioxidant and anti-inflammatory properties.[2][7][8] Studies on other acetylated natural compounds, such as lupeol (B1675499) acetate and bornyl acetate, have shown that they retain or even possess potent anti-inflammatory effects. This suggests that this compound may also exhibit bioactivity. The acetate group could potentially be hydrolyzed in vivo by esterases, releasing coniferyl alcohol, which would then exert its known biological effects. This would classify this compound as a potential prodrug of coniferyl alcohol.

Structure-Activity Relationship

The key structural difference between coniferyl alcohol and this compound is the presence of an acetyl group in place of a hydroxyl group on the propenyl side chain. This acetylation would be expected to:

  • Decrease Polarity: Making the molecule more lipophilic, which could enhance its ability to cross cell membranes.

  • Alter Receptor Binding: The change in the functional group could affect its interaction with biological targets.

  • Impact Antioxidant Capacity: The free hydroxyl group in coniferyl alcohol is important for its radical scavenging activity. Acetylation of this group might reduce its direct antioxidant capacity, although the phenolic hydroxyl group on the aromatic ring remains, which is a key contributor to antioxidant activity.

Conclusion and Future Directions

Coniferyl alcohol is a well-characterized phenylpropanoid with established antioxidant, anti-inflammatory, and signaling properties. This compound, while a known biosynthetic intermediate, remains largely unexplored in terms of its own biological effects. The available evidence from structurally related compounds suggests that this compound may possess anti-inflammatory and antioxidant activities, and could potentially act as a prodrug for coniferyl alcohol.

To provide a definitive comparison, further research is imperative. Future studies should focus on:

  • Direct comparative in vitro and in vivo studies of the antioxidant and anti-inflammatory effects of coniferyl alcohol and this compound.

  • Evaluation of the stability of this compound in biological systems and its potential hydrolysis to coniferyl alcohol.

  • Investigation of the cell permeability of both compounds to understand how acetylation affects their bioavailability.

Such research will be crucial for drug development professionals and scientists to fully understand the therapeutic potential of these related phenylpropanoids.

References

Comparative study of the enzymatic conversion of coniferyl acetate and p-coumaryl acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the enzymatic conversion of coniferyl acetate (B1210297) and p-coumaryl acetate, two important precursors in the biosynthesis of various high-value compounds. This document summarizes key enzymatic pathways, presents available quantitative data for comparison, and outlines detailed experimental protocols to facilitate further research in this area.

Introduction

Coniferyl acetate and p-coumaryl acetate are acetate esters of coniferyl alcohol and p-coumaryl alcohol, respectively. These monolignols are fundamental building blocks in the phenylpropanoid pathway, which leads to the synthesis of a wide array of natural products, including lignans, flavonoids, and stilbenoids. The enzymatic conversion of their acetate forms is a critical step in the biosynthesis of compounds like isoeugenol (B1672232), eugenol, and t-anol, which have significant applications in the pharmaceutical, flavor, and fragrance industries. This guide focuses on the enzymes known to catalyze these conversions and provides a basis for comparative studies.

Enzymatic Conversion Pathways

The primary enzymes identified to act on this compound and p-coumaryl acetate are reductases/synthases, such as t-anol/isoeugenol synthase (AIS1), and esterases, including feruloyl esterases (FAEs) and lipases. These enzymes facilitate either the reduction of the acetate ester to form phenylpropenes or the hydrolysis of the ester bond to release the corresponding alcohol.

Biosynthesis of Phenylpropenes

A key pathway involves the NADPH-dependent reduction of this compound and p-coumaryl acetate to isoeugenol and t-anol, respectively. This reaction is catalyzed by enzymes like isoeugenol synthase (IGS) and t-anol/isoeugenol synthase (AIS1).[1]

G cluster_0 Phenylpropanoid Pathway Precursors cluster_1 Enzymatic Conversion cluster_2 Products This compound This compound t-anol/isoeugenol synthase (AIS1) t-anol/isoeugenol synthase (AIS1) This compound->t-anol/isoeugenol synthase (AIS1) p-Coumaryl Acetate p-Coumaryl Acetate p-Coumaryl Acetate->t-anol/isoeugenol synthase (AIS1) Isoeugenol Isoeugenol t-anol/isoeugenol synthase (AIS1)->Isoeugenol t-anol t-anol t-anol/isoeugenol synthase (AIS1)->t-anol

Figure 1: Enzymatic conversion of coniferyl and p-coumaryl acetates to phenylpropenes.

Ester Hydrolysis

Feruloyl esterases (FAEs) and other non-specific lipases can catalyze the hydrolysis of the ester bond in this compound and p-coumaryl acetate to yield coniferyl alcohol and p-coumaryl alcohol, respectively. These alcohols are precursors for lignin (B12514952) and other valuable biochemicals.[2][3][4]

Comparative Quantitative Data

Direct comparative kinetic data for the same enzyme acting on both this compound and p-coumaryl acetate is limited in the literature. However, studies on t-anol/isoeugenol synthase (AIS1) from Illicium verum (IvAIS1) and anise (AIS1) provide valuable insights into substrate preference.

EnzymeSubstrateKm (μM)Catalytic Efficiency (kcat/Km)Reference
IvAIS1 This compound438.4 ± 44.3Higher for this compound[1]
p-Coumaryl Acetate480.30 ± 86.61Lower than for this compound[1]
Anise AIS1 This compound230-[1]
p-Coumaryl Acetate145-[1]

Data for catalytic efficiency for Anise AIS1 was not specified in the available literature.

The data suggests that while both enzymes can utilize both substrates, there are differences in their affinity and efficiency. IvAIS1 shows a slightly higher affinity for this compound, which is also reflected in its higher catalytic efficiency with this substrate.[1] In contrast, anise AIS1 displays a higher affinity for p-coumaryl acetate.[1]

Experimental Protocols

The following are generalized protocols for conducting a comparative study of the enzymatic conversion of this compound and p-coumaryl acetate.

Protocol 1: Enzymatic Assay for Phenylpropene Synthases (e.g., AIS1)

This protocol is adapted from studies on t-anol/isoeugenol synthase.[1]

1. Enzyme Preparation:

  • Express and purify the recombinant enzyme (e.g., AIS1) from a suitable host system (e.g., E. coli).

  • Determine the protein concentration using a standard method (e.g., Bradford assay).

2. Reaction Mixture:

  • Prepare a reaction buffer (e.g., 50 mM sodium acetate, pH 5.8).[2]

  • The final reaction volume can be set to 200-500 μL.

  • The reaction mixture should contain:

    • Enzyme at a final concentration of 1-5 µg.

    • Substrate (this compound or p-coumaryl acetate) at varying concentrations (e.g., 0.1 to 2 mM) to determine kinetic parameters.

    • NADPH as a cofactor, at a saturating concentration (e.g., 1 mM).

3. Reaction Conditions:

  • Incubate the reaction mixtures at a controlled temperature (e.g., 30-37°C) for a specific duration (e.g., 30-60 minutes), ensuring the reaction is in the linear range.[2][5]

  • Stop the reaction by adding a quenching agent (e.g., 20% formic acid or by extraction with an organic solvent like ethyl acetate).[3]

4. Product Analysis:

  • Extract the products with an appropriate organic solvent (e.g., ethyl acetate).

  • Analyze the extracted products using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to identify and quantify the formation of isoeugenol/t-anol.

5. Kinetic Analysis:

  • Determine the initial reaction velocities at different substrate concentrations.

  • Calculate Km and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

G Start Start Enzyme_Purification Enzyme Purification Start->Enzyme_Purification Reaction_Setup Reaction Setup (Buffer, Substrate, NADPH, Enzyme) Enzyme_Purification->Reaction_Setup Incubation Incubation (30-37°C) Reaction_Setup->Incubation Reaction_Quench Reaction Quenching Incubation->Reaction_Quench Product_Extraction Product Extraction (Ethyl Acetate) Reaction_Quench->Product_Extraction Analysis GC-MS or HPLC Analysis Product_Extraction->Analysis Data_Analysis Kinetic Parameter Calculation (Km, Vmax) Analysis->Data_Analysis End End Data_Analysis->End

Figure 2: Experimental workflow for kinetic analysis of phenylpropene synthases.

Protocol 2: Enzymatic Assay for Esterases (e.g., FAEs, Lipases)

This protocol is based on general methods for assaying feruloyl esterase and lipase (B570770) activity.[2][3]

1. Enzyme Source:

  • Utilize a commercially available lipase or a purified feruloyl esterase.

2. Reaction Mixture:

  • Prepare a suitable buffer (e.g., 50 mM sodium acetate, pH 5.8, or a phosphate (B84403) buffer at a pH optimal for the specific lipase).[2]

  • The reaction mixture should contain:

    • Enzyme at a defined concentration.

    • Substrate (this compound or p-coumaryl acetate) at a fixed concentration (for activity screening) or varying concentrations (for kinetic studies).

3. Reaction Conditions:

  • Incubate at the optimal temperature for the enzyme (e.g., 37°C for many FAEs, variable for lipases) for a set time.[2]

  • Terminate the reaction, for example, by heat inactivation (e.g., 99°C for 5 minutes).[2]

4. Product Analysis:

  • The release of coniferyl alcohol or p-coumaryl alcohol can be monitored spectrophotometrically or by HPLC. For a continuous assay, a chromogenic analog of the substrate could be synthesized.

Conclusion

The enzymatic conversion of this compound and p-coumaryl acetate presents a promising avenue for the sustainable production of valuable phenylpropenes and monolignols. The available data indicates that enzymes like AIS1 can process both substrates, albeit with differing efficiencies, highlighting the potential for enzyme engineering to tailor substrate specificity. The provided protocols offer a framework for conducting rigorous comparative studies to further elucidate the kinetic properties of these and other enzymes. Future research should focus on direct comparative analyses of a wider range of enzymes under standardized conditions to build a more comprehensive understanding of their substrate preferences and catalytic mechanisms.

References

The Double-Edged Sword: Validating Coniferyl Acetate as a Biomarker in Plant Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of reliable biomarkers is a critical juncture in navigating the intricate landscape of plant metabolic pathways. Coniferyl acetate (B1210297), a key intermediate in the phenylpropanoid pathway, presents itself as a potential biomarker for lignin (B12514952) and eugenol (B1671780) biosynthesis. However, its inherent instability poses a significant challenge to its validation and utility. This guide provides a comprehensive comparison of coniferyl acetate with alternative biomarkers, supported by experimental data and detailed methodologies, to aid in the informed selection of markers for plant metabolic studies.

At a Crossroads: The Phenylpropanoid Pathway and Key Biomarkers

The phenylpropanoid pathway is a cornerstone of plant secondary metabolism, producing a vast array of compounds crucial for plant structure, defense, and signaling. Coniferyl alcohol is a central precursor in this pathway, leading to the formation of lignin, a complex polymer essential for structural integrity, and various other specialized metabolites. This compound is synthesized from coniferyl alcohol and serves as a direct precursor to eugenol, a valuable aromatic compound. This positions both coniferyl alcohol and this compound as potential biomarkers for monitoring the flux through these critical branches of the pathway.

The Challenge of Instability: A Major Hurdle for this compound

A primary concern for any biomarker is its stability during sample collection, extraction, and analysis. Research has indicated that this compound is an unstable compound, making its accurate quantification challenging. In studies on basil and petunia, researchers were unable to detect and measure the concentration of this compound in plant tissues, likely due to its rapid turnover or degradation. This instability is a significant drawback, as it can lead to underestimation or complete absence of the biomarker, thereby providing misleading information about the metabolic state of the plant.

Alternative Biomarkers: A More Stable Outlook

Given the challenges associated with this compound, researchers often turn to more stable compounds within the phenylpropanoid pathway as alternative biomarkers.

  • Coniferyl Alcohol: As the direct precursor to this compound, coniferyl alcohol is an excellent alternative. It is generally more stable and its levels can provide a reliable indication of the metabolic flux towards both lignin and phenylpropene biosynthesis.

  • Ferulic Acid: A precursor to coniferyl alcohol, ferulic acid is another stable and readily detectable compound. Its quantification can offer insights into the overall activity of the upper part of the phenylpropanoid pathway.

  • Eugenol: As the end product of the pathway involving this compound, eugenol is a stable metabolite. Its accumulation can serve as an indirect measure of the flux through the this compound intermediate, particularly in species where eugenol is a major product, such as sweet basil (Ocimum basilicum).

  • Lignin Monomers (Guaiacyl Units): For studies focused on lignification, the analysis of guaiacyl (G) units, derived from coniferyl alcohol, within the lignin polymer provides a direct measure of the end-product accumulation.

Quantitative Data Summary: A Comparative Overview

Direct quantitative comparisons of this compound with its alternatives as biomarkers are scarce in the literature due to the aforementioned stability issues. However, we can compile representative data on the quantification of related, more stable phenylpropanoids in plant tissues to provide a comparative context.

BiomarkerPlant SpeciesTissueTypical Concentration RangeAnalytical MethodReference
Coniferyl Alcohol Arabidopsis thalianaStem~7 nmol/g fresh weightLC-MS
Pinus taeda (Loblolly Pine)XylemVariable, significant increase in CAD-deficient mutantsGC-MS
Ferulic Acid Angelica sinensisRootVariable, dependent on extraction methodHPLC
Populus hybridsLeafSignificant differences between genotypesHPLC
Eugenol Ocimum basilicum (Sweet Basil)LeafMajor component of essential oilGC-MS
Guaiacyl (G) Lignin Units Nicotiana tabacum (Tobacco)XylemModerate impact on G unit content with reduced CAD1 expressionThioacidolysis/GC-MS

Note: The absence of reliable quantitative data for this compound in plant tissues from the reviewed literature underscores the difficulty in its use as a biomarker.

Experimental Protocols: Methodologies for Analysis

Accurate quantification of phenylpropanoids requires optimized extraction and analytical protocols that account for the potential instability of certain compounds.

Protocol 1: Extraction of Phenylpropanoids from Plant Tissue

This protocol is adapted from methods used for the extraction of coniferyl ferulate and other phenylpropanoids and is designed to minimize degradation.

Materials:

  • Plant tissue (fresh or freeze-dried)

  • Liquid nitrogen

  • Mortar and pestle

  • Extraction solvent: Methanol:Formic acid (95:5, v/v)

  • Microcentrifuge tubes

  • Ultrasonic bath

  • Centrifuge

  • HPLC or LC-MS grade solvents

Procedure:

  • Flash-freeze fresh plant tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle. For freeze-dried tissue, grinding can be done at room temperature.

  • Weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube.

  • Add 1 mL of the extraction solvent.

  • Vortex vigorously for 1 minute.

  • Sonicate the sample in an ultrasonic bath for 30 minutes at room temperature. Crucially, avoid heating the sample.

  • Centrifuge the sample at 13,000 rpm for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • For exhaustive extraction, the pellet can be re-extracted with another 1 mL of the extraction solvent, and the supernatants combined.

  • Filter the extract through a 0.22 µm syringe filter into an HPLC vial for analysis.

Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the analysis of phenylpropanoids. The specific conditions may need to be optimized for the target analytes.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm × 250 mm, 5 µm).

  • Mobile Phase: A gradient of solvent A (e.g., 1% aqueous acetic acid) and solvent B (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm for general phenylpropanoids, or a more specific wavelength based on the UV spectrum of the target compound.

  • Column Temperature: 25°C.

Procedure:

  • Prepare a series of standard solutions of the target biomarkers (e.g., coniferyl alcohol, ferulic acid) of known concentrations.

  • Inject the prepared standards to generate a calibration curve.

  • Inject the filtered plant extracts.

  • Identify the peaks of interest by comparing their retention times with those of the standards.

  • Quantify the amount of each biomarker in the sample by integrating the peak area and using the calibration curve.

Signaling Pathways and Experimental Workflows

To visualize the metabolic context and the analytical workflow, the following diagrams are provided.

Phenylpropanoid_Pathway Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin pCou p-Coumaric Acid Cin->pCou pCouCoA p-Coumaroyl-CoA pCou->pCouCoA FerCoA Feruloyl-CoA pCouCoA->FerCoA ConAld Coniferaldehyde FerCoA->ConAld FerAcid_alt Ferulic Acid (from Feruloyl-CoA) FerCoA->FerAcid_alt ConAlc Coniferyl Alcohol ConAld->ConAlc ConAce This compound (Unstable Biomarker) ConAlc->ConAce CFAT Lignin Lignin (G-units) (Stable Polymer) ConAlc->Lignin Oxidation & Polymerization ConAlc_alt Coniferyl Alcohol ConAlc->ConAlc_alt Eugenol Eugenol (Stable Product) ConAce->Eugenol EGS AltBiomarkers Alternative (Stable) Biomarkers

Caption: Biosynthesis of this compound and Alternatives.

Experimental_Workflow Sample Plant Tissue Collection (Rapid Freezing) Extraction Extraction with Stabilization (Acidified Methanol, No Heat) Sample->Extraction Analysis LC-MS/MS or HPLC Analysis Extraction->Analysis Quant Quantification using Stable Isotope Standards (if available) Analysis->Quant Data Data Analysis and Biomarker Validation Quant->Data

Caption: Workflow for Biomarker Quantification.

Conclusion: A Cautious Approach to this compound

A Head-to-Head Comparison of Extraction Methods for Coniferyl Acetate and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient extraction of coniferyl acetate (B1210297) and structurally similar compounds, such as coniferyl ferulate, from plant matrices is a critical first step in phytochemical research and drug development. Coniferyl ferulate, abundant in medicinal plants like Angelica sinensis, is noted for its significant pharmacological activities, but also for its instability during extraction.[1] This guide provides an objective comparison of various extraction techniques, supported by experimental data, to aid researchers in selecting the most suitable method for their objectives.

Data Presentation: Comparison of Extraction Methods

The selection of an extraction method significantly impacts the yield and purity of the target compound. The following table summarizes the performance of several key methods for extracting coniferyl ferulate and other major bioactive compounds from Angelica sinensis.

Extraction MethodConiferyl Ferulate (mg/g)Ferulic Acid (mg/g)E/Z-ligustilide (mg/g)Key ParametersEfficiency/Remarks
Pressurized Liquid Extraction (PLE) 1.56 ± 0.070.45 ± 0.023.85 ± 0.16Solvent: Methanol (B129727); Temp: 100°C; Pressure: 1,200 psiVery high efficiency, comparable to Sonication Extraction.[1][2][3]
Sonication Extraction (SE) 1.55 ± 0.080.42 ± 0.023.80 ± 0.15Solvent: Methanol-formic acid (95:5); Time: 40 min; Temp: Room TempVery high efficiency, performed at room temperature, minimizing degradation of thermolabile compounds.[1][2][4]
Supercritical Fluid Extraction (SFE) 1.25 ± 0.060.35 ± 0.013.10 ± 0.12Modifier: Ethyl acetate; Pressure: 350 Bar; Temp: 40°C; Time: 4 hHigh efficiency and selectivity; considered a "green" technology.[1][4][5]
Solvent Extraction & HPCPC Enrichment to 63.0%Not specifiedNot specifiedExtraction: n-heptane; Purification: HPCPCResults in very high purity (>98%) after a multi-step process.[6]
Hydrodistillation (HD) Not Detected0.02 ± 0.000.85 ± 0.04Water extraction for 6 hUnsuitable for coniferyl ferulate extraction.[1][2]
Decoction (DC) Not Detected0.25 ± 0.01Not DetectedSoaking in water followed by boilingUnsuitable for coniferyl ferulate extraction.[1][2]

Data adapted from a comparative study on Angelica sinensis.[1][2]

Experimental Protocols

Detailed methodologies for the most effective extraction and analytical procedures are provided below.

Pressurized Liquid Extraction (PLE)

This method utilizes elevated temperature and pressure to enhance extraction efficiency.

  • Apparatus: Accelerated Solvent Extractor.[6]

  • Procedure:

    • A sample of ground Angelica sinensis is mixed with a dispersing agent.[6]

    • The mixture is loaded into an extraction cell.[6]

    • Extraction is performed using methanol as the solvent at a temperature of 100°C and a pressure of 1,200 psi.[6]

    • A static extraction is maintained for 10 minutes, repeated for 2 cycles.[6]

    • The collected extract is transferred to a volumetric flask and brought to volume with the extraction solvent.[6]

    • The sample solution is filtered through a 0.45 μm filter prior to HPLC analysis.[6]

Sonication Extraction (SE)

This technique employs ultrasonic waves to disrupt cell walls, enhancing solvent penetration at room temperature.[4]

  • Apparatus: Ultrasonic bath.[6]

  • Procedure:

    • A sample of ground Angelica sinensis is placed in a flask.[6]

    • A 50-fold volume of methanol-formic acid (95:5, v/v) is added to the sample.[4][6]

    • The mixture is sonicated for 40 minutes at room temperature.[4][6]

    • The extract is then filtered, and the supernatant is collected for analysis.[4]

Supercritical Fluid Extraction (SFE)

SFE is a green technology that uses a supercritical fluid, typically CO₂, as the solvent. A modifier is often necessary to improve the extraction efficiency of polar compounds.[4][5]

  • Apparatus: Supercritical fluid extractor.[6]

  • Procedure:

    • Load the extraction vessel of the SFE system with the powdered plant material.[4]

    • Set the system parameters to the optimized conditions: Pressure at 350 Bar and Temperature at 40°C.[4]

    • Introduce the modifier (ethyl acetate, 60 mL) into the system.[1][4]

    • Perform a static extraction for 4 hours.[4]

    • Initiate the dynamic extraction phase to collect the extract in the collection vessel.[4][5]

Solvent Extraction for Enrichment and HPCPC Purification

This multi-step process is designed for applications requiring very high purity.[6]

  • Apparatus: Ultrasonic apparatus, High-Performance Centrifugal Partition Chromatography (HPCPC) instrument.[6]

  • Procedure:

    • Enrichment: Angelica sinensis oil (5.0 g) is subjected to ultrasonic extraction five times with 50 mL of n-heptane for 10 minutes each time. This enriches the coniferyl ferulate concentration.[6]

    • HPCPC Purification:

      • A two-phase solvent system of n-hexane-ethyl acetate-ethanol-water (5:5:5:5, v/v) is prepared and equilibrated. The upper phase is the stationary phase, and the lower phase is the mobile phase.[6]

      • 100 mg of the enriched fraction is dissolved in a 1:1 mixture of the upper and lower phases.[6]

      • The HPCPC instrument is operated in descending mode with a rotor speed of 1500 rpm.[6]

      • The stationary phase is pumped into the column, followed by sample injection. The mobile phase is then pumped at a flow rate of 2.0 ml/min to elute the purified compound.[6]

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is the standard method for the quantification of coniferyl ferulate in extracts.

  • Apparatus: HPLC system with a C18 column.[1]

  • Procedure:

    • Column: ZORBAX ODS C₁₈ column (4.6 mm × 250 mm i.d., 5 μm).[1]

    • Mobile Phase: A gradient of Solvent A (1% aqueous acetic acid) and Solvent B (acetonitrile).[1]

    • Elution Conditions: 0-7 min, linear gradient 10-33% B; 7-55 min, isocratic elution of 33% B.[1]

    • Flow Rate: 1.0 ml/min.[1]

    • Detection: Peaks are detected at 324 nm.[1]

    • Quantification: The coniferyl ferulate peak is identified by comparing the retention time with a known standard, and the concentration is calculated based on a standard curve.[4]

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and putative biological pathways associated with coniferyl ferulate.

G cluster_start Starting Material cluster_extraction Extraction Methods cluster_processing Post-Extraction Processing cluster_analysis Analysis Plant Dried, Powdered Plant Material PLE Pressurized Liquid Extraction (PLE) Plant->PLE SE Sonication Extraction (SE) Plant->SE SFE Supercritical Fluid Extraction (SFE) Plant->SFE Other Other Methods (HD, DC, etc.) Plant->Other Crude Crude Extract PLE->Crude SE->Crude SFE->Crude Other->Crude Purify Purification (e.g., HPCPC) Crude->Purify Optional Analyze Quantification (HPLC) Crude->Analyze Direct Analysis Final Purified Compound Purify->Final Final->Analyze

Caption: Comparative extraction workflow for Coniferyl Ferulate.

G cluster_pathway Putative Anti-Inflammatory and Antioxidant Pathways CF Coniferyl Ferulate IKK IKK CF->IKK Inhibition Keap1 Keap1 CF->Keap1 Inhibition IkB IκBα IKK->IkB Phosphorylates P_IkB P-IκBα IkB->P_IkB NFkB NF-κB P_NFkB P-NF-κB (Active) NFkB->P_NFkB Nrf2 Nrf2 ARE ARE Nrf2->ARE Activates Keap1->Nrf2 Inhibits Antioxidant Antioxidant Gene Expression ARE->Antioxidant Promotes Inflammation Pro-inflammatory Gene Expression P_IkB->NFkB Releases P_NFkB->Inflammation Promotes

Caption: Putative modulation of NF-κB and Nrf2 pathways by Coniferyl Ferulate.[6]

References

A Comparative Guide to the Relative Biological Efficacy of Coniferyl Acetate and its Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coniferyl acetate (B1210297) and its glycosidic derivatives are members of the phenylpropanoid family, a diverse class of natural compounds with a wide range of biological activities. As research into natural products for therapeutic applications continues to expand, a clear understanding of the structure-activity relationships within this family is crucial. This guide provides an objective comparison of the biological efficacy of coniferyl acetate and its glycosides, focusing on their antioxidant, anti-inflammatory, and anticancer properties. The information presented is supported by available experimental data and is intended to aid researchers in the strategic development of new therapeutic agents.

While direct comparative studies on the biological efficacy of this compound versus its glycosides are limited in the current scientific literature, this guide synthesizes available data on closely related analogues—coniferyl alcohol, coniferyl aldehyde, and coniferin (B30667) (a glucoside of coniferyl alcohol)—to provide a logical and data-driven comparison.

Quantitative Comparison of Biological Activities

The following tables summarize the available quantitative data for the biological activities of coniferyl alcohol, coniferyl aldehyde, and coniferin. This data is presented to infer the potential relative efficacy of this compound and its glycosides.

Table 1: Antioxidant Activity

CompoundAssayResultReference
Coniferyl AldehydeABTSTEAC: > Ferulic Acid[1][2]
Coniferyl AldehydeFRAPSimilar to Ferulic Acid[1][2]
ConiferinDPPHAntioxidant Effect[3]
This compound (inferred)-Expected to have antioxidant activity due to the phenolic hydroxyl group.-
Coniferyl Glycosides (inferred)-Activity may be influenced by the nature of the glycosidic bond and the sugar moiety.-

TEAC: Trolox Equivalent Antioxidant Capacity. A higher TEAC value indicates stronger antioxidant activity. FRAP: Ferric Reducing Antioxidant Power. A higher value indicates stronger reducing ability. DPPH: 2,2-diphenyl-1-picrylhydrazyl radical scavenging assay.

Table 2: Anti-inflammatory Activity

CompoundModelKey FindingsReference
Coniferyl AldehydeLPS-stimulated macrophagesReduced NO production and iNOS expression.[4]
Coniferyl AldehydeIFN-γ/TNF-α-stimulated human keratinocytesInhibited JAK2-STAT1-iNOS signaling.[4]
Coniferyl AldehydeTPA-induced ear edema (mice)Suppressed epidermal hyperproliferation and leukocyte infiltration.[4]
Coniferyl AldehydeCarrageenan-induced paw edema (rats)Reduced iNOS expression and STAT1 phosphorylation.[4]
Coniferyl Alcohol-Reported to have anti-inflammatory and analgesic activities.[5]
This compound (inferred)-Likely possesses anti-inflammatory properties, potentially through modulation of inflammatory signaling pathways.-
Coniferyl Glycosides (inferred)-The glycosidic moiety may affect bioavailability and metabolism, thus influencing in vivo anti-inflammatory effects.-

Table 3: Anticancer Activity

CompoundCell LineIC50 ValueReference
Coniferyl AldehydeH1299 (Non-small cell lung cancer)6.7 µM (for a derivative)[6][7]
Coniferyl AldehydeA549 (Lung carcinoma)32.5 µM (for a derivative)[6]
Coniferyl AlcoholKKU-100 (Cholangiocarcinoma)48h: 361.87 ± 30.58 µg/mL; 72h: 268.27 ± 18.61 µg/mL[8]
Coniferyl AlcoholKKU-213 (Cholangiocarcinoma)48h: 184.37 ± 11.15 µg/mL; 72h: 151.03 ± 24.99 µg/mL[8]
This compound (inferred)-May exhibit cytotoxic activity against various cancer cell lines, influenced by the acetate group's effect on cell permeability.-
Coniferyl Glycosides (inferred)-Anticancer activity could be dependent on the enzymatic cleavage of the glycosidic bond to release the active aglycone within the tumor microenvironment.-

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the design and replication of studies.

Antioxidant Activity Assays

a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [9]

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction Mixture: Add 50 µL of the test compound (this compound or its glycoside) at various concentrations to 150 µL of the methanolic DPPH solution in a 96-well plate.

  • Incubation: Shake the plate vigorously and incubate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(ngcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted">

    AcontrolA{control}Acontrol​
    ngcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted">
    AsampleA{sample}Asample​
    ) / ngcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted">
    AcontrolA{control}Acontrol​
    ] × 100 The IC50 value (the concentration required to scavenge 50% of DPPH radicals) is then determined.

b) ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay [9]

  • Generation of ABTS•+: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•+).

  • Adjustment of ABTS•+ Solution: Dilute the ABTS•+ solution with ethanol (B145695) to an absorbance of 0.700 ± 0.02 at 734 nm.

  • Reaction: Add 10 µL of the test compound to 1 mL of the diluted ABTS•+ solution.

  • Absorbance Measurement: Measure the absorbance at 734 nm after 6 minutes.

  • Calculation: The antioxidant activity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Anti-inflammatory Activity Assays

a) Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages [4]

  • Cell Culture: Culture RAW 264.7 murine macrophages in a 96-well plate.

  • Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Calculation: Determine the nitrite (B80452) concentration from a sodium nitrite standard curve.

Anticancer Activity Assay

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability [8]

  • Cell Seeding: Seed cancer cells (e.g., H1299, A549) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways potentially modulated by this compound and its glycosides, as well as a typical experimental workflow for evaluating their biological activities.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates iNOS iNOS Gene iNOS_protein iNOS Protein iNOS->iNOS_protein transcription & translation NO Nitric Oxide (NO) iNOS_protein->NO produces Inflammation Inflammation NO->Inflammation Coniferyl_Acetate This compound (or Glycoside) Coniferyl_Acetate->IKK inhibits? Coniferyl_Acetate->NFkB inhibits?

Caption: Postulated anti-inflammatory signaling pathway of coniferyl derivatives.

experimental_workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action cluster_2 In Vivo Validation Antioxidant Antioxidant Assays (DPPH, ABTS) Signaling Signaling Pathway Analysis (Western Blot, qPCR) Antioxidant->Signaling Anti_inflammatory Anti-inflammatory Assays (NO Production) Anti_inflammatory->Signaling Anticancer Anticancer Assays (MTT) Cell_Cycle Cell Cycle Analysis Anticancer->Cell_Cycle Apoptosis Apoptosis Assays Anticancer->Apoptosis Animal_Model Animal Models of Disease (e.g., Edema, Tumor Xenograft) Signaling->Animal_Model Cell_Cycle->Animal_Model Apoptosis->Animal_Model Toxicity Toxicology Studies Animal_Model->Toxicity Compound This compound & Glycosides Compound->Antioxidant Compound->Anti_inflammatory Compound->Anticancer

Caption: General experimental workflow for evaluating biological efficacy.

Conclusion

Based on the available data for structurally related compounds, both this compound and its glycosides are promising candidates for further investigation as antioxidant, anti-inflammatory, and anticancer agents. The acetate moiety in this compound may enhance its lipophilicity, potentially leading to improved cell membrane permeability and bioavailability compared to its parent compound, coniferyl alcohol. Conversely, the glycosidic forms may act as prodrugs, releasing the active aglycone at specific sites, which could be advantageous for targeted therapies.

Direct comparative studies are warranted to definitively elucidate the relative biological efficacies of this compound and its various glycosidic forms. Such research should focus on a battery of standardized in vitro and in vivo assays to provide a comprehensive understanding of their therapeutic potential. The experimental protocols and workflow diagrams provided in this guide offer a framework for conducting such investigations.

References

Safety Operating Guide

Proper Disposal of Coniferyl Acetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Coniferyl acetate (B1210297), an acetate ester derived from coniferyl alcohol, should be handled with standard laboratory precautions.[1] The disposal of this compound and its associated waste must adhere to local, state, and federal regulations.

Key Compound Information

A summary of the known physical and chemical properties of coniferyl acetate is provided below to inform safe handling and disposal practices.

ParameterInformationSource
Molecular Formula C₁₂H₁₄O₄[1][2]
Molecular Weight 222.24 g/mol [1][2]
Appearance Not explicitly stated, but related compounds are solids.
Solubility Soluble in alcohol; estimated water solubility of 449 mg/L at 25°C.[2]
Boiling Point Estimated 375.00 to 376.00 °C at 760.00 mm Hg.[2]
Flash Point Estimated 291.00 °F (143.70 °C).[2]
GHS Hazard Classification Not found.[2]

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the proper disposal of this compound. It is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific guidelines and to ensure compliance with all applicable regulations.

Personal Protective Equipment (PPE)

Before handling this compound, ensure you are wearing appropriate PPE:

  • Gloves: Chemical-resistant gloves. Inspect gloves for integrity before use.

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat to protect clothing and skin.

Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure correct disposal.

  • Solid Waste:

    • Place solid this compound, contaminated weighing papers, and other contaminated disposable lab supplies into a designated hazardous waste container.

    • This container should be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."

  • Liquid Waste:

    • Collect solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.

    • Indicate all components of the liquid waste on the label, including solvents.

  • Sharps Waste:

    • Any needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.

Container Management
  • Use containers that are chemically compatible with this compound and any solvents.

  • Keep waste containers securely closed except when adding waste.

  • Store waste containers in a designated, well-ventilated secondary containment area to prevent spills.

Disposal Pathway
  • Consult Institutional Guidelines: Always adhere to your institution's specific chemical waste disposal procedures. This typically involves contacting the EHS office for waste pickup.

  • Licensed Waste Vendor: Your institution's EHS office will arrange for a licensed hazardous waste disposal vendor to collect and dispose of the waste in accordance with all local, state, and federal regulations.

Important Considerations:

  • Do Not Dispose Down the Drain: this compound should not be disposed of down the sanitary sewer.

  • Spill Cleanup: In the event of a spill, avoid generating dust. For small spills, sweep up the solid material and place it in the designated hazardous waste container. For larger spills, or if you are unsure how to proceed, contact your institution's EHS office immediately.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_preparation Preparation cluster_waste_generation Waste Generation & Segregation cluster_storage_disposal Storage & Final Disposal start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe waste_generated Waste Generated ppe->waste_generated solid_waste Solid Waste (e.g., contaminated gloves, paper) waste_generated->solid_waste liquid_waste Liquid Waste (e.g., solutions) waste_generated->liquid_waste solid_container Place in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Place in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container secondary_containment Store in Secondary Containment Area solid_container->secondary_containment liquid_container->secondary_containment ehs_contact Contact Environmental Health & Safety (EHS) for Pickup secondary_containment->ehs_contact vendor_disposal Disposal by Licensed Hazardous Waste Vendor ehs_contact->vendor_disposal

References

Essential Safety and Handling of Coniferyl Acetate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

When handling Coniferyl acetate (B1210297), appropriate personal protective equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE based on best practices for handling similar chemical compounds.

PPE CategoryRecommended Equipment
Eye Protection Safety glasses with side shields or chemical safety goggles should be worn at all times to protect against splashes.
Hand Protection Chemical-resistant gloves are mandatory. Suitable materials include nitrile rubber, polychloroprene, or butyl rubber. Gloves should be inspected for degradation before each use and disposed of after handling the compound.[1][2]
Body Protection A standard laboratory coat or overalls should be worn to prevent skin contact. For tasks with a higher risk of splashing, a P.V.C. apron is recommended.[1]
Respiratory Protection In situations where dust or aerosols may be generated, a NIOSH-approved N95 (US) or P1 (EN 143) dust mask should be used.[2]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling Coniferyl acetate will minimize the risk of exposure and contamination.

  • Preparation : Before handling the compound, ensure that the work area, preferably a chemical fume hood, is clean and uncluttered. All necessary PPE should be donned correctly.

  • Weighing and Transfer : Handle solid this compound with care to avoid generating dust. Use a spatula or other appropriate tool for transfers. If working with a solution, use a calibrated pipette or syringe.

  • Experimental Use : Conduct all procedures involving this compound within a well-ventilated area, such as a fume hood, to minimize inhalation exposure. Avoid all personal contact with the substance.[1]

  • Post-Handling : After use, thoroughly clean the work area. Decontaminate any surfaces that may have come into contact with the chemical.

  • Hand Washing : Always wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[2]

Disposal Plan: Safe Waste Management

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation : All materials contaminated with this compound, including gloves, pipette tips, and weighing papers, must be treated as chemical waste.[3] These items should be collected in a designated, clearly labeled hazardous waste container.

  • Container Management : Use waste containers that are chemically compatible with this compound and any solvents used.[3] The containers should be kept sealed when not in use and stored in a designated secondary containment area.

  • Disposal Pathway : Do not dispose of this compound down the drain.[3] All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal vendor.[4] Adhere strictly to all local, state, and federal regulations for chemical waste disposal.

Experimental Workflow for Handling this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_final Final Steps prep_ppe Don Appropriate PPE prep_area Prepare Work Area (Fume Hood) prep_ppe->prep_area handling_weigh Weigh and Transfer prep_area->handling_weigh handling_experiment Conduct Experiment handling_weigh->handling_experiment cleanup_decontaminate Decontaminate Work Area handling_experiment->cleanup_decontaminate cleanup_segregate Segregate Waste cleanup_decontaminate->cleanup_segregate cleanup_dispose Dispose via EHS cleanup_segregate->cleanup_dispose final_remove_ppe Remove PPE cleanup_dispose->final_remove_ppe final_wash Wash Hands final_remove_ppe->final_wash

Caption: A procedural workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.